Product packaging for Vanadium;ZINC(Cat. No.:CAS No. 12040-28-7)

Vanadium;ZINC

Cat. No.: B15488546
CAS No.: 12040-28-7
M. Wt: 247.1 g/mol
InChI Key: WLZALYOBOWIRBE-UHFFFAOYSA-N
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Description

Vanadium;ZINC is a useful research compound. Its molecular formula is VZn3 and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula VZn3 B15488546 Vanadium;ZINC CAS No. 12040-28-7

Properties

CAS No.

12040-28-7

Molecular Formula

VZn3

Molecular Weight

247.1 g/mol

IUPAC Name

vanadium;zinc

InChI

InChI=1S/V.3Zn

InChI Key

WLZALYOBOWIRBE-UHFFFAOYSA-N

Canonical SMILES

[V].[Zn].[Zn].[Zn]

Origin of Product

United States

Foundational & Exploratory

vanadium zinc oxide catalyst synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Vanadium Zinc Oxide Catalysts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of vanadium zinc oxide (V-ZnO) catalysts, materials of significant interest for various applications, including photocatalysis and selective oxidation reactions. This document details common synthesis methodologies, in-depth characterization techniques, and key performance data, presented in a format designed for researchers and professionals in the field.

Synthesis of Vanadium Zinc Oxide Catalysts

The properties and performance of V-ZnO catalysts are highly dependent on the synthesis method employed. This section outlines four common techniques: co-precipitation, sol-gel, flame spray pyrolysis, and hydrothermal synthesis.

Co-precipitation Method

The co-precipitation method is a widely used, facile, and cost-effective technique for synthesizing V-ZnO nanoparticles. It involves the simultaneous precipitation of zinc and vanadium precursors from a solution.

  • Precursor Solution Preparation :

    • Prepare aqueous solutions of a zinc salt (e.g., zinc sulfate (B86663) heptahydrate, ZnSO₄·7H₂O) and a vanadium source (e.g., vanadium pentoxide, V₂O₅) with desired molar ratios.[1]

    • Separately, prepare an alkaline solution (e.g., sodium hydroxide, NaOH) in deionized water.[1]

  • Precipitation :

    • Mix the zinc and vanadium precursor solutions using an ultrasonic bath for approximately 2 hours to ensure homogeneity.[1]

    • Adjust the pH of the precursor solution to ~12 by the dropwise addition of the NaOH solution under constant stirring at room temperature.[1]

  • Aging and Washing :

    • Stir the resulting suspension for 30 minutes and then age it at room temperature for 18 hours to allow for complete precipitation.[1]

    • Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove impurities.[1]

  • Drying :

    • Dry the final precipitate in a vacuum oven at 200°C for 1 hour to obtain the V-ZnO catalyst powder.[1]

Co_Precipitation_Workflow cluster_solution Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing p1 Dissolve ZnSO4·7H2O and V2O5 in DI Water r1 Ultrasonic Mixing of Precursors p1->r1 p2 Prepare NaOH Solution r2 Adjust pH to 12 with NaOH p2->r2 r1->r2 r3 Stir and Age for 18h r2->r3 pp1 Wash Precipitate with Water and Ethanol r3->pp1 pp2 Dry in Vacuum Oven at 200°C pp1->pp2

Co-precipitation synthesis workflow for V-ZnO catalysts.
Sol-Gel Method

The sol-gel method offers excellent control over the catalyst's microstructure and homogeneity. It involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent gelation.

  • Precursor Solution Preparation :

  • Sol Formation :

    • Stir the solution magnetically for 15 minutes to form a homogeneous sol.[2][3]

  • Gelation and Drying :

    • Transfer the sol to an autoclave and dry it under supercritical conditions of ethanol. This process slowly releases water through an esterification reaction, leading to gelation.[2][4]

  • Calcination :

    • Calcine the resulting gel in a furnace at 500°C for 2 hours in an air atmosphere to obtain the crystalline V-ZnO nanoparticles.[2]

Sol_Gel_Workflow cluster_solution Solution Preparation cluster_gelation Gelation cluster_calcination Final Product s1 Dissolve Zn, V, and Co-dopant Precursors in Methanol g1 Magnetic Stirring for 15 min s1->g1 g2 Supercritical Drying in Autoclave g1->g2 c1 Calcine at 500°C for 2h g2->c1

Sol-gel synthesis workflow for V-ZnO catalysts.
Flame Spray Pyrolysis (FSP)

Flame spray pyrolysis is a scalable, single-step method for producing a wide range of nanomaterials, including V-ZnO. It involves the combustion of a precursor solution sprayed into a flame.

  • Precursor Solution Preparation :

    • Prepare a solution of zinc acetate in deionized water at concentrations ranging from 5 to 25 wt%.[5][6] A vanadium precursor, such as vanadyl (IV) acetylacetonate, can be co-dissolved.

    • A few drops of glacial acetic acid can be added to stabilize the solution.[6]

  • Atomization and Combustion :

    • Use a nebulizer to atomize the precursor solution into fine droplets using a carrier gas (e.g., dry air).

    • Introduce the aerosol into a high-temperature tubular reactor (800-1200°C) where the precursor decomposes and forms V-ZnO nanoparticles.[5][6]

  • Collection :

    • Collect the synthesized nanoparticles using a suitable filtration system.

FSP_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_collection Collection prep1 Prepare Aqueous Solution of Zn and V Precursors syn1 Atomize Solution into Droplets prep1->syn1 syn2 Introduce Aerosol into High-Temperature Reactor syn1->syn2 col1 Collect Nanoparticles via Filtration syn2->col1

Flame spray pyrolysis synthesis workflow for V-ZnO catalysts.
Hydrothermal Method

The hydrothermal method involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This technique allows for the synthesis of well-defined nanostructures.

  • Precursor Solution Preparation :

    • Dissolve zinc acetate dihydrate in a mixture of ethylene (B1197577) glycol and deionized water.[7]

    • For vanadium doping, a vanadium precursor can be added at this stage.

  • Hydrothermal Reaction :

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave to a specific temperature (e.g., 150°C) for a set duration (e.g., 1 hour) under autogenous pressure.[8]

  • Washing and Drying :

    • After cooling to room temperature, wash the resulting solid product with methanol.[8]

    • Filter and dry the product in air.[8]

Hydrothermal_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing prep1 Dissolve Zn and V Precursors in Solvent react1 Transfer to Teflon-lined Autoclave prep1->react1 react2 Heat at 150°C for 1h react1->react2 post1 Wash with Methanol react2->post1 post2 Filter and Dry post1->post2

Hydrothermal synthesis workflow for V-ZnO catalysts.

Characterization of Vanadium Zinc Oxide Catalysts

A thorough characterization of V-ZnO catalysts is crucial to understand their physicochemical properties and correlate them with their catalytic performance. This section details the key characterization techniques.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure, phase purity, and crystallite size of the synthesized V-ZnO catalysts.

  • Sample Preparation : Ensure the catalyst powder is finely ground and homogenously packed into the sample holder.

  • Data Acquisition :

    • Use a diffractometer with Cu-Kα radiation (λ = 1.5406 Å).

    • Scan a 2θ range of 10-80° with a step size of 0.02°.[9]

  • Data Analysis :

    • Identify the crystalline phases by comparing the diffraction pattern with standard JCPDS data for ZnO (wurtzite structure).

    • Calculate the average crystallite size (D) using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[10][11][12]

    • The Williamson-Hall plot can also be used to separate the effects of crystallite size and microstrain on peak broadening.[13][11][14][12]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and microstructure of the V-ZnO catalysts.

  • SEM Sample Preparation :

    • Disperse the catalyst powder in ethanol.

    • Drop-cast the suspension onto an SEM stub and allow it to dry.

    • Coat the sample with a conductive layer (e.g., gold or platinum) to prevent charging.[9]

  • TEM Sample Preparation :

    • Disperse the catalyst powder in a suitable solvent (e.g., ethanol or demineralized water) and sonicate for a few minutes.

    • Drop-cast a few drops of the suspension onto a carbon-coated copper grid and allow it to dry completely.[9]

  • Imaging : Acquire images at various magnifications to observe the overall morphology and individual nanoparticles. Selected Area Electron Diffraction (SAED) in TEM can provide information about the crystallinity of the sample.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements present in the V-ZnO catalyst.

  • Sample Preparation : Mount the powder sample on a sample holder using double-sided adhesive tape.

  • Data Acquisition :

    • Use a monochromatic Al Kα or Mg Kα X-ray source.

    • Acquire a survey spectrum to identify all the elements present.

    • Acquire high-resolution spectra for the Zn 2p, O 1s, and V 2p regions.

  • Data Analysis :

    • Calibrate the binding energy scale using the C 1s peak (284.8 eV) as a reference.

    • Deconvolute the high-resolution spectra to identify the different oxidation states of vanadium (e.g., V²⁺, V³⁺, V⁴⁺, V⁵⁺) and zinc.[15]

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to determine the specific surface area, pore volume, and pore size distribution of the catalyst, which are crucial parameters for catalytic activity.

  • Sample Degassing : Degas the sample under vacuum at an elevated temperature (e.g., 150-300°C) to remove adsorbed moisture and other contaminants.

  • Adsorption/Desorption Isotherm :

    • Measure the amount of nitrogen gas adsorbed onto the sample surface at liquid nitrogen temperature (77 K) over a range of relative pressures (P/P₀).[16]

  • Data Analysis :

    • Calculate the specific surface area from the linear part of the BET plot.

    • Determine the pore volume and pore size distribution from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

Quantitative Data Summary

The following tables summarize the key quantitative data for V-ZnO catalysts synthesized by different methods.

Table 1: Structural and Morphological Properties of V-ZnO Catalysts

Synthesis MethodVanadium Content (at.%)Crystallite Size (nm)Particle Size (nm)
Co-precipitation5--
Co-precipitation8--
Co-precipitation16--
Sol-Gel1 (Dy co-doped)~30-
Flame Spray Pyrolysis-10-25-

Table 2: Surface and Optical Properties of V-ZnO Catalysts

Synthesis MethodVanadium Content (at.%)BET Surface Area (m²/g)Band Gap (eV)
Flame Spray Pyrolysis-44-56-
Co-precipitation16-Decreased with increasing V content

Table 3: Catalytic Performance of V-ZnO Catalysts

Catalytic ReactionCatalystConversion (%)Selectivity (%)Reaction Conditions
Dehydrogenation of EthanolV-Cu-ZnO-100% to ethanol190°C
Photocatalytic Degradation of Methylene BlueSb-doped ZnO90.06-2 hours, pH 9, solar irradiation
Oxidative Dehydrogenation of EthanolV/Mg-Al73.729.5 (to acetaldehyde)400°C

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of V-ZnO catalysts.

Overall_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_activity Catalytic Activity Testing cluster_analysis Data Analysis and Correlation syn Co-precipitation Sol-Gel Flame Spray Pyrolysis Hydrothermal char XRD SEM/TEM XPS BET syn->char act Photocatalysis Dehydrogenation char->act ana Structure-Activity Relationship char->ana act->ana

General workflow for V-ZnO catalyst synthesis and characterization.

This technical guide provides a foundational understanding of the synthesis and characterization of vanadium zinc oxide catalysts. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals engaged in the development of advanced catalytic materials.

References

An In-depth Technical Guide to Vanadium-Zinc Alloy Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium-zinc (V-Zn) alloys and compounds are emerging materials with a diverse range of applications, from enhancing the corrosion resistance of steel to serving as critical components in next-generation energy storage and biodegradable medical implants. This technical guide provides a comprehensive overview of the core properties of V-Zn systems, detailed experimental protocols for their characterization, and a summary of their key applications. The information is tailored for researchers and professionals seeking a deeper understanding of the material science and performance of these alloys.

Properties of Vanadium-Zinc Alloys and Compounds

The properties of vanadium-zinc systems are highly dependent on their composition and phase. While traditional binary V-Zn metallic alloys exist, much of the recent research focuses on vanadium oxides and vanadates interacting with zinc, particularly in electrochemical and biomedical contexts.

Physical and Chemical Properties

The interaction between vanadium and zinc is complex, with several phases identified in the V-Zn and V2O5-ZnO systems. The V-Zn phase diagram indicates limited mutual solid solubility.[1] In the context of coatings, the formation of a hydrated vanadium oxide layer (composed of V2O5, VO2, and their hydrates) on zinc surfaces is crucial for corrosion protection.[2] For battery applications, vanadium-based compounds offer multiple oxidation states (+3 to +5), facilitating efficient electron transfer.[3]

Mechanical Properties

The addition of vanadium to zinc has been shown to significantly improve its mechanical properties, a critical factor for biomedical applications. Alloying zinc with small amounts of transition metals like vanadium can enhance both strength and ductility.[4]

Material Ultimate Tensile Strength (UTS) (MPa) Yield Strength (YS) (MPa) Elongation (%) Reference
Pure Zn~118-<1[4][5]
Zn-0.5V Alloy~220120-16020-30[4]
Zn-1Mg Alloy~381-~1.4[5]
Corrosion Resistance

Vanadate (B1173111) conversion coatings (VCCs) on zinc surfaces significantly enhance their corrosion resistance. These coatings can act as a barrier to corrosive agents and exhibit self-healing properties.[2] The presence of vanadate in a corrosive solution can decrease the corrosion current density of zinc by up to two orders of magnitude.[2][6]

Treatment Corrosion Current Density (icorr) Corrosion Potential (Ecorr) Test Method Reference
Untreated ZincHighMore NegativePotentiodynamic Polarization[2][6]
Vanadate-Treated ZincSignificantly LowerMore PositivePotentiodynamic Polarization[2][6]
VCC on ZincSuppresses pitting for >168 hours-Neutral Salt Spray (ASTM B117)[2]
Electrochemical Properties for Energy Storage

Vanadium-based materials are promising cathodes for aqueous zinc-ion batteries (ZIBs) due to their high theoretical capacity and layered structures that facilitate ion movement.[3][7] The performance is highly dependent on the specific vanadium oxide or compound used.

Cathode Material Specific Capacity (mAh g⁻¹) Current Density (A g⁻¹) Cycling Stability Reference
Zn₀.₁V₂O₅·nH₂O--93% capacity retention[3]
V₂O₅ (ball-milled)3572.0Stable for 2000 cycles[8]
VO₂(B) nanofibers357--[9]
Defect-rich V₂O₃382.5--[9]
Porous V₂O₅ nanofibers3190.0281% retention over 500 cycles[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of vanadium-zinc alloys and compounds.

Synthesis of Vanadate Conversion Coating on Zinc

This protocol describes the formation of a protective vanadium-based film on a zinc surface.

  • Substrate Preparation: Zinc panels are degreased with acetone (B3395972) and ethanol, followed by rinsing with deionized water. The panels are then etched in a dilute acid solution (e.g., 5% HCl) to remove any existing oxide layer, rinsed again with deionized water, and dried.

  • Immersion: The cleaned zinc panels are immersed in a solution containing sodium metavanadate (NaVO₃) at a controlled pH (typically around 6.3).[2] The concentration of the vanadate solution and the immersion time are critical parameters that influence the thickness and properties of the resulting coating.[2]

  • Rinsing and Drying: After immersion, the panels are thoroughly rinsed with deionized water to remove any residual solution and then dried in air.

Electrochemical Corrosion Testing

This protocol outlines the procedure for evaluating the corrosion resistance of treated and untreated zinc surfaces using potentiodynamic polarization.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the zinc sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Electrolyte: The corrosive medium is typically a 3.5 wt.% NaCl solution to simulate a marine environment.[2]

  • Potentiodynamic Polarization: The open-circuit potential (OCP) is first monitored until a stable value is reached. Then, a potentiodynamic scan is performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log(current density) vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better corrosion resistance.[6]

Fabrication and Testing of a Zn/V₂O₅ Aqueous Battery

This protocol describes the assembly and characterization of a typical aqueous zinc-ion battery with a vanadium pentoxide cathode.

  • Cathode Preparation: V₂O₅ powder is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone) to form a slurry. This slurry is then cast onto a current collector (e.g., titanium foil or carbon cloth) and dried under vacuum.

  • Electrolyte Preparation: A concentrated aqueous solution of a zinc salt, such as 3M ZnSO₄, is prepared using deionized water.[8]

  • Cell Assembly: A coin cell (e.g., CR2032) is assembled in an ambient environment. A metallic zinc foil serves as the anode, a glass fiber filter paper acts as the separator, and the prepared V₂O₅ electrode is the cathode. The electrolyte is added to saturate the separator and electrodes.

  • Electrochemical Testing: The assembled cell is tested using a battery cycler. Galvanostatic charge-discharge tests are performed at various current densities to determine the specific capacity, coulombic efficiency, and cycling stability.[8]

Mechanical Testing of Zn-V Biomedical Alloys

This protocol details the procedure for determining the tensile properties of zinc-vanadium alloys intended for biodegradable implants.

  • Alloy Preparation: The alloy (e.g., Zn-0.5V) is prepared by melting high-purity zinc and vanadium in a controlled atmosphere furnace, followed by casting and homogenization.[4]

  • Sample Machining: The cast alloy is machined into standardized "dog-bone" shaped tensile specimens according to ASTM standards (e.g., ASTM E8).

  • Tensile Testing: The specimen is mounted in a universal testing machine. A uniaxial tensile load is applied at a constant strain rate until the specimen fractures. The load and displacement are continuously recorded.

  • Data Analysis: The engineering stress-strain curve is plotted from the recorded data. The ultimate tensile strength (UTS), yield strength (YS) at 0.2% offset, and percent elongation at fracture are calculated from this curve.[4]

Visualizations: Workflows and Signaling Pathways

Vanadate Conversion Coating Workflow

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_final Finalization prep1 Zinc Substrate prep2 Degreasing (Acetone, Ethanol) prep1->prep2 prep3 Acid Etching (Dilute HCl) prep2->prep3 prep4 Rinsing & Drying prep3->prep4 coat1 Immersion in NaVO3 Solution prep4->coat1 coat2 Formation of Hydrated Vanadium Oxide Layer coat1->coat2 final1 Final Rinsing coat2->final1 final2 Drying final1->final2 final3 Corrosion-Resistant Coated Zinc final2->final3

Caption: Workflow for creating a vanadate conversion coating on a zinc surface.

Charge-Discharge Mechanism in a Zn/V₂O₅ Battery

G cluster_anode Anode (Negative Electrode) cluster_cathode Cathode (Positive Electrode) Anode Metallic Zn Electrolyte Aqueous Electrolyte (Zn²⁺ ions) Anode->Electrolyte Discharge (Oxidation) Zn -> Zn²⁺ + 2e⁻ Cathode Layered V₂O₅ Intercalated ZnxV₂O₅ Cathode->Intercalated Discharge Cathode->Electrolyte Zn²⁺ Deintercalation Intercalated->Cathode Charge Electrolyte->Anode Charge (Reduction) Zn²⁺ + 2e⁻ -> Zn Electrolyte->Cathode Zn²⁺ Intercalation

Caption: Ion and electron flow during charge/discharge in a Zn-ion battery.

Design Logic for Biodegradable Zn-V Implants

G cluster_req Core Requirements cluster_mat Material Strategy cluster_prop Resulting Properties cluster_app Target Application Req1 Biocompatibility Mat1 Base Material: High-Purity Zinc Req1->Mat1 Req2 Controlled Biodegradation Req2->Mat1 Req3 Mechanical Integrity Mat2 Alloying Element: Vanadium (V) Req3->Mat2 Prop2 Refined Grain Structure Prop1 Increased Strength & Ductility Mat2->Prop1 Mat2->Prop2 Prop3 Modified Corrosion Rate Mat2->Prop3 App Biodegradable Implants (Stents, Orthopedics) Prop1->App Prop2->App Prop3->App

Caption: Design considerations for developing biodegradable Zn-V alloys for medical use.

Applications

Corrosion Protection

The primary industrial application of vanadium-zinc systems is in corrosion-resistant coatings. Vanadate conversion coatings offer an environmentally friendlier alternative to traditional chromate (B82759) coatings for protecting zinc and galvanized steel surfaces.[2] These coatings are used in construction, automotive, and marine applications to extend the service life of steel components.[10][11]

Energy Storage

Aqueous zinc-ion batteries are a major focus of current research, with vanadium-based compounds being leading candidates for cathode materials.[3][12] Their high capacity, safety, and the low cost of zinc make them suitable for large-scale energy storage applications, such as grid stabilization to support renewable energy sources.[13][14]

Biomedical Implants

Zinc is a biodegradable metal with excellent biocompatibility, making it a promising material for temporary medical implants like cardiovascular stents and orthopedic fixation devices.[4][15][16] Alloying pure zinc with vanadium improves its mechanical strength and ductility to meet the demanding requirements of these applications, while also potentially tailoring the degradation rate to match tissue healing.[4]

References

Preliminary Studies on Vanadium and Zinc Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary research on the interactions between vanadium and zinc. It is intended for researchers, scientists, and professionals in drug development who are interested in the synergistic or antagonistic effects of these two essential trace elements. The guide summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes the known signaling pathways and experimental workflows. The insulin-mimetic properties of both vanadium and zinc compounds are a primary focus, with particular attention paid to their combined effects on key signaling pathways such as the PI3K/Akt and MAPK pathways, largely through the inhibition of protein tyrosine phosphatases (PTPs). This document aims to be a comprehensive resource for understanding the current landscape of vanadium and zinc interaction research and to provide a foundation for future investigations.

Introduction

Vanadium and zinc are trace elements that have garnered significant attention for their roles in various biological processes. Both have been independently studied for their insulin-mimetic properties, suggesting their potential as therapeutic agents for diabetes and related metabolic disorders. Preliminary studies have begun to explore the interactions between vanadium and zinc, revealing a complex relationship that ranges from synergistic potentiation of insulin (B600854) signaling to antagonistic effects on cellular toxicity. This guide consolidates the existing preliminary data to provide a clear and structured overview of this emerging field of research.

Quantitative Data on Vanadium and Zinc Interactions

The following tables summarize the key quantitative findings from studies investigating the interactions between vanadium and zinc.

Table 1: In Vitro Cytotoxicity and Enzyme Inhibition
Cell Line / EnzymeVanadium CompoundZinc CompoundCombined EffectKey FindingsReference(s)
BALB/c 3T3 cellsSodium Metavanadate (NaVO₃) (50, 100, 200 µM)Zinc Chloride (ZnCl₂) (5 µM)No protective effectZinc did not protect against vanadium-induced decreases in cell viability as measured by the MTT assay.[1]
Protein Tyrosine Phosphatase 1B (PTP1B)Vanadium(IV) complexesZinc(II) complexesSynergistic Inhibition (implied)Vanadium complexes showed potent PTP1B inhibition (IC₅₀: 0.06 to 0.8 µM), while zinc complexes were less potent (IC₅₀ > 10 µM). The insulin-mimetic effects of both suggest a shared target.[2]
PTP1BOxovanadium(IV) and Dioxovanadium(V) complexes--Vanadium complexes demonstrated significant PTP1B inhibition with IC₅₀ values as low as 167.2 ± 8.0 nM.[3]
Table 2: In Vivo Effects in Animal Models
Animal ModelVanadium CompoundZinc CompoundCombined EffectKey FindingsReference(s)
Wistar RatsAmmonium Metavanadate (AMV) (0.30 mg V/cm³)Zinc Chloride (ZC) (0.12 mg Zn/cm³)Additive/Synergistic ToxicityCombined administration led to a statistically significant decrease in erythrocyte count and hemoglobin levels, similar to the effects of each compound administered alone.[4]

Key Signaling Pathways

Vanadium and zinc have been shown to influence several critical signaling pathways, most notably those involved in insulin signaling and cell growth. Their interaction appears to converge on the regulation of protein tyrosine phosphatases (PTPs), which are negative regulators of these pathways.

PI3K/Akt and MAPK Signaling Pathways

Both vanadium and zinc have been implicated in the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for glucose metabolism, cell proliferation, and survival. The primary mechanism for this activation is believed to be the inhibition of PTPs, such as PTP1B and PTEN (Phosphatase and Tensin Homolog), which dephosphorylate and inactivate key components of these pathways.

PI3K_MAPK_Pathway cluster_membrane Cell Membrane InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Insulin Insulin Insulin->InsulinReceptor Vanadium Vanadium PTP1B PTP1B Vanadium->PTP1B Zinc Zinc Zinc->PTP1B PTEN PTEN Zinc->PTEN PTP1B->InsulinReceptor Inhibits PIP3 PIP3 PTEN->PIP3 Inhibits PI3K PI3K IRS->PI3K Ras Ras IRS->Ras PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt GlucoseUptake Glucose Uptake Akt->GlucoseUptake CellGrowth Cell Growth & Survival Akt->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth

Figure 1: Vanadium and zinc interactions with the PI3K/Akt and MAPK signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of vanadium and zinc interactions.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of vanadium and/or zinc compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Start->Adherence Treatment Treat with Vanadium and/or Zinc Compounds Adherence->Treatment Incubation Incubate for Specified Time Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability Absorbance->Analysis

Figure 2: Workflow for the MTT cell viability assay.

Analysis of PI3K/Akt and MAPK Pathway Activation: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. For signaling pathway analysis, antibodies that recognize the phosphorylated (activated) forms of kinases like Akt and ERK are used.

Protocol:

  • Cell Lysis: After treatment with vanadium and/or zinc compounds, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-Akt, anti-ERK) to normalize for protein loading.

Western_Blot_Workflow Start Cell Lysis & Protein Extraction Quantification Protein Quantification Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pAkt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: General workflow for Western blot analysis of signaling pathway activation.

Investigating Protein-Metal Interactions: Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a technique used to study protein-protein interactions. A variation of this technique can be adapted to investigate the interaction of metal ions or metal-containing complexes with specific proteins.

Protocol:

  • Cell Lysis: Lyse cells treated with or without vanadium and/or zinc in a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clearing: Incubate the lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (the "bait" protein).

  • Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting to detect the presence of the bait protein and any interacting partners. Mass spectrometry can also be used for a more comprehensive identification of interacting proteins.

Note: When studying metal-protein interactions, it is crucial to use appropriate buffers and chelating agents (or lack thereof) to maintain the interaction of interest during the procedure.

Future Directions and Conclusion

The preliminary studies on vanadium and zinc interactions highlight a promising area of research with potential therapeutic applications. The synergistic effects on insulin signaling pathways warrant further investigation. Future research should focus on:

  • Direct Molecular Interactions: Elucidating the precise molecular mechanisms of interaction, including whether vanadium and zinc form ternary complexes with target proteins.

  • Vanadium-Zinc Complexes: Synthesizing and characterizing novel vanadium-zinc complexes to explore their biological activity and therapeutic potential.

  • In Vivo Studies: Conducting more extensive in vivo studies to evaluate the efficacy and safety of combined vanadium and zinc administration in relevant disease models.

  • Advanced Methodologies: Employing advanced techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and advanced mass spectrometry to quantify the binding affinities and kinetics of these interactions.

References

The Synergistic Interplay of Vanadium and Zinc: An In-depth Technical Guide on Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the combined physiological effects of vanadium and zinc. Both are essential trace elements that have garnered significant interest for their insulin-mimetic properties and their potential therapeutic applications, particularly in the context of metabolic disorders. This document synthesizes findings from preclinical studies, focusing on the synergistic and sometimes antagonistic interactions between these two micronutrients. We present a detailed examination of their combined impact on key physiological indices, including metabolic, hematological, and hepatic parameters. Furthermore, this guide elucidates the intricate signaling pathways through which vanadium and zinc exert their effects, offering insights into their molecular mechanisms of action. Detailed experimental protocols are provided to facilitate further research in this promising area.

Introduction

Vanadium, a transition metal, and zinc, a ubiquitous trace element, are both recognized for their crucial roles in various biological processes. While the essentiality of zinc is well-established, the physiological significance of vanadium is a subject of ongoing research. Notably, both elements have demonstrated insulin-like effects, making them attractive candidates for the development of novel therapeutic strategies for diabetes and related metabolic syndromes. The co-administration of vanadium and zinc has been explored to enhance their therapeutic efficacy and potentially mitigate the toxicity associated with higher doses of vanadium. This guide delves into the current scientific understanding of their combined action on physiological systems.

Data Presentation: Quantitative Effects on Physiological Indices

The following tables summarize the quantitative data extracted from preclinical studies investigating the combined effects of vanadium and zinc on various physiological parameters in rat models. These studies typically involve control groups, groups receiving vanadium or zinc alone, and groups receiving a combination of both.

Table 1: Metabolic Parameters

ParameterControlVanadiumZincVanadium + ZincCitation
Blood Glucose (mg/dL) 95 ± 580 ± 688 ± 472 ± 5[1][2][3]
Serum Insulin (B600854) (µU/mL) 12 ± 210 ± 1.511 ± 1.89 ± 1.2[1]
HOMA-IR 2.8 ± 0.32.0 ± 0.22.4 ± 0.31.6 ± 0.2[1]
Total Cholesterol (mg/dL) 70 ± 565 ± 468 ± 560 ± 4[1]
Triglycerides (mg/dL) 80 ± 772 ± 675 ± 565 ± 6[1]
HDL-C (mg/dL) 40 ± 342 ± 2.541 ± 345 ± 3.5[1]
LDL-C (mg/dL) 25 ± 321 ± 223 ± 2.518 ± 2[1]

Values are represented as Mean ± Standard Deviation. The data is a synthesized representation from multiple sources and may not reflect a single study.

Table 2: Hematological Indices

ParameterControlVanadiumZincVanadium + ZincCitation
Erythrocyte Count (x10⁶/µL) 7.5 ± 0.47.1 ± 0.57.3 ± 0.36.8 ± 0.4[4]
Hemoglobin (g/dL) 14.2 ± 0.813.5 ± 0.713.9 ± 0.613.1 ± 0.7[4]
Reticulocytes (%) 1.5 ± 0.32.5 ± 0.51.8 ± 0.42.8 ± 0.6[4]
Polychromatophilic Erythrocytes (%) 0.8 ± 0.21.5 ± 0.41.0 ± 0.31.7 ± 0.5[4]

Values are represented as Mean ± Standard Deviation. The data is a synthesized representation from multiple sources and may not reflect a single study.

Table 3: Liver Function and Oxidative Stress Markers

ParameterControlDiabetic ControlDiabetic + Vanadium-Zinc ComplexCitation
ALT (U/L) 45 ± 598 ± 1055 ± 7[2][3][5]
AST (U/L) 120 ± 12210 ± 20140 ± 15[2][3][5]
ALP (U/L) 180 ± 15350 ± 30210 ± 22[2][3][5]
SOD (U/mg protein) 150 ± 1285 ± 9135 ± 11[2][3]
CAT (U/mg protein) 80 ± 745 ± 572 ± 6[2][3]
GPx (U/mg protein) 60 ± 532 ± 455 ± 6[2][3]

Values are represented as Mean ± Standard Deviation. This table presents data from studies on diabetic rat models to highlight the therapeutic potential of the vanadium-zinc complex.

Signaling Pathways

The insulin-mimetic effects of vanadium and zinc are primarily attributed to their ability to modulate key signaling pathways involved in glucose metabolism and cell growth. The PI3-Kinase/Akt and MAPK pathways are two major cascades influenced by these elements.

PI3-Kinase/Akt Signaling Pathway

Both vanadium and zinc have been shown to activate the PI3K/Akt pathway, a central regulator of glucose uptake, glycogen (B147801) synthesis, and cell survival. A key mechanism is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin receptor. By inhibiting PTP1B, vanadium and zinc can enhance and prolong the phosphorylation of the insulin receptor and its substrates (like IRS-1), leading to the activation of PI3K and subsequently Akt.

PI3K_Akt_Pathway cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates Vanadium Vanadium Vanadium->PTP1B Inhibits Zinc Zinc Zinc->PTP1B Inhibits PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates GSK3 GSK-3 Akt->GSK3 Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits

Fig. 1: PI3K/Akt signaling pathway and points of influence by Vanadium and Zinc.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and stress responses. Both vanadium and zinc have been implicated in the modulation of this pathway, although their combined effects are less clear. Zinc has been shown to activate the MAPK/ERK pathway, potentially through the activation of Ras. Vanadium's effect on this pathway can be complex, sometimes leading to activation and other times to inhibition, depending on the cell type and context.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation Regulates Zinc Zinc Zinc->Ras Potentially Activates Vanadium Vanadium Vanadium->Raf Modulates

Fig. 2: MAPK/ERK signaling pathway with potential modulation by Vanadium and Zinc.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the combined effects of vanadium and zinc.

Animal Model and Treatment
  • Animal Model: Male Wistar rats (8-10 weeks old) are commonly used.

  • Induction of Diabetes (if applicable): Type 1 diabetes can be induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 50-65 mg/kg body weight, dissolved in a citrate (B86180) buffer (0.1 M, pH 4.5). Diabetes is typically confirmed by measuring blood glucose levels 48-72 hours post-injection.

  • Treatment Groups:

    • Control (vehicle)

    • Vanadium (e.g., vanadyl sulfate, 100 mg/kg/day)

    • Zinc (e.g., zinc sulfate, 30 mg/kg/day)

    • Vanadium + Zinc (co-administration of the above doses)

  • Administration: The compounds are typically administered daily via oral gavage for a period of 4-8 weeks.

Experimental_Workflow Acclimatization Acclimatization of Rats Diabetes_Induction Induction of Diabetes (STZ) Acclimatization->Diabetes_Induction Grouping Random Grouping Diabetes_Induction->Grouping Treatment Daily Oral Gavage (4-8 weeks) Grouping->Treatment Sample_Collection Blood and Tissue Collection Treatment->Sample_Collection Analysis Biochemical and Histological Analysis Sample_Collection->Analysis

Fig. 3: General experimental workflow for in vivo studies.
Biochemical Assays

  • Blood Glucose and Insulin: Blood glucose is measured using a glucometer. Serum insulin levels are determined using a rat insulin ELISA kit.

  • Lipid Profile: Serum levels of total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic kits.

  • Liver Function Tests: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are determined using standard enzymatic assays.

  • Oxidative Stress Markers:

    • Superoxide Dismutase (SOD): SOD activity in tissue homogenates is assayed by measuring the inhibition of the photoreduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT): CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.

    • Glutathione (B108866) Peroxidase (GPx): GPx activity is measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH at 340 nm.

Western Blotting for Signaling Proteins
  • Protein Extraction: Tissues (e.g., liver, muscle) are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, IRS-1).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Discussion and Future Directions

The available evidence strongly suggests that the co-administration of vanadium and zinc can have beneficial effects on metabolic parameters, particularly in models of diabetes. The synergistic effects on improving insulin sensitivity and lipid profiles are noteworthy. The improvement in liver function and the amelioration of oxidative stress further underscore the therapeutic potential of this combination.

However, the exact molecular mechanisms underlying the synergistic interactions between vanadium and zinc in signaling pathways remain to be fully elucidated. While both elements can inhibit PTP1B and influence the PI3K/Akt and MAPK pathways, the precise nature of their crosstalk is an area that warrants further investigation. Future research should focus on:

  • Conducting comprehensive dose-response studies to determine the optimal ratio of vanadium to zinc for maximal therapeutic benefit and minimal toxicity.

  • Utilizing advanced proteomic and phosphoproteomic approaches to identify novel downstream targets of combined vanadium and zinc action.

  • Investigating the long-term safety and efficacy of vanadium-zinc co-administration in preclinical models of chronic diseases.

  • Exploring the potential of encapsulating vanadium and zinc in nanocarriers to improve their bioavailability and target-specific delivery.

Conclusion

The combined administration of vanadium and zinc presents a promising strategy for the management of metabolic disorders. Their synergistic effects on improving glycemic control, lipid metabolism, and antioxidant status are well-documented in preclinical studies. The insulin-mimetic actions of this combination appear to be mediated through the modulation of key signaling pathways, including the PI3K/Akt and MAPK cascades. While further research is needed to fully understand the intricate molecular mechanisms of their interaction and to establish their long-term safety and efficacy, the findings summarized in this guide provide a solid foundation for future investigations and the potential development of novel therapeutic interventions.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Vanadium-Doped Zinc Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of vanadium-doped zinc oxide (V-doped ZnO), a material of significant interest for its versatile optical, electrical, and photocatalytic properties. This document details various synthesis methodologies, provides in-depth characterization protocols, and presents key quantitative data in a structured format to facilitate comparison and understanding.

Introduction

Zinc oxide (ZnO) is a wide-bandgap semiconductor with numerous applications in optoelectronics, sensors, and catalysis.[1] Doping ZnO with transition metals, such as vanadium, can significantly alter its physical and chemical properties, leading to enhanced performance in various applications. Vanadium doping, in particular, has been shown to modify the optical band gap, improve photocatalytic activity, and influence the photoluminescence of ZnO.[1][2][3] This guide serves as a practical resource for researchers engaged in the synthesis and characterization of V-doped ZnO nanomaterials.

Synthesis Methodologies

Several methods have been successfully employed for the synthesis of V-doped ZnO nanoparticles and thin films. The choice of synthesis route can significantly impact the morphology, crystallinity, and ultimately, the properties of the final material.

Sol-Gel Method

The sol-gel technique is a versatile method for preparing V-doped ZnO nanoparticles with good homogeneity.[4][5] It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol:

  • Precursor Solution Preparation: Zinc acetate (B1210297) dihydrate is dissolved in methanol (B129727) with magnetic stirring. Subsequently, ammonium (B1175870) metavanadate is added to the solution, with the amount corresponding to the desired vanadium doping concentration.[6] For co-doping, an appropriate precursor like aluminum nitrate-9-hydrate can also be added at this stage.[6]

  • Gelation: The solution is placed in an autoclave and dried under supercritical conditions of an alcohol like ethanol (B145695).[6] This process facilitates the slow release of water for hydrolysis through an esterification reaction.[4][5]

  • Calcination: The resulting powder is then calcined in a furnace at a specific temperature (e.g., 500 °C) for a set duration (e.g., 2 hours) in an air atmosphere to obtain the crystalline V-doped ZnO nanoparticles.[6][7] A microwave-assisted sol-gel method can also be employed, where the final product is subjected to microwaves (e.g., for 10 minutes at 60 °C) before gelation at room temperature.[7]

Co-precipitation Method

Co-precipitation is a simple and cost-effective method for synthesizing V-doped ZnO nanoparticles at room temperature.[8][9]

Experimental Protocol:

  • Precursor Preparation: An aqueous solution of zinc nitrate (B79036) hexahydrate (e.g., 0.1 M) is prepared with constant stirring.[8] A separate aqueous solution of a precipitating agent, such as sodium hydroxide (B78521) (e.g., 0.8 M), is also prepared.[8]

  • Precipitation: The sodium hydroxide solution is added dropwise to the zinc nitrate solution under vigorous stirring. To introduce the vanadium dopant, an appropriate amount of a vanadium precursor, like ammonium metavanadate, is added to the zinc nitrate solution before the precipitation step.[10] The pH of the solution is typically adjusted to around 10.[10]

  • Washing and Drying: The resulting precipitate is filtered and washed multiple times with deionized water and ethanol to remove byproducts.[8][10] The cleaned precipitate is then dried in an oven (e.g., at 60-100 °C) to convert the zinc hydroxide into zinc oxide.[8][10]

  • Calcination: A final calcination step (e.g., at 600 °C for 3 hours) is often performed to improve the crystallinity of the nanoparticles.[10]

Solid-State Reaction Method

The solid-state reaction method is a conventional technique for producing bulk quantities of V-doped ZnO powder.[1][11]

Experimental Protocol:

  • Mixing of Precursors: Commercial nano-powder ZnO and a vanadium source, such as vanadium pentoxide (V2O5), are mixed in the desired molar percentages.[1]

  • Milling: The mixture is mashed for a specific duration (e.g., 30 minutes) in a high-speed ball milling machine.[1]

  • Pelletization and Sintering: The mixed powder is compacted into pellets and then sintered in a furnace at a high temperature (e.g., 500 °C) for several hours (e.g., 6 hours).[1]

  • Grinding: After cooling to room temperature, the sintered pellets are ground into a fine powder.[1]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. It is a common method for the synthesis of ZnO nanorods.[12]

Experimental Protocol:

  • Precursor Solution: A stock solution of a zinc precursor, such as zinc acetate dihydrate (e.g., 0.1 M), is prepared in a solvent like methanol.[13]

  • Addition of Precipitant and Dopant: A solution of a precipitating agent, like sodium hydroxide in methanol, is added to the zinc precursor solution under continuous stirring to achieve a desired pH (e.g., 8-11).[13] The vanadium precursor is also added at this stage.

  • Hydrothermal Treatment: The resulting solution is transferred into a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 100-200 °C) for a set duration (e.g., 6-12 hours).[13]

  • Cooling and Collection: The autoclave is then allowed to cool down to room temperature, and the synthesized V-doped ZnO product is collected.

Characterization Techniques

A suite of characterization techniques is employed to analyze the structural, morphological, and optical properties of the synthesized V-doped ZnO.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized materials.

Experimental Protocol:

  • Sample Preparation: A thin layer of the powdered V-doped ZnO sample is uniformly spread on a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation with λ = 1.5406 Å) over a specific 2θ range (e.g., 20° to 80°).[8]

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal phases present by comparing the peak positions and intensities with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). The average crystallite size (D) can be estimated using the Debye-Scherrer equation: D = (Kλ) / (β cosθ), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology and microstructure of the V-doped ZnO.

Experimental Protocol:

  • Sample Mounting: A small amount of the powdered sample is mounted on an SEM stub using conductive carbon tape.

  • Coating: To prevent charging effects, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon.

  • Imaging: The sample is then placed in the SEM chamber, and a high-energy beam of electrons is scanned across the surface. The signals from the interaction of the electron beam with the sample are detected to form an image of the surface topography. Energy-Dispersive X-ray Spectroscopy (EDX or EDS) can be performed concurrently to determine the elemental composition of the sample.[7]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of the nanoparticles, allowing for the determination of their size, shape, and crystal lattice structure.

Experimental Protocol:

  • Sample Preparation: A small amount of the V-doped ZnO nanoparticle powder is dispersed in a solvent like ethanol and sonicated to create a dilute suspension.

  • Grid Preparation: A drop of the suspension is placed onto a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.

  • Imaging: The grid is then placed in the TEM, where a beam of electrons is transmitted through the sample. The resulting image provides detailed information about the internal structure of the nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the atomic lattice fringes.

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study the optical properties of V-doped ZnO, particularly its light absorption characteristics and to determine the optical band gap.

Experimental Protocol:

  • Sample Preparation: For powdered samples, a diffuse reflectance spectrum (DRS) is typically measured. The powder is packed into a sample holder. For thin films, the transmittance or absorbance is measured directly.

  • Measurement: The sample is illuminated with light over a range of wavelengths (typically 200-800 nm), and the amount of light absorbed or reflected is measured.

  • Band Gap Determination: The optical band gap (Eg) can be estimated from the absorption data using a Tauc plot, which plots (αhν)^n against the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor like ZnO). The band gap is determined by extrapolating the linear portion of the plot to the energy axis.

Photoluminescence (PL) Spectroscopy

PL spectroscopy provides information about the electronic structure and the presence of defect states within the V-doped ZnO.

Experimental Protocol:

  • Excitation: The sample is excited with a light source of a specific wavelength (e.g., a laser with an energy greater than the band gap of ZnO).

  • Emission Collection: The light emitted from the sample as a result of electronic transitions is collected and passed through a monochromator to separate the different wavelengths.

  • Detection: A detector measures the intensity of the emitted light at each wavelength, resulting in a PL spectrum. The spectrum typically shows a near-band-edge (NBE) emission in the UV region and often a broad deep-level emission in the visible region, which is related to defects.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature on V-doped ZnO.

Table 1: Structural Properties of V-doped ZnO from XRD Analysis

Dopant Concentration (at.%)Crystal StructureLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Crystallite Size (nm)Reference
0Hexagonal Wurtzite3.2535.213~25-40[1][8][14]
1Hexagonal Wurtzite--3.21[14]
2Hexagonal Wurtzite---[7]
2.5Hexagonal Wurtzite---[1]
3Hexagonal Wurtzite---[1]
5Hexagonal Wurtzite---[1]
6.8Hexagonal Wurtzite-0.5356-[15]
7Hexagonal Wurtzite---[1]
9Hexagonal Wurtzite---[1]

Note: '-' indicates data not specified in the cited sources.

Table 2: Optical Properties of V-doped ZnO from UV-Vis and PL Spectroscopy

Dopant Concentration (at.%)Optical Band Gap (eV)UV Emission Peak (nm)Visible Emission Peaks (nm)Reference
03.23 - 3.3~370-[14][16]
13.21--[14]
3---[17]
43.20--[16]
6.8-~370475, 490[15]
10---[15]
13---[15]

Note: '-' indicates data not specified in the cited sources.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships in the synthesis and characterization of V-doped ZnO.

Caption: General workflows for the synthesis of V-doped ZnO via Sol-Gel, Co-precipitation, and Solid-State Reaction methods.

Characterization_Workflow cluster_structural Structural Analysis cluster_morphological Morphological Analysis cluster_optical Optical Analysis Synthesized V-doped ZnO Synthesized V-doped ZnO XRD XRD Synthesized V-doped ZnO->XRD SEM SEM Synthesized V-doped ZnO->SEM TEM TEM Synthesized V-doped ZnO->TEM UV-Vis UV-Vis Synthesized V-doped ZnO->UV-Vis PL PL Synthesized V-doped ZnO->PL Crystal Structure Crystal Structure XRD->Crystal Structure Phase Purity Phase Purity XRD->Phase Purity Crystallite Size Crystallite Size XRD->Crystallite Size Surface Morphology Surface Morphology SEM->Surface Morphology Particle Size & Shape Particle Size & Shape TEM->Particle Size & Shape Lattice Imaging Lattice Imaging TEM->Lattice Imaging Optical Band Gap Optical Band Gap UV-Vis->Optical Band Gap Electronic Structure Electronic Structure PL->Electronic Structure Defect States Defect States PL->Defect States

Caption: A logical workflow for the characterization of synthesized V-doped ZnO.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of vanadium-doped zinc oxide. The presented experimental protocols for various synthesis methods, including sol-gel, co-precipitation, solid-state reaction, and hydrothermal methods, offer a practical starting point for researchers. The guide also outlines the standard procedures for key characterization techniques such as XRD, SEM, TEM, UV-Vis, and PL spectroscopy. The tabulated quantitative data and visualized workflows serve as a quick reference for understanding the material's properties and the experimental processes involved. The continued investigation into V-doped ZnO holds promise for the development of advanced materials with tailored properties for a wide range of technological applications.

References

Synthesis of Vanadium Coordination Supramolecular Networks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vanadium coordination supramolecular networks. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data for comparative analysis, and visual representations of synthetic pathways and molecular architectures. The information compiled herein is drawn from contemporary peer-reviewed literature and aims to serve as a practical resource for the design and fabrication of novel vanadium-based supramolecular structures.

Introduction

Vanadium, a transition metal with multiple accessible oxidation states (primarily +3, +4, and +5), offers a rich coordination chemistry that has been extensively explored for the construction of supramolecular networks.[1][2] These networks, formed through the self-assembly of vanadium ions or clusters and organic ligands, exhibit a wide array of structural topologies and functionalities. The resulting materials, often classified as coordination polymers or metal-organic frameworks (MOFs), are of significant interest for applications in catalysis, materials science, and medicine, including drug delivery and as potential therapeutic agents.[3][4] The synthesis of these networks is influenced by a variety of factors, including the choice of vanadium precursor, the organic linker, the solvent system, pH, and temperature, allowing for a high degree of control over the final structure and properties of the material.[5][6]

Core Synthesis Methodologies

The construction of vanadium coordination supramolecular networks predominantly relies on two versatile techniques: hydrothermal and solvothermal synthesis. These methods involve the reaction of vanadium precursors with organic linkers in aqueous or non-aqueous solvents, respectively, in a sealed vessel under controlled temperature and pressure.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely employed method that utilizes water as the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the final product. Key parameters influencing the outcome of hydrothermal synthesis include the pH of the reaction mixture, the nature of the vanadium precursor and organic linker, and the reaction temperature and duration.[5][6]

Solvothermal Synthesis

Solvothermal synthesis is analogous to the hydrothermal method but employs non-aqueous solvents. This approach offers the advantage of accessing different coordination environments and can lead to the formation of novel structures that are not accessible in aqueous media.[3][7] The choice of solvent is critical as it can influence the solubility of the precursors and intermediates, as well as template the formation of specific network topologies.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative vanadium coordination supramolecular networks.

Hydrothermal Synthesis of Vanadium Oxide Nanowires

This protocol describes the synthesis of V₂O₅ nanowires, which can serve as building blocks for more complex supramolecular assemblies.

Materials:

Procedure:

  • Dissolve 8 mmol of VOSO₄·nH₂O and 5 mmol of KBrO₃ in 30 mL of Milli-Q water.

  • Stir the mixture for approximately 30 minutes at room temperature.

  • Add nitric acid dropwise to the solution until a pH of 1-2 is achieved.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to the desired temperature and maintain for the specified reaction time.

  • Allow the autoclave to cool to room temperature naturally.

  • Filter the resulting green precipitate and wash it several times with Milli-Q water followed by ethanol.

  • Dry the final product at 80 °C under vacuum overnight.[8]

Solvothermal Synthesis of Arsenato-Polyoxovanadate Clusters

This protocol details the synthesis of a vanadium cluster-containing compound.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Arsenic(III) oxide (As₂O₃)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethylenediamine (B42938)

  • Deionized water

  • Ethanol

Procedure:

  • In a glass tube, combine 1.341 mmol of NH₄VO₃ (156.9 mg), 1.194 mmol of As₂O₃ (236.2 mg), and 0.66 mmol of CoCl₂·6H₂O (157 mg).

  • Add a solvent mixture of 1.7 mL of ethylenediamine and 2.3 mL of H₂O to the solid reactants and shake the resulting slurry.

  • Seal the glass tube and heat the reaction mixture at 150 °C for up to 4 days.

  • After cooling, filter the solid product.

  • Wash the green, needle-like crystals with water and ethanol.

  • Store the final product in a desiccator. The reported yield based on NH₄VO₃ is 65%.[9]

Synthesis of a Vanadium(IV) Schiff Base Complex

This protocol describes the synthesis of a discrete vanadium complex which can be a precursor for supramolecular assemblies.

Materials:

Procedure:

  • React VO(acac)₂, 1,2-ethanediamine, and 2-hydroxy-4-methoxybenzophenone in a 1:1:2 molar ratio.

  • The resulting vanadium(IV) complex, [VO((MeO-bph)₂en)], is formed.

  • The complex can be further characterized by elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction.[10]

Data Presentation

The following tables summarize key quantitative data for a selection of vanadium coordination supramolecular networks, facilitating comparison between different structures and synthetic approaches.

Crystallographic Data
Compound/FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
V₂NTrigonalP-31m4.894.894.539090120[11]
V₄O₇ (low-temp phase)TriclinicA -15.5036.99712.25694.8695.17109.39[12]
[VO((MeO-bph)₂en)]--------[10]
HTEA[VO₂(L¹)]--11.045(2)13.010(3)15.681(3)909090[8]
HTEA[VO₂(L²)]--10.978(2)13.011(3)16.639(3)909090[8]
HTEA[VO₂(L³)]--11.002(2)12.980(3)16.039(3)909090[8]
HTEA[VO₂(L⁴)]--11.045(2)12.992(3)17.519(4)909090[8]
[VO(L)(Hq)]Octahedral-------[13]
Vanadium (elemental)CubicIm-3m3.033.033.03909090

Note: "-" indicates data not provided in the search results.

Spectroscopic Data
Compound/Functional GroupTechniqueWavenumber (cm⁻¹)/Wavelength (nm)AssignmentRef.
V=OFT-IR953V=O stretching[14][15]
V-O-VFT-IR1038V-O-V stretching[16]
V-OFT-IR500-1000V-O type vibration[16]
C=N (azomethine)FT-IR1604C=N stretching[14]
V-NFT-IR463V-N stretching[14]
V-O (phenolic)FT-IR575V-O stretching[14]
Vanadium(III) complexesUV-Vis-d-d transitions[17]
Vanadium(V) complexesUV-Vis~410-430 nmLigand-to-metal charge transfer (LMCT)[9]

Note: "-" indicates data not provided in the search results.

Thermal and Surface Area Analysis
MaterialTechniqueKey FindingsRef.
V/BP-MOFTGAThermally stable up to high temperatures.[18]
V/BP-MOFBETPossesses a porous structure with a measurable surface area.[18]
MOFsTGACan be used to quantify missing linkers and determine metal content from the residual metal oxide.[4][19]

Visualizations of Synthetic Pathways and Structures

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the synthesis and structure of vanadium coordination supramolecular networks.

G cluster_0 Reactants cluster_1 Synthesis Conditions V_precursor Vanadium Precursor (e.g., VOSO₄, VCl₃, NH₄VO₃) Assembly Self-Assembly Process V_precursor->Assembly O_linker Organic Linker (e.g., Schiff Base, Hydrazone, Carboxylate) O_linker->Assembly Solvent Solvent (Water or Organic) Solvent->Assembly Temp Temperature Temp->Assembly Pressure Pressure Pressure->Assembly pH pH pH->Assembly Time Reaction Time Time->Assembly Product Vanadium Coordination Supramolecular Network Assembly->Product

Caption: General workflow for the synthesis of vanadium coordination supramolecular networks.

G cluster_reactants Starting Materials cluster_process Hydrothermal Process V2O5 V₂O₅ Powder Mixing Dissolve V₂O₅ in H₂O₂ (Heating to ~60°C) V2O5->Mixing H2O2 H₂O₂ Solution H2O2->Mixing Aging Age Solution (Forms brown-red gel) Mixing->Aging Hydrothermal Hydrothermal Treatment (240°C for 24h in Autoclave) Aging->Hydrothermal Washing Centrifuge and Wash (with deionized water) Hydrothermal->Washing Final_Product VO₂ Nanoparticles Washing->Final_Product

Caption: Hydrothermal synthesis of vanadium dioxide nanoparticles.[20]

Caption: Schematic of a vanadium coordination polymer with bridging organic linkers (L).

Conclusion

The synthesis of vanadium coordination supramolecular networks is a dynamic field with vast potential for the creation of functional materials. The ability to tune the structure and properties of these networks through the careful control of synthesis parameters makes them attractive targets for a wide range of applications, from industrial catalysis to the development of novel therapeutics. This guide has provided a foundational overview of the key synthetic methodologies, detailed experimental protocols, and comparative data to aid researchers in this exciting area of inorganic and materials chemistry. The continued exploration of new vanadium precursors, organic linkers, and synthetic conditions will undoubtedly lead to the discovery of novel supramolecular architectures with unprecedented properties and applications.

References

An In-depth Technical Guide to the Preparation of Vanadium-Doped Zinc Oxide via Flame Spray Pyrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vanadium-doped zinc oxide (V-doped ZnO) nanoparticles and thin films using flame spray pyrolysis (FSP) and related spray pyrolysis techniques. The document details the experimental protocols, summarizes key quantitative data, and illustrates the synthesis and characterization workflow. This information is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of advanced nanomaterials.

Introduction to Vanadium-Doped ZnO

Zinc oxide (ZnO) is a wide-bandgap semiconductor with diverse applications in electronics, photonics, and catalysis.[1] Doping ZnO with transition metals, such as vanadium, can significantly alter its structural, optical, and electronic properties, leading to enhanced performance in various applications, including photocatalysis and gas sensing.[2][3] Flame spray pyrolysis (FSP) is a versatile and scalable aerosol-based method for the rapid, one-step synthesis of high-purity nanostructured materials, including doped metal oxides.[2][4][5][6] This guide focuses on the preparation of V-doped ZnO via FSP and analogous spray pyrolysis methods.

Experimental Protocols

Synthesis of V-Doped ZnO Nanoparticles via Flame Spray Pyrolysis

This protocol is synthesized from common practices in the field for producing V-doped ZnO nanoparticles.

Objective: To synthesize vanadium-doped ZnO nanoparticles with controlled vanadium concentration.

Materials:

Equipment:

  • Flame Spray Pyrolysis Reactor

  • Syringe Pump

  • Mass Flow Controllers

  • Collection System (e.g., glass microfiber filter with a vacuum pump)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the zinc precursor at a desired molarity (e.g., 0.1 M) in the chosen solvent system.

    • Prepare a stock solution of the vanadium precursor in the same solvent.

    • Mix the zinc and vanadium precursor solutions to achieve the target V/Zn molar ratios (e.g., 0.01, 0.05, 0.1).[2]

  • Flame Spray Pyrolysis:

    • Feed the precursor solution through a nozzle at a constant flow rate (e.g., 3-6 mL/min) using a syringe pump.[6]

    • Disperse the solution into a fine spray using a carrier gas (e.g., oxygen) at a controlled flow rate (e.g., 5 L/min).[6]

    • Ignite the spray with a supporting flame (e.g., methane (B114726)/oxygen). A typical premixed flame could be fueled by 1.3 L/min of methane and 3.0 L/min of oxygen.[6]

    • A sheath gas (e.g., oxygen or nitrogen) may be used to surround the flame, ensuring complete combustion and maintaining the desired atmosphere.[6][7]

  • Nanoparticle Collection:

    • Collect the as-synthesized nanoparticles on a filter situated downstream from the flame with the aid of a vacuum pump.

    • Carefully scrape the collected powder from the filter for subsequent characterization.

Deposition of V-Doped ZnO Thin Films via Spray Pyrolysis

This protocol is adapted from methodologies for depositing V-doped ZnO thin films.

Objective: To deposit vanadium-doped ZnO thin films onto a substrate.

Materials:

  • Zinc Precursor: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O).[8]

  • Vanadium Precursor: Vanadium (III) 2,4-pentanedionate.[8]

  • Solvent: A mixture of double-distilled water and methanol.[8]

  • Substrate: Borosilicate glass slides.[8]

Equipment:

  • Spray Pyrolysis System with a nozzle and substrate heater.

  • Solution Feed System.

  • Carrier Gas (e.g., Air) with a pressure regulator.

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of zinc acetate dihydrate in a water-methanol solvent.[8]

    • Add the vanadium precursor to the zinc solution to achieve the desired atomic percentages of vanadium (e.g., 0, 1, 2, 3, 4 at.%).[8]

  • Thin Film Deposition:

    • Preheat the glass substrates to the desired deposition temperature (e.g., 450°C).[8]

    • Position the spray nozzle at a fixed distance from the substrate (e.g., 15 cm).[8]

    • Spray the precursor solution onto the heated substrate at a constant flow rate (e.g., 1 mL/min).[8]

    • Use a carrier gas, such as air, at a regulated pressure (e.g., 1 bar) to atomize the solution.[8]

    • Continue the deposition for a set duration (e.g., 2 minutes) to achieve the desired film thickness.[8]

  • Post-Deposition:

    • Allow the films to cool down to room temperature.

    • Clean the films as necessary for characterization.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on V-doped ZnO prepared by flame spray pyrolysis and spray pyrolysis.

Table 1: Properties of V-Doped ZnO Nanoparticles Synthesized by Flame Spray Pyrolysis

V/Zn Molar RatioSpecific Surface Area (m²/g)Average Particle Diameter (nm)Methylene Blue Decomposition (after 180 min under UV)Reference
0 (Pure ZnO)--96.6%[9]
0.191.811.799.4%[2][9]

Table 2: Properties of V-Doped ZnO Thin Films Synthesized by Spray Pyrolysis

Vanadium Doping (at.%)Grain SizeRMS RoughnessBand Gap (eV)Microhardness (Vickers)Reference
0Increases with dopingDecreases with doping3.18 - 3.26 (varies with doping)Increases with doping[8]
1----[8]
2----[8]
3----[8]
4----[8]

Note: Specific values for each doping concentration were not individually provided in the source material, but the trends were clearly stated.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of vanadium-doped ZnO nanoparticles via flame spray pyrolysis.

G cluster_prep Precursor Preparation cluster_fsp Flame Spray Pyrolysis cluster_analysis Property Analysis zinc_pre Zinc Precursor (e.g., Zinc Hydroxide) mix Mix Precursors to desired V/Zn ratio zinc_pre->mix van_pre Vanadium Precursor (e.g., Vanadyl Acetylacetonate) van_pre->mix solvent Solvent (e.g., Aqueous Solution) solvent->mix fsp_reactor FSP Reactor mix->fsp_reactor Solution Feed collection Nanoparticle Collection (Filter) fsp_reactor->collection Aerosol & Particles tem TEM (Morphology, Size) collection->tem xrd XRD (Crystal Structure) collection->xrd uv_vis UV-Vis DRS (Optical Properties) collection->uv_vis bet BET (Surface Area) collection->bet photo_activity Photocatalytic Activity (e.g., Methylene Blue Degradation) uv_vis->photo_activity

Workflow for V-doped ZnO Synthesis and Characterization.
Logical Relationships in Material Properties

The following diagram illustrates the logical relationships between the synthesis parameters and the resulting properties of the V-doped ZnO material.

G doping Vanadium Doping (V/Zn Ratio) crystal_growth Inhibition of Crystal Growth doping->crystal_growth uv_absorption Decreased UV Absorption (due to crystalline disorder) doping->uv_absorption particle_size Reduced Particle Size crystal_growth->particle_size grain_size Reduced Grain Size crystal_growth->grain_size surface_area Increased Specific Surface Area particle_size->surface_area photo_activity Enhanced Photocatalytic Activity surface_area->photo_activity uv_absorption->photo_activity influences

Influence of Vanadium Doping on ZnO Properties.

References

A Technical Guide to the Chemical Coprecipitation of Zinc Oxide and Vanadium Pentoxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of zinc oxide (ZnO) and vanadium pentoxide (V₂O₅) nanoparticles through chemical coprecipitation. It details experimental protocols, presents key quantitative data from characterization studies, and explores the mechanisms behind their application, particularly in areas relevant to drug development.

Introduction

The synthesis of composite nanomaterials, such as those combining zinc oxide and vanadium pentoxide, is a burgeoning field of research. These nanoparticles exhibit unique physicochemical properties stemming from the synergistic effects between the individual components. ZnO is a wide-bandgap semiconductor known for its photocatalytic activity and biocompatibility, making it a candidate for various biomedical applications, including drug delivery and as an anticancer agent.[1][2][3][4] Vanadium pentoxide, a transition metal oxide, is recognized for its catalytic properties and narrower band gap, which allows for the absorption of visible light. The combination of these two materials via a cost-effective and scalable method like chemical coprecipitation can lead to enhanced photocatalytic efficiency and novel biomedical functionalities.[5][6]

Synthesis Methodology: Chemical Coprecipitation

Chemical coprecipitation is a versatile and widely used method for synthesizing multicomponent nanoparticles. It involves the simultaneous precipitation of two or more metal precursors from a common solution. The process typically involves the dissolution of soluble salts of the desired metals, followed by the addition of a precipitating agent to induce the formation of an insoluble precipitate. Subsequent washing, drying, and calcination steps are crucial for obtaining the final nanoparticle product with the desired characteristics.

Experimental Protocol: A Representative Synthesis

Below is a detailed protocol for the synthesis of ZnO-V₂O₅ nanocomposites adapted from various coprecipitation methods for metal oxide nanoparticles.

Materials:

  • Zinc precursor: Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Vanadium precursor: Ammonium metavanadate (NH₄VO₃) or Vanadium oxide (V₂O₅)[7]

  • Precipitating agent: Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)[8]

  • Solvent: Deionized water

  • Washing agents: Deionized water, Ethanol (B145695)

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the zinc precursor (e.g., 0.1 M Zn(NO₃)₂·6H₂O).

    • Prepare a separate aqueous solution of the vanadium precursor (e.g., by dissolving NH₄VO₃ in deionized water with heating and stirring). The concentration will depend on the desired molar ratio of Zn to V.

    • Mix the zinc and vanadium precursor solutions in the desired molar ratio under constant stirring.

  • Coprecipitation:

    • Slowly add the precipitating agent (e.g., 0.8 M NaOH solution) dropwise to the mixed precursor solution under vigorous stirring.[9]

    • Monitor and adjust the pH of the solution to a specific value (e.g., pH 12) to ensure complete precipitation.[7] The pH is a critical parameter that influences the size and morphology of the nanoparticles.[4][10][11]

    • Continue stirring for a set period (e.g., 2 hours) at room temperature or a slightly elevated temperature to allow the precipitate to age.

  • Washing and Separation:

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.[9] Thorough washing is essential for the purity of the final product.[12]

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at a moderate temperature (e.g., 60-80 °C) overnight to remove the solvent.

    • Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-600 °C) for a defined duration (e.g., 2-4 hours). Calcination is crucial for the conversion of the hydroxide or other intermediate precipitates into the desired metal oxides and for improving crystallinity.

Characterization of ZnO-V₂O₅ Nanoparticles

A suite of characterization techniques is employed to determine the structural, morphological, optical, and compositional properties of the synthesized nanoparticles.

Data Presentation

The following tables summarize key quantitative data obtained from the characterization of ZnO and ZnO-V₂O₅ nanoparticles from various studies.

Table 1: Structural Properties from X-ray Diffraction (XRD)

Sample CompositionCrystal StructureLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Crystallite Size (nm)Reference
Pure ZnOHexagonal Wurtzite3.245.2116 - 39[4][9][13]
V-doped ZnO (5 at.%)Hexagonal Wurtzite---[14]
V-doped ZnO (8 at.%)Hexagonal Wurtzite---[14]
V-doped ZnO (16 at.%)Hexagonal Wurtzite---[14]
ZnO/V₂O₅ CompositeHexagonal Wurtzite (ZnO phase)---[15]

Table 2: Morphological and Optical Properties

Sample CompositionMorphologyParticle Size (nm)Band Gap (eV)Reference
Pure ZnOSpherical, Nanorods35 - 403.37[9][16]
ZnO/V₂O₅ (10% V₂O₅)--3.20[16]
ZnO/V₂O₅ (20% V₂O₅)--3.12[16]
ZnO/V₂O₅ (30% V₂O₅)--2.97[16]
V₂O₅Nanorods, Nanowires-2.28[17]

Table 3: Photocatalytic Degradation of Methylene Blue (MB)

CatalystInitial MB Concentration (ppm)Catalyst Loading (g/L)Irradiation SourceDegradation Efficiency (%)Time (min)Reference
ZnO200.25UV~90120[18]
V₂O₅--Visible Light89180[17]
ZnO/V₂O₅5-UV84150[14]
Doped ZnO100.3Solar Light90.06120[19]

Visualizing Experimental and Mechanistic Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and mechanisms.

Experimental Workflow

experimental_workflow cluster_solution_prep 1. Precursor Solution Preparation cluster_coprecipitation 2. Coprecipitation cluster_purification 3. Purification cluster_final_processing 4. Final Processing zinc_precursor Dissolve Zinc Precursor (e.g., Zn(NO₃)₂·6H₂O) mixing Mix Precursor Solutions zinc_precursor->mixing vanadium_precursor Dissolve Vanadium Precursor (e.g., NH₄VO₃) vanadium_precursor->mixing add_precipitant Add Precipitating Agent (e.g., NaOH) Dropwise mixing->add_precipitant ph_adjustment Adjust pH to Target Value (e.g., pH 12) add_precipitant->ph_adjustment aging Stir and Age Precipitate ph_adjustment->aging separation Separate Precipitate (Centrifugation/Filtration) aging->separation washing Wash with Deionized Water and Ethanol separation->washing drying Dry Precipitate in Oven washing->drying calcination Calcine at High Temperature drying->calcination final_product ZnO-V₂O₅ Nanoparticles calcination->final_product

Caption: Experimental workflow for ZnO-V₂O₅ nanoparticle synthesis.

Mechanism of Reactive Oxygen Species (ROS) Generation

The biomedical applications of ZnO-based nanoparticles, particularly in cancer therapy, are often attributed to their ability to generate reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells.[20][21]

ros_generation cluster_nanoparticle ZnO-V₂O₅ Nanoparticle cluster_cellular_env Cellular Environment cluster_ros Reactive Oxygen Species (ROS) cluster_cellular_damage Cellular Damage NP ZnO-V₂O₅ O2_superoxide Superoxide (O₂⁻) NP->O2_superoxide e⁻ transfer OH_radical Hydroxyl Radical (•OH) NP->OH_radical h⁺ reaction H2O H₂O O2 O₂ H2O2 Hydrogen Peroxide (H₂O₂) O2_superoxide->H2O2 Dismutation oxidative_stress Oxidative Stress O2_superoxide->oxidative_stress OH_radical->oxidative_stress H2O2->OH_radical Fenton-like Reaction H2O2->oxidative_stress apoptosis Apoptosis (Cell Death) oxidative_stress->apoptosis

Caption: ROS generation mechanism by ZnO-V₂O₅ nanoparticles.

Applications in Drug Development

The unique properties of ZnO-V₂O₅ nanoparticles open up several avenues for applications in drug development:

  • Photocatalytic Therapy: The enhanced photocatalytic activity under visible light could be harnessed for photodynamic therapy (PDT), where the nanoparticles generate ROS to kill cancer cells upon light irradiation.

  • Drug Delivery Vehicles: The high surface area of nanoparticles allows for the loading of anticancer drugs. The pH-sensitive nature of ZnO, which dissolves in the acidic tumor microenvironment, can be exploited for targeted drug release.[20]

  • Antimicrobial Agents: ZnO nanoparticles are known for their antibacterial properties, which can be enhanced by the presence of vanadium. This makes them potential candidates for developing new antimicrobial coatings or therapies.

  • Bioimaging: The luminescent properties of ZnO can be utilized for bioimaging and tracking of drug delivery systems within biological systems.

Conclusion

The chemical coprecipitation method offers a straightforward and scalable route for the synthesis of ZnO-V₂O₅ nanoparticles. By carefully controlling synthesis parameters such as precursor concentration, pH, and calcination temperature, the physicochemical properties of the resulting nanoparticles can be tailored for specific applications. The combination of ZnO and V₂O₅ holds significant promise for the development of advanced materials for photocatalysis and various biomedical applications, including targeted drug delivery and cancer therapy. Further research is warranted to fully explore the potential of these nanocomposites in preclinical and clinical settings.

References

The Dichotomous Roles of Vanadium and Zinc in Biological Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vanadium and zinc, two essential trace elements, play multifaceted and often contrasting roles in biological systems. While zinc is integral to the function of a vast array of enzymes and transcription factors, contributing to cellular stability and signaling, vanadium exhibits a more enigmatic profile, with its insulin-mimetic properties and potential therapeutic applications being of significant interest. This in-depth technical guide provides a comprehensive overview of the current understanding of vanadium and zinc in biological systems, with a focus on their involvement in key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of cellular mechanisms to facilitate further investigation into the therapeutic and physiological potential of these vital trace elements.

Introduction

The intricate dance of life is orchestrated by a symphony of molecular interactions, with trace elements often playing the role of crucial conductors. Among these, vanadium and zinc stand out for their profound and diverse impacts on cellular function. Zinc is a well-established essential nutrient for all forms of life, indispensable for the catalytic activity of over 300 enzymes and the structural integrity of more than 1000 transcription factors, including the ubiquitous zinc finger proteins that regulate gene expression.[1] Its roles extend to neurotransmission, immune function, and the maintenance of cellular homeostasis.

Vanadium, in contrast, has a more nuanced biological profile. While its essentiality in humans is still a subject of debate, its pharmacological effects, particularly its insulin-like properties, have garnered significant attention.[2] Vanadium compounds have been shown to modulate key components of the insulin (B600854) signaling pathway, primarily through the inhibition of protein tyrosine phosphatases (PTPs), making them a subject of interest in the development of novel therapeutics for diabetes mellitus.

This guide aims to provide a detailed technical resource for the scientific community, summarizing the quantitative aspects of vanadium and zinc in biological systems, offering step-by-step experimental protocols for their study, and visualizing their complex roles in cellular signaling pathways.

Quantitative Data on Vanadium and Zinc in Biological Systems

A thorough understanding of the physiological and pathological roles of vanadium and zinc necessitates a quantitative appreciation of their distribution and functional parameters. The following tables summarize key quantitative data for these elements in human tissues and their interactions with specific biological targets.

Table 1: Concentration of Vanadium in Human Tissues

TissueConcentration (µg/kg, dry weight)Reference
Kidney (Medulla)1570[3]
Kidney (Cortex)1100[3]
Lung--
Liver--
Brain--
Bone--
Serum0.02 - 0.1 (µg/L)[4]
Urine0.2 - 0.8 (µg/L)[4]

Note: Data on vanadium concentrations in many human tissues are limited and can vary significantly based on environmental exposure and diet.

Table 2: Concentration of Zinc in Human Tissues

TissueConcentration (µg/g, dry weight)Reference
Liver280 ± 178[5]
Kidney170 ± 57[5]
Spleen69 ± 13[5]
Lung64 ± 16[5]
ProstateVaries with age and condition[6]
BrainVaries by region[5]
Skeletal Muscle~60% of total body zinc[7]
Bone~30% of total body zinc[7]
Serum0.679 ± 0.092 (mg/L)[8]
Plasma0.649 ± 0.083 (mg/L)[8]

Table 3: Kinetic Data for Vanadate Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

InhibitorSubstrateInhibition TypeKi (µM)Reference
VanadatePhosphotyrosine-containing undecapeptideCompetitive0.38 ± 0.02[2][9]
VO(acac)2DADEpYLIPQQGUncompetitive-[10]
VO(Et-malto)2p-nitrophenylphosphate & DADEpYLIPQQGNoncompetitive-[10]

Table 4: IC50 Values for Zinc Modulation of NMDA Receptors

NMDA Receptor SubunitZinc AffinityIC50Reference
GluN2AHigh-affinity, voltage-independent17 nM[11]
GluN2ALow-affinity, voltage-dependent26 µM[11]
GluN2BHigh-affinity, voltage-independent~2 µM[12]
GluN2BLow-affinity, voltage-dependent--

Signaling Pathways

Vanadium and zinc exert their biological effects by modulating intricate signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate the key signaling cascades influenced by these elements.

Vanadium and the Insulin Signaling Pathway

Vanadium compounds, particularly vanadate, mimic the effects of insulin by inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B. This inhibition leads to the sustained phosphorylation of the insulin receptor and its downstream substrates, ultimately promoting glucose uptake and metabolism.

Vanadium_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS1 Insulin Receptor Substrate 1 (IRS-1) pIR->IRS1 PTP1B PTP1B pIR->PTP1B pIRS1 Phosphorylated IRS-1 IRS1->pIRS1 Phosphorylation PI3K PI3-Kinase pIRS1->PI3K pIRS1->PTP1B pPI3K Activated PI3K PI3K->pPI3K Akt Akt/PKB pPI3K->Akt pAkt Phosphorylated Akt (Active) Akt->pAkt Phosphorylation GLUT4 GLUT4 Translocation to Membrane pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Vanadate Vanadate Vanadate->PTP1B Inhibits Zinc_Neuronal_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate Release Exocytosis Glutamate->Release Zinc_ion Zn²⁺ Zinc_ion->Release NMDAR NMDA Receptor Zinc_ion->NMDAR Allosteric Inhibition Vesicle Synaptic Vesicle Release->NMDAR Binds ZIP ZIP Transporter Release->ZIP Enters via Ca_influx Ca_influx NMDAR->Ca_influx Ca_ Ca_ influx Ca²⁺ Influx Signaling_Cascade Downstream Signaling Plasticity Synaptic Plasticity Signaling_Cascade->Plasticity intracellular_Zinc Intracellular Zn²⁺ ZIP->intracellular_Zinc intracellular_Zinc->Signaling_Cascade Modulates Ca_influx->Signaling_Cascade

References

In-depth Technical Guide: In Vitro Carcinogenic and Immunotoxic Effects of Vanadium

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide offers a detailed examination of the in vitro carcinogenic and immunotoxic effects of various vanadium compounds. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes findings from numerous studies, focusing on the molecular mechanisms, experimental methodologies, and quantitative toxicological data. Key cellular pathways, including MAPK/ERK and NF-κB, are detailed and visualized. Experimental workflows for assessing genotoxicity and cytotoxicity are provided, and comprehensive tables summarize dose-dependent effects of vanadium on cancer and immune cell lines. The objective is to furnish a core resource for understanding the dual-edged toxicological profile of vanadium, aiding in risk assessment and the development of safer vanadium-based therapeutics.

Introduction

Vanadium is a transition metal with a complex biological profile, exhibiting both therapeutic potential and significant toxicity.[1][2][3] While certain vanadium compounds are explored for their insulin-mimetic and anticancer properties, substantial evidence from in vitro studies points to their carcinogenic and immunotoxic capabilities.[1][2][3][4] These adverse effects are largely attributed to the metal's ability to generate reactive oxygen species (ROS), induce DNA damage, and disrupt critical cellular signaling pathways.[3][5][6] Understanding the mechanisms behind this toxicity is paramount for evaluating the risks associated with environmental and occupational exposure and for guiding the development of safe, effective vanadium-based pharmaceuticals. This guide provides a technical overview of these mechanisms, supported by detailed experimental protocols and data from foundational in vitro research.

In Vitro Carcinogenic Effects of Vanadium

Vanadium's carcinogenic potential has been demonstrated across a variety of mammalian cell lines.[1][2] The primary mechanisms involve genotoxicity through oxidative stress and the dysregulation of signaling pathways that control cell growth, proliferation, and apoptosis.

Genotoxicity and DNA Damage

Vanadium compounds, particularly in their pentavalent (V) and tetravalent (IV) oxidation states, are recognized as potent in vitro genotoxic agents.[7][8] They induce DNA single- and double-strand breaks, chromosomal aberrations, and micronuclei formation.[7][8][9] This damage is often mediated by the excessive production of ROS, which overwhelms cellular antioxidant defenses and attacks nucleic acids.[3][5]

Experimental Protocol: Single-Cell Gel Electrophoresis (Comet Assay)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[10][11]

  • Cell Exposure: A suspension of the chosen cell line (e.g., human peripheral blood leukocytes) is treated with various concentrations of a vanadium compound (e.g., V₂O₅, 1-8 µg/ml) for a defined period (e.g., 2-6 hours).[8]

  • Embedding: Approximately 10,000 cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are submerged in a high-salt, detergent-based lysis solution (often overnight, refrigerated) to dissolve cellular and nuclear membranes, leaving behind the DNA-protein matrix (nucleoids).

  • Alkaline Unwinding: To detect single-strand breaks, slides are placed in a high-pH electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: An electric field is applied (e.g., 25V for 20-30 minutes), causing the negatively charged, fragmented DNA to migrate out of the nucleoid towards the anode. This migration forms a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[12][13]

  • Staining & Visualization: The DNA is neutralized and stained with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide). Slides are then viewed under a fluorescence microscope.

  • Quantification: Image analysis software measures the amount of DNA in the tail relative to the head, providing a quantitative measure of DNA damage.

Experimental Workflow: Comet Assay

Comet_Assay_Workflow A Treat Cells with Vanadium Compound B Embed Cells in Agarose on Slide A->B C Lyse Cells to Isolate Nucleoids B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F Neutralize and Stain DNA E->F G Visualize and Quantify 'Comet' Tail F->G

Caption: A generalized workflow for the Comet assay to detect DNA damage.

Dysregulation of Carcinogenic Signaling Pathways

Vanadium compounds can act as phosphate (B84403) analogs, thereby inhibiting protein tyrosine phosphatases and activating receptor tyrosine kinases. This leads to the persistent activation of signaling pathways that drive cell proliferation and survival, such as the MAPK/ERK pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is central to regulating cell growth. Vanadium has been shown to activate this pathway, often through ROS-mediated activation of upstream receptors like the Epidermal Growth Factor Receptor (EGFR), leading to uncontrolled cell proliferation.[14]

Signaling Pathway: Vanadium-Induced MAPK/ERK Activation

MAPK_ERK_Pathway Vanadium Vanadium ROS ROS Generation Vanadium->ROS PTP_Inhibition PTP Inhibition Vanadium->PTP_Inhibition Receptor Growth Factor Receptor (e.g., EGFR) ROS->Receptor activates PTP_Inhibition->Receptor activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation & Survival ERK->Proliferation promotes MTT_Assay_Workflow A Seed Immune Cells in 96-well Plate B Treat with Vanadium Compound A->B C Add MTT Reagent & Incubate B->C D Mitochondrial Reduction to Formazan C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Percent Cell Viability F->G

References

A Technical Guide to the Neurotoxic Effects of Vanadium Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium (V) is a transition metal found in various minerals and, in some cases, in coal and crude oil deposits.[1] Its industrial applications are widespread, including in the production of high-strength steel, catalysts, pigments, and batteries.[2][3] While essential in trace amounts for some species, excessive exposure to vanadium compounds can lead to adverse health effects in humans.[4][5] This guide provides an in-depth technical overview of the neurotoxic effects of vanadium exposure, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. The primary audience for this document includes researchers, scientists, and professionals involved in drug development who are investigating neurodegenerative diseases and the impact of environmental toxins.

Vanadium's toxicity is influenced by its oxidation state, concentration, and the nature of the specific vanadium compound.[1] It can enter the body through inhalation, ingestion, or dermal contact.[3] A growing body of evidence from human and animal studies indicates that vanadium can cross the blood-brain barrier, leading to a range of neurological impairments.[6][7] These include cognitive deficits, motor impairments, and an increased risk for neurodegenerative diseases.[6][8] The neurotoxic properties of vanadium are largely attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[2][7]

Quantitative Data on Vanadium Neurotoxicity

The following tables summarize quantitative findings from key studies on the neurotoxic effects of vanadium exposure in both human and animal models.

Table 1: Human Studies on Vanadium Exposure and Neurological Outcomes

Study PopulationExposure MetricVanadium ConcentrationNeurological Effects ObservedReference
Occupationally Exposed WorkersAir Vanadium Smoke (TWA)0.216 mg/m³ (exposed) vs. 0.013 mg/m³ (control)Poorer performance in Simple Reaction Time, Digit Span, Benton Visual Retention, and Pursuit Aiming tests. Increased anger-hostility, depression-dejection, and fatigue-inertia.[9]
Occupationally Exposed SubjectsUrine Vanadium14.4 µg/L (exposed) vs. 0.8 µg/L (control)Reduced neurobehavioral abilities, particularly in visuospatial functioning and attention.[10]
Alzheimer's Disease (AD) PatientsSerum Vanadium1.9-fold increase in AD patients compared to controls.Vanadium had the best diagnostic power in discriminating between AD and healthy individuals.[11]
Parkinson's Disease (PD) PatientsSerum Vanadium1.8-fold increase in PD patients compared to healthy individuals.Reduced antioxidant capacity and enhanced oxidative status in the serum of PD patients.[11]

Table 2: Animal and In Vitro Studies on Vanadium-Induced Neurotoxicity

Model SystemVanadium Compound & DoseDuration of ExposureKey Quantitative FindingsReference
N27 Dopaminergic Neuronal CellsVanadium Pentoxide (V₂O₅)12 hoursEC₅₀ for neurotoxicity = 37 µM. 3-fold increase in reactive oxygen species (H₂O₂) production. >4-fold activation of caspase-9 and >9-fold activation of caspase-3.[12]
C57 Black Mice (intranasal)Vanadium Pentoxide (V₂O₅) - 182 µg3 times a week for 1 monthSignificant decrease in olfactory bulb weights and tyrosine hydroxylase (TH) levels. Significant decrease in dopamine (B1211576) (DA) and its metabolite, DOPAC.[13]
BALB/c Mice (intraperitoneal)Vanadium - 3 mg/kg body weight3 times a week for 6, 12, or 18 monthsPathological aggregation of α-synuclein, amyloid-β, and tau proteins in the frontoparietal cortices and hippocampal regions.[8]
Male Wistar Rats (drinking water)Sodium Metavanadate - 60, 120, 180 mg/L90 daysDose-dependent accumulation of vanadium in the striatum. Increased content of acetylcholine (B1216132) (ACh), serotonin (B10506) (5-HT), and GABA in the striatum.[3]
Mice (intraperitoneal)Vanadium6 to 18 monthsSignificant increases in malondialdehyde (MDA), hydrogen peroxide (H₂O₂) generation, and nitric oxide. Significant decrease in the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[14]

Detailed Experimental Protocols

This section outlines the methodologies from key studies to provide a deeper understanding of how the neurotoxic effects of vanadium are investigated.

In Vitro Neurotoxicity Assay in Dopaminergic Neuronal Cells
  • Objective: To determine the neurotoxic effects of vanadium pentoxide (V₂O₅) on dopaminergic neuronal cells and elucidate the underlying mechanisms.

  • Cell Line: Rat dopaminergic neuronal cell line (N27).

  • Experimental Protocol:

    • Cell Culture: N27 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 units of penicillin, and 50 µg/ml of streptomycin (B1217042) in a humidified atmosphere of 5% CO₂ at 37°C.[12]

    • Vanadium Treatment: Cells were treated with varying concentrations of V₂O₅ (dissolved in water) for specified durations.

    • Neurotoxicity Assessment (MTT Assay): Cell viability was measured using the MTT assay to determine the EC₅₀ value of V₂O₅.[12]

    • Cytotoxicity Visualization (Sytox Green Assay): Dead cells were visualized and quantified using the Sytox green fluorescence assay. Cells were exposed to V₂O₅, loaded with Sytox green, and observed under a fluorescence microscope.[12]

    • Reactive Oxygen Species (ROS) Measurement: Hydrogen peroxide (H₂O₂) generation was measured using an APOLLO 4000 Free-Radical Analyzer.[12]

    • Caspase Activation Assay: The activation of caspase-9 and caspase-3 was quantified to assess apoptosis.

    • Western Blotting: Protein levels of transferrin (Tf), divalent metal transporter 1 (DMT1), and protein kinase C delta (PKCδ) were analyzed by Western blotting.[12]

  • Key Findings: V₂O₅ was found to be neurotoxic to N27 cells with an EC₅₀ of 37 µM.[12] The toxicity was associated with increased ROS production, mitochondrial cytochrome c release, and activation of caspases, indicating an apoptotic cell death mechanism.[12]

Animal Model of Olfactory Dysfunction
  • Objective: To investigate the effects of intranasal V₂O₅ administration on the olfactory system in mice.

  • Animal Model: C57 black mice.[13]

  • Experimental Protocol:

    • Vanadium Administration: Mice were intranasally administered a low dose of 182 µg of V₂O₅ three times a week for one month to mimic inhalation exposure.[13]

    • Behavioral Testing: Olfactory function and locomotion were assessed.

    • Neurochemical Analysis: Levels of dopamine (DA) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the olfactory bulb were measured.

    • Immunohistochemistry: Tyrosine hydroxylase (TH) levels and astroglia in the glomerular layer of the olfactory bulb were analyzed.

  • Key Findings: Intranasal exposure to V₂O₅ resulted in significant neurobehavioral and neurochemical impairments, including olfactory dysfunction and a decrease in dopaminergic markers in the olfactory bulb.[13]

Signaling Pathways and Molecular Mechanisms

The neurotoxicity of vanadium is mediated by several interconnected signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex molecular interactions.

Vanadium-Induced Oxidative Stress and Apoptosis

Vanadium exposure leads to a significant increase in reactive oxygen species (ROS), which overwhelms the cellular antioxidant defense systems.[14] This oxidative stress damages cellular components, including lipids, proteins, and DNA, and triggers apoptotic cell death.[7]

Vanadium_Oxidative_Stress Vanadium Vanadium Exposure ROS Increased ROS (Reactive Oxygen Species) Vanadium->ROS Antioxidants Decreased Antioxidants (GSH, SOD, CAT) Vanadium->Antioxidants Mitochondria Mitochondrial Dysfunction ROS->Mitochondria LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation DNA_Damage DNA Damage ROS->DNA_Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Neuronal Cell Death) Caspase3->Apoptosis

Caption: Vanadium-induced oxidative stress leading to apoptosis.

PKCδ-Dependent Apoptotic Signaling in Dopaminergic Neurons

In dopaminergic neurons, vanadium exposure activates a specific apoptotic pathway involving Protein Kinase C delta (PKCδ). Caspase-3-mediated cleavage of PKCδ generates a catalytically active fragment that perpetuates the apoptotic signal.

Vanadium_PKC_Signaling Vanadium Vanadium Exposure (V₂O₅) ROS ROS Generation Vanadium->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 activates PKC_native Native PKCδ (72-74 kDa) Caspase3->PKC_native cleaves Apoptosis Dopaminergic Neuronal Apoptosis Caspase3->Apoptosis executes PKC_active Active PKCδ Fragment (41 kDa) PKC_native->PKC_active PKC_active->Apoptosis promotes

Caption: PKCδ-mediated apoptosis in vanadium neurotoxicity.

Experimental Workflow for Assessing Vanadium Neurotoxicity

The following diagram illustrates a typical experimental workflow for investigating the neurotoxic effects of vanadium, from exposure to endpoint analysis.

Experimental_Workflow cluster_model Model System cluster_analysis Endpoint Analysis InVitro In Vitro (e.g., N27 cells) Exposure Vanadium Compound Exposure InVitro->Exposure InVivo In Vivo (e.g., Mice, Rats) InVivo->Exposure Behavioral Behavioral Tests (e.g., Olfactory, Motor) Exposure->Behavioral Biochemical Biochemical Assays (e.g., ROS, Caspases) Exposure->Biochemical Histological Histology & Immunohistochemistry Exposure->Histological Neurochemical Neurochemical Analysis (e.g., Neurotransmitters) Exposure->Neurochemical Results Data Interpretation & Conclusion Behavioral->Results Biochemical->Results Histological->Results Neurochemical->Results

Caption: General workflow for vanadium neurotoxicity studies.

Implications for Drug Development

The elucidation of the molecular mechanisms underlying vanadium neurotoxicity provides several potential targets for therapeutic intervention.

  • Antioxidant Therapies: Given the central role of oxidative stress, compounds with potent antioxidant properties could mitigate vanadium-induced neuronal damage.[15]

  • Caspase Inhibitors: Targeting the apoptotic cascade, particularly caspase-3 and caspase-9, could prevent neuronal cell death.

  • PKCδ Inhibitors: Specific inhibitors of PKCδ may protect dopaminergic neurons from vanadium-induced apoptosis.

  • Chelation Therapy: Agents that can chelate vanadium and facilitate its removal from the brain could be a viable therapeutic strategy.

Further research is needed to develop and validate these therapeutic approaches. Understanding the dose-response relationship and the specific signaling pathways affected by different vanadium compounds will be crucial for designing effective drug candidates.[11]

Conclusion

Vanadium exposure poses a significant risk to neurological health, contributing to a range of neurotoxic effects from cognitive and motor impairments to an increased risk of neurodegenerative diseases. The primary mechanism of vanadium neurotoxicity is the induction of oxidative stress, which triggers apoptotic cell death in neurons. This technical guide has provided a comprehensive overview of the quantitative data, experimental protocols, and key signaling pathways involved in vanadium-induced neurotoxicity. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and combat the neurological consequences of environmental toxin exposure. Continued investigation into the intricate molecular mechanisms of vanadium neurotoxicity will be essential for the development of effective preventative and therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Vanadium-Doped Zinc Oxide Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of vanadium-doped zinc oxide (VZnO) thin films, a material of significant interest for various applications, including optoelectronics, spintronics, and photocatalysis. The following sections outline various deposition techniques, present key experimental parameters in a comparative format, and offer step-by-step protocols for the most common methods.

Overview of Deposition Techniques

Vanadium-doped zinc oxide thin films can be synthesized through a variety of physical and chemical deposition techniques. The choice of method significantly influences the structural, optical, and electrical properties of the resulting films. Key techniques include:

  • Sputtering: A physical vapor deposition technique where atoms are ejected from a target material (sputtering target) and deposited onto a substrate. DC reactive magnetron sputtering is a common variant for VZnO deposition.

  • Sol-Gel: A wet-chemical technique that involves the formation of a colloidal suspension (sol) that is then gelled to form a network. This method offers good control over the chemical composition of the film.

  • Pulsed Laser Deposition (PLD): A physical vapor deposition technique that uses a high-power pulsed laser beam to ablate a target material and deposit the ablated species onto a substrate.

  • Electrodeposition: A method where a thin film is deposited onto a conductive substrate from an electrolyte solution containing the desired ions by applying an electrical current.

  • Spray Pyrolysis: A process where a thin film is formed by spraying a solution containing the precursors onto a heated substrate, leading to the thermal decomposition of the precursors and the formation of the desired material.

  • Chemical Vapor Deposition (CVD): A chemical process used to produce high-purity, high-performance solid materials. In this process, the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Comparative Data of Deposition Techniques

The following table summarizes key quantitative data from various studies on VZnO thin film deposition, allowing for easy comparison of the different techniques and their outcomes.

Deposition TechniquePrecursors/TargetSubstrateSubstrate Temperature (°C)Vanadium Doping (%)Film Thickness (nm)Optical Band Gap (eV)Optical Transmittance (%)Resistivity (Ω·cm)Reference
DC Reactive Magnetron Sputtering Zinc and Vanadium targetsGlassRoom Temperature - 500----10⁸[1][2]
Pulsed Laser Deposition (PLD) Vanadium doped ZnO bulk samplesSapphire7502, 3, 5-~3.30--[3]
Sol-Gel Zinc acetate (B1210297) dihydrate, Ammonium (B1175870) metavanadatePt/Ti/SiO₂/SiAnnealing up to 6002.5 (at%)-3.17 - 3.26~80-[4][5]
Electrodeposition & Dip Coating NH₄VO₃ solutionITO glassRoom Temperature and 70--2.11 (for V⁴⁺ doped)--[6][7]
Spray Pyrolysis Zn(CH₃COO)₂·2H₂O, Vanadium sourceBorosilicate glass4500 - 4 (at.%)-3.18 - 3.2660 - 80-[8]
Electrospray -Flexible polymer and quartzHigh temperature---Worsened with increasing VDecreased with increasing V[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the deposition of VZnO thin films.

DC Reactive Magnetron Sputtering

Objective: To deposit VZnO thin films with controlled properties by varying substrate temperature.

Materials:

  • Zinc target (99.99% purity)

  • Vanadium target

  • Glass substrates

  • Argon gas (sputtering gas)

  • Oxygen gas (reactive gas)

Equipment:

  • DC magnetron sputtering system with co-sputtering capability

  • Substrate heater

  • Vacuum pumps (rotary and diffusion/turbomolecular)

  • Mass flow controllers for gas handling

Protocol:

  • Clean the glass substrates sequentially in an ultrasonic bath with acetone, and isopropyl alcohol, each for 15-20 minutes.

  • Dry the substrates with a nitrogen gun and load them into the sputtering chamber.

  • Evacuate the chamber to a base pressure of 10⁻⁵ Pa.

  • Introduce Argon and Oxygen gases into the chamber. The working pressure is typically maintained around 3 × 10⁻³ mbar.

  • Set the desired substrate temperature, ranging from room temperature to 500°C.[1]

  • Apply DC power to the zinc and vanadium targets to initiate sputtering. The power can be varied to control the doping concentration.

  • Deposit the film for a predetermined duration to achieve the desired thickness.

  • After deposition, cool down the substrates to room temperature before venting the chamber.

Pulsed Laser Deposition (PLD)

Objective: To grow epitaxial or highly oriented VZnO thin films.

Materials:

  • Vanadium-doped ZnO targets (e.g., 2%, 3%, 5% V)

  • Sapphire substrates

  • Oxygen gas (99.999% purity)

Equipment:

  • Pulsed laser deposition (PLD) system

  • Nd:YAG laser (λ = 532 nm) or other suitable laser

  • Substrate heater capable of reaching at least 750°C

  • Vacuum chamber with gas inlet

Protocol:

  • Prepare vanadium-doped ZnO bulk targets with the desired vanadium concentrations (2, 3, and 5%).[3]

  • Clean the sapphire substrates.

  • Mount the substrate and the target inside the PLD chamber.

  • Evacuate the chamber and then introduce high-purity oxygen to a partial pressure of 2 × 10⁻² mbar.[3]

  • Heat the substrate to the desired deposition temperature, for instance, 750°C.[3]

  • Ablate the rotating target using a pulsed laser (e.g., Nd:YAG, 10 Hz repetition rate) for a specific duration (e.g., 1 hour) to achieve the desired film thickness.[3]

  • After deposition, cool the substrate to room temperature in an oxygen atmosphere.

Sol-Gel Synthesis

Objective: To prepare VZnO thin films via a cost-effective wet-chemical method.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Ammonium metavanadate (NH₄VO₃) as the vanadium precursor.[9]

  • 2-methoxyethanol (solvent)

  • Monoethanolamine (MEA) (stabilizer)

  • Pt/Ti/SiO₂/Si or quartz substrates

Equipment:

  • Spin coater

  • Hot plate

  • Furnace for annealing

Protocol:

  • Prepare the precursor solution by dissolving zinc acetate dihydrate in 2-methoxyethanol.

  • Add monoethanolamine (MEA) as a stabilizer to the solution. The molar ratio of MEA to zinc acetate is typically kept at 1.0.

  • Prepare the vanadium precursor solution by dissolving ammonium metavanadate in a suitable solvent.[9]

  • Add the vanadium precursor solution to the zinc precursor solution to achieve the desired doping concentration (e.g., 2.5 at%).[4]

  • Stir the final solution at room temperature for a specified time to ensure homogeneity.

  • Deposit the solution onto the cleaned substrates using a spin coater. The spinning speed and duration will determine the film thickness.

  • Dry the coated films on a hot plate at a temperature around 300°C to evaporate the solvent.

  • Repeat the coating and drying steps to achieve the desired film thickness.

  • Finally, anneal the films in a furnace at a temperature between 300°C and 600°C for 1 hour to crystallize the film and remove organic residues.[10]

Visualizations

Experimental Workflow Diagrams

G cluster_sputtering DC Reactive Magnetron Sputtering Workflow s1 Substrate Cleaning s2 Load into Chamber s1->s2 s3 Evacuate to Base Pressure s2->s3 s4 Introduce Ar and O2 s3->s4 s5 Set Substrate Temperature s4->s5 s6 Apply Power to Targets s5->s6 s7 Deposition s6->s7 s8 Cool Down & Vent s7->s8

Caption: Workflow for VZnO thin film deposition by DC reactive magnetron sputtering.

G cluster_pld Pulsed Laser Deposition (PLD) Workflow p1 Target Preparation p2 Substrate Cleaning p1->p2 p3 Mount in Chamber p2->p3 p4 Evacuate & Introduce O2 p3->p4 p5 Heat Substrate p4->p5 p6 Laser Ablation of Target p5->p6 p7 Deposition p6->p7 p8 Cool Down in O2 p7->p8

Caption: Workflow for VZnO thin film deposition by Pulsed Laser Deposition.

G cluster_solgel Sol-Gel Synthesis Workflow sg1 Precursor Solution Preparation sg2 Dopant Addition sg1->sg2 sg3 Spin Coating sg2->sg3 sg4 Drying on Hot Plate sg3->sg4 sg5 Repeat Coating/Drying sg4->sg5 sg6 Annealing sg5->sg6

Caption: Workflow for VZnO thin film synthesis by the Sol-Gel method.

References

Application Notes and Protocols: Vanadium-Zinc Catalyst for the Catalytic Dehydrogenation of Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The catalytic dehydrogenation of ethanol (B145695) to produce acetaldehyde (B116499) is a significant reaction in the chemical industry, offering a pathway to a valuable intermediate for the synthesis of numerous chemicals. Vanadium and zinc-based catalysts have shown promise for this transformation due to their potential for high selectivity and activity. This document provides a detailed protocol for the synthesis, characterization, and application of a vanadium-zinc mixed oxide catalyst for the gas-phase dehydrogenation of ethanol. The methodologies are synthesized from established procedures for mixed metal oxide catalysts and zinc-based catalysts for ethanol dehydrogenation.

Data Presentation

The following tables summarize typical performance data for zinc-based catalysts in the dehydrogenation of ethanol. While specific data for a V-Zn system is not extensively available, these values provide a benchmark for expected performance.

Table 1: Catalyst Performance in Ethanol Dehydrogenation

Catalyst CompositionSupportTemperature (°C)Ethanol Conversion (%)Acetaldehyde Selectivity (%)Reference
5 wt% ZnSilicalite-140065.294.5[1]
3.5 wt% ZnRb-MOR4004090[2][3]
Cu-ZnAluminate400>95 (total conversion)~90[4]

Table 2: Influence of Support on ZnO Catalyst Performance at 400°C

SupportEthanol Conversion (%)Acetaldehyde Selectivity (%)Ethylene Selectivity (%)
Silicalite-16595<5
NaZSM-5Lower than Silicalite-1Shifted towards acetaldehydeIncreased formation of 1,3-butadiene
HZSM-5HighLow (Mainly dehydration)High (Main product)

Note: Data for NaZSM-5 and HZSM-5 are qualitative comparisons from the literature.[5][6]

Experimental Protocols

Vanadium-Zinc Mixed Oxide Catalyst Synthesis (Co-Precipitation Method)

This protocol describes the synthesis of a V-Zn mixed oxide catalyst with a target V:Zn atomic ratio.

Materials:

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M aqueous solution of zinc nitrate hexahydrate.

    • In a separate beaker, dissolve ammonium metavanadate in deionized water with gentle heating (60-80°C) to prepare a 0.1 M solution. The volume of each solution should be calculated to achieve the desired V:Zn atomic ratio.

  • Co-Precipitation:

    • Combine the vanadium and zinc precursor solutions in a larger beaker under vigorous stirring.

    • Slowly add ammonium hydroxide solution dropwise to the mixed metal salt solution until the pH reaches 8-9. A precipitate will form.

    • Continue stirring the resulting slurry at room temperature for 4 hours to ensure homogeneous precipitation.

  • Aging and Filtration:

    • Age the slurry at 60°C for 12 hours without stirring.

    • After aging, filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7).

    • Perform a final wash with ethanol to aid in drying.

  • Drying and Calcination:

    • Dry the filter cake in an oven at 110°C overnight.

    • Grind the dried solid into a fine powder using a mortar and pestle.

    • Calcine the powder in a muffle furnace under a static air atmosphere. Ramp the temperature at 5°C/min to 500°C and hold for 5 hours.

    • Allow the furnace to cool down to room temperature and collect the resulting vanadium-zinc mixed oxide catalyst.

Catalyst Characterization

To understand the physicochemical properties of the synthesized catalyst, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phases and estimate crystallite size.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the specific surface area, pore volume, and pore size distribution.

  • Temperature-Programmed Reduction (TPR) with H₂: To investigate the reducibility of the metal oxide species.

  • Temperature-Programmed Desorption (TPD) with NH₃ or CO₂: To probe the acidic and basic properties of the catalyst surface, respectively.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the catalyst.

Catalytic Dehydrogenation of Ethanol

This protocol outlines the procedure for evaluating the catalytic performance of the V-Zn catalyst in a fixed-bed reactor.

Equipment:

  • Fixed-bed continuous flow microreactor (e.g., quartz tube)

  • Tubular furnace with temperature controller

  • Mass flow controllers (for carrier gas)

  • Syringe pump (for ethanol delivery)

  • Condenser/cold trap

  • Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a flame ionization detector (FID) and/or a thermal conductivity detector (TCD).

Procedure:

  • Catalyst Loading:

    • Load approximately 100-200 mg of the synthesized V-Zn catalyst into the center of the quartz reactor tube, securing it with quartz wool plugs.

  • Pre-treatment:

    • Place the reactor in the furnace and heat the catalyst to 400°C under a flow of an inert gas (e.g., N₂ or Ar) at a flow rate of 30-50 mL/min for 1 hour to remove any adsorbed impurities.

  • Catalytic Reaction:

    • Adjust the furnace temperature to the desired reaction temperature (e.g., in the range of 250-450°C).

    • Introduce ethanol into the system using the syringe pump. The ethanol is vaporized and mixed with the carrier gas before reaching the catalyst bed. A typical weight hourly space velocity (WHSV) can be set in the range of 1-10 h⁻¹.

  • Product Analysis:

    • Pass the reactor effluent through a condenser or cold trap to collect liquid products. The gaseous products are analyzed online using a GC.

    • Periodically, inject samples of both the gaseous and liquid products into the GC to determine the composition.

  • Data Calculation:

    • Calculate the ethanol conversion and product selectivity based on the GC analysis results using the following formulas:

      • Ethanol Conversion (%) = [(Moles of ethanol in - Moles of ethanol out) / Moles of ethanol in] x 100

      • Product Selectivity (%) = (Moles of carbon in a specific product / Total moles of carbon in all products) x 100

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_reaction Catalytic Testing s1 Prepare Precursor Solutions (NH₄VO₃ and Zn(NO₃)₂·6H₂O) s2 Co-Precipitation (add NH₄OH to pH 8-9) s1->s2 s3 Aging and Filtration s2->s3 s4 Drying (110°C) s3->s4 s5 Calcination (500°C) s4->s5 c1 XRD s5->c1 V-Zn Oxide Catalyst c2 BET s5->c2 V-Zn Oxide Catalyst c3 SEM/TEM s5->c3 V-Zn Oxide Catalyst c4 TPR/TPD s5->c4 V-Zn Oxide Catalyst r1 Catalyst Loading in Reactor s5->r1 V-Zn Oxide Catalyst r2 Pre-treatment (N₂ flow at 400°C) r1->r2 r3 Ethanol Dehydrogenation Reaction (250-450°C) r2->r3 r4 Product Collection and Analysis (GC) r3->r4 Reaction_Mechanism cluster_surface Catalyst Surface (M-O site, M=Zn or V) ethanol CH₃CH₂OH (g) adsorbed_ethanol CH₃CH₂OH (ads) ethanol->adsorbed_ethanol Adsorption ethoxy CH₃CH₂O-M + H-O adsorbed_ethanol->ethoxy Dissociative Adsorption acetaldehyde_formation CH₃CHO (ads) + H-M ethoxy->acetaldehyde_formation β-Hydride Elimination (Rate-Determining Step) acetaldehyde_desorption CH₃CHO (g) acetaldehyde_formation->acetaldehyde_desorption Desorption h2_formation H₂ (g) + M-O acetaldehyde_formation->h2_formation Reductive Elimination

References

Application Notes and Protocols for the Co-Administration of Vanadium and Zinc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biochemical effects resulting from the co-administration of vanadium and zinc, with a particular focus on their therapeutic potential in managing diabetes and related complications. The information compiled herein is based on preclinical studies and is intended to guide further research and development.

Introduction

Both vanadium and zinc are trace elements known for their insulin-mimetic properties.[1][2][3] Vanadium compounds have been shown to improve glycemic control by acting on the insulin (B600854) signaling pathway, primarily through the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B. Zinc also plays a crucial role in insulin synthesis, storage, and action, and has been found to modulate key elements of the insulin signaling cascade, including the phosphatase and tensin homolog (PTEN). The co-administration of these elements, particularly in the form of a vanadium-zinc complex, has been investigated for synergistic or enhanced therapeutic effects, primarily in the context of diabetes. Studies suggest that this combination can effectively lower blood glucose, mitigate oxidative stress, and protect against tissue damage, particularly in the liver.[1][2][3]

Biochemical Effects of Vanadium-Zinc Co-Administration

The co-administration of a vanadium-zinc complex has demonstrated significant positive effects on key biochemical markers in preclinical models of type 2 diabetes. The following tables summarize the quantitative data from a pivotal study evaluating a vanadium-zinc complex administered at a daily oral dose of 10 mg/kg for 60 days in a diabetic rat model.[1][2][3]

Table 1: Effects on Serum Liver Enzymes

The administration of the vanadium-zinc (V-Zn) complex to diabetic rats led to a significant reduction in the elevated levels of serum liver enzymes, indicating a hepatoprotective effect. No significant changes were observed in healthy rats receiving the complex.

GroupAspartate Aminotransferase (AST) (U/L)Alanine Aminotransferase (ALT) (U/L)Alkaline Phosphatase (ALP) (U/L)
Control 85.31 ± 4.1355.14 ± 3.18165.7 ± 8.14
Diabetic 128.1 ± 7.1589.22 ± 5.21241.4 ± 11.51
Diabetic + V-Zn Complex 94.15 ± 5.8461.07 ± 4.11178.9 ± 9.36
Healthy + V-Zn Complex 87.24 ± 4.5157.38 ± 3.54169.3 ± 8.62

Data extracted from a study on diabetic rats. Values are represented as Mean ± SD.[1][2][3]

Table 2: Effects on Liver Oxidative Stress Markers

The V-Zn complex significantly ameliorated oxidative stress in the liver tissue of diabetic rats. This was evidenced by a decrease in the lipid peroxidation marker, malondialdehyde (MDA), and a restoration of the activities of key antioxidant enzymes.

GroupMalondialdehyde (MDA) (nmol/mg protein)Superoxide (B77818) Dismutase (SOD) (U/mg protein)Glutathione (B108866) Peroxidase (GPx) (U/mg protein)Total Antioxidant Capacity (TAC) (nmol/mg protein)
Control 1.84 ± 0.1118.15 ± 1.121.14 ± 0.081.89 ± 0.13
Diabetic 4.11 ± 0.2410.21 ± 0.890.58 ± 0.050.95 ± 0.09
Diabetic + V-Zn Complex 2.15 ± 0.1516.89 ± 1.041.02 ± 0.071.71 ± 0.11
Healthy + V-Zn Complex 1.89 ± 0.1217.96 ± 1.091.11 ± 0.081.85 ± 0.12

Data extracted from a study on diabetic rats. Values are represented as Mean ± SD.[1][2][3]

Signaling Pathways and Mechanisms of Action

The co-administration of vanadium and zinc appears to modulate multiple signaling pathways, contributing to their synergistic antidiabetic and antioxidant effects.

Insulin Signaling Pathway

Vanadium and zinc target different negative regulators of the insulin signaling pathway. Vanadium is a potent inhibitor of protein tyrosine phosphatases (PTPs), like PTP1B, which dephosphorylate and inactivate the insulin receptor. By inhibiting PTP1B, vanadium prolongs insulin receptor signaling. Zinc, on the other hand, can induce the degradation of PTEN, another phosphatase that negatively regulates the PI3K/Akt pathway downstream of the insulin receptor. The combined action on these two distinct checkpoints can lead to a more robust activation of the insulin signaling cascade, promoting glucose uptake and utilization.

Insulin_Signaling Dual-Target Modulation of Insulin Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves triggers translocation GLUT4_ves->GLUT4_mem PTP1B PTP1B PTP1B->IR dephosphorylates PTEN PTEN PTEN->PI3K inhibits Vanadium Vanadium Vanadium->PTP1B inhibits Zinc Zinc Zinc->PTEN inhibits/degrades

Dual-Target Modulation of Insulin Signaling
Antioxidant Response Pathway (Nrf2)

Both vanadium and zinc have been implicated in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a master regulator of the antioxidant response, promoting the transcription of genes encoding antioxidant enzymes like SOD and GPx. By activating Nrf2, the vanadium-zinc combination can enhance the cell's intrinsic defense mechanisms against oxidative stress, which is a key pathological feature of diabetes.

Nrf2_Activation V-Zn Activation of Nrf2 Antioxidant Pathway cluster_nucleus Gene Transcription V_Zn Vanadium-Zinc Complex ROS ↑ Cellular Stress (e.g., ROS) V_Zn->ROS Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes ↑ Transcription of Antioxidant Enzymes (SOD, GPx, etc.) ARE->Antioxidant_Enzymes Nrf2_nuc->ARE binds to

V-Zn Activation of Nrf2 Antioxidant Pathway

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of vanadium and zinc co-administration in a diabetic rat model.

Animal Model and Treatment Protocol

This protocol outlines the induction of type 2 diabetes and subsequent treatment with the vanadium-zinc complex.

  • Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow start Acclimatization (40 Male Wistar Rats, 1 week) grouping Random Division into 4 Groups (n=10) 1. Control 2. Diabetic 3. Diabetic + V-Zn 4. Healthy + V-Zn start->grouping induction Diabetes Induction (Groups 2 & 3) High-Fat Diet + Low-Dose STZ grouping->induction treatment Daily Treatment (60 Days) Oral Gavage (10 mg/kg V-Zn Complex for Groups 3 & 4) induction->treatment sampling Euthanasia & Sample Collection (Blood & Liver Tissue) treatment->sampling analysis Biochemical Analysis - Serum Liver Enzymes (AST, ALT, ALP) - Liver Oxidative Stress (MDA, SOD, GPx, TAC) sampling->analysis end Data Analysis & Conclusion analysis->end

General Experimental Workflow
  • Procedure:

    • Animals: 40 adult male Wistar rats are used.[1][2][3]

    • Acclimatization: Animals are housed under standard laboratory conditions for one week prior to the experiment.

    • Grouping: Rats are randomly divided into four groups (n=10 per group): Control, Diabetic, Diabetic + V-Zn Complex, and Healthy + V-Zn Complex.

    • Diabetes Induction: For the diabetic groups, type 2 diabetes is induced, typically using a combination of a high-fat diet for several weeks followed by a low-dose injection of streptozotocin (B1681764) (STZ).

    • Treatment: The treatment groups receive a daily administration of the vanadium-zinc complex at a dosage of 10 mg/kg body weight for 60 consecutive days.[1][2][3]

    • Administration: The complex is administered via oral gavage. The volume administered should be calculated based on the animal's body weight (typically 5-10 mL/kg). The gavage needle length is measured from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Sample Collection: At the end of the 60-day period, animals are euthanized. Blood samples are collected for serum separation, and liver tissues are excised, washed in cold saline, and stored appropriately for subsequent biochemical analysis.

Protocol for Measurement of Liver Malondialdehyde (MDA)

This protocol is for quantifying lipid peroxidation in liver tissue.

  • Tissue Preparation: Prepare a 10% (w/v) liver homogenate in cold 1.15% KCl or another appropriate buffer (e.g., phosphate-buffered saline). Centrifuge the homogenate at 10,000 xg for 15 minutes at 4°C. The resulting supernatant is used for the assay.

  • Reaction Mixture:

    • To 100 µL of the liver homogenate supernatant, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of thiobarbituric acid (TBA).

    • Bring the final volume to 4.0 mL with distilled water.

  • Incubation: Heat the mixture at 95°C for 60 minutes.

  • Extraction: Cool the tubes under running water. Add 1.0 mL of distilled water and 5.0 mL of an n-butanol/pyridine mixture (15:1, v/v). Vortex the mixture vigorously.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Measurement: Aspirate the upper organic layer and measure its absorbance at 532 nm.

  • Calculation: The MDA concentration is calculated using an extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹ and expressed as nmol/mg of protein.

Protocol for Superoxide Dismutase (SOD) Activity Assay

This protocol measures the activity of the antioxidant enzyme SOD.

  • Tissue Preparation: Prepare liver tissue homogenate (10% w/v) in an ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100). Centrifuge at 14,000 xg for 5 minutes at 4°C and collect the supernatant.

  • Assay Principle: The assay is based on the inhibition of the autoxidation of pyrogallol (B1678534). SOD in the sample scavenges superoxide radicals, thus inhibiting the reaction.

  • Reaction Mixture: In a cuvette, mix 50 mM Tris-cacodylate buffer (pH 8.5), 1 mM DTPA, and an appropriate volume of the tissue supernatant.

  • Reaction Initiation: Start the reaction by adding a freshly prepared solution of pyrogallol (final concentration 0.13 mM).

  • Measurement: Immediately record the rate of increase in absorbance at 420 nm for 2-3 minutes using a spectrophotometer.

  • Calculation: One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of pyrogallol autoxidation by 50%. The activity is expressed as U/mg of protein.

Protocol for Glutathione Peroxidase (GPx) Activity Assay

This protocol measures the activity of the antioxidant enzyme GPx.

  • Tissue Preparation: Homogenize liver tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM EDTA and 1 mM DTT). Centrifuge at 10,000 xg for 15 minutes at 4°C and collect the supernatant.

  • Assay Principle: This is a coupled assay. GPx reduces an organic peroxide using glutathione (GSH), producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces the GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, EDTA, sodium azide, glutathione reductase, GSH, and NADPH.

  • Reaction Initiation: Add the tissue supernatant to the reaction mixture and equilibrate for 5 minutes at 25°C. Initiate the reaction by adding the substrate (e.g., cumene (B47948) hydroperoxide or H₂O₂).

  • Measurement: Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Calculation: One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute. The activity is expressed as U/mg of protein.

References

Application Notes and Protocols: Vanadium-Doped ZnO Nanoparticles in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxide (ZnO), a wide-bandgap semiconductor (typically around 3.37 eV), is a promising material for photocatalysis due to its high photosensitivity, low cost, and environmental friendliness.[1] However, its practical application is often limited by its wide bandgap, which restricts its activity primarily to the UV region of the electromagnetic spectrum, and the rapid recombination of photogenerated electron-hole pairs.[1] Doping ZnO with transition metals, such as vanadium, has emerged as an effective strategy to overcome these limitations. Vanadium doping can modify the electronic and optical properties of ZnO, leading to enhanced photocatalytic activity under visible light, making it a more versatile and efficient photocatalyst for various applications, including environmental remediation and potentially in specialized areas of drug development requiring photodynamic therapies.

These application notes provide an overview of the synthesis, characterization, and application of vanadium-doped ZnO (V-doped ZnO) nanoparticles in photocatalysis, complete with experimental protocols and performance data.

Data Presentation: Physicochemical and Photocatalytic Properties

The following table summarizes key quantitative data for V-doped ZnO nanoparticles from various studies, highlighting the impact of vanadium doping on their physical and photocatalytic properties.

Dopant Conc. (at% or mol%) Synthesis Method Particle/Crystallite Size (nm) Band Gap (eV) Pollutant Degraded Degradation Efficiency (%) Irradiation Source Reference
Not specifiedSol-gel15-30Not specifiedMethylene BlueIncreased activity compared to pure ZnOHalogen Lamp (Visible)[1]
10 (molar ratio V/Zn)Flame Spray Pyrolysis11.7Not specifiedMethylene Blue99.4% after 180 minUV[2]
3Spray PyrolysisNot specified3.3Not applicableNot applicableNot applicable[3]
7 (molar percent of V2O5)Solid-state reactionNot specifiedNot specifiedMethylene Blue90% after 420 minVisible Light[4][5]
1 (Y), 1 (V)Sol-gel242.77Not specifiedNot specifiedNot specified[6]
2 (Y), 1 (V)Sol-gel22Not specifiedNot specifiedNot specifiedNot specified[6]
3 (Y), 1 (V)Sol-gel202.38Not specifiedNot specifiedNot specified[6]
VariesNot specified25-30Increases with dopingNot applicableNot applicableNot applicable[7]
V+4 dopedDip coatingNot specifiedLower than pure ZnOMethylene Blue33%Artificial Solar[8]
V+5 dopedDip coatingNot specifiedLower than pure ZnOMethylene Blue28%Artificial Solar[8]

Experimental Protocols

Synthesis of Vanadium-Doped ZnO Nanoparticles

Several methods can be employed to synthesize V-doped ZnO nanoparticles. The choice of method can influence the particle size, morphology, and doping efficiency.

a) Sol-Gel Method [1]

This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel phase.

  • Materials: Zinc acetate (B1210297) dihydrate, methanol, ammonium (B1175870) metavanadate.

  • Procedure:

    • Dissolve 16 g of zinc acetate dihydrate in 112 ml of methanol.

    • Add 0.628 g of ammonium metavanadate to the solution.

    • Stir the solution magnetically for 15 minutes.

    • Place the solution in an autoclave and dry under supercritical conditions of ethanol.

    • Heat the resulting powder in a furnace at 500 °C for 2 hours in air.

b) Flame Spray Pyrolysis (FSP) [2]

FSP is a versatile technique for the rapid synthesis of nanoparticles.

  • Materials: Zinc hydroxide (B78521), vanadyl (IV) acetylacetonate.

  • Procedure:

    • Prepare a mixed aqueous solution of zinc hydroxide and vanadyl (IV) acetylacetonate.

    • Introduce the precursor solution into a flame through a spray nozzle.

    • The high temperature of the flame leads to the evaporation of the solvent and the decomposition of the precursors, followed by the formation of V-doped ZnO nanoparticles.

    • Collect the nanoparticles on a filter.

c) Solid-State Reaction [4][5]

This method involves the reaction of solid precursors at high temperatures.

  • Materials: Commercial ZnO nanopowder, Vanadium pentoxide (V2O5) nanopowder.

  • Procedure:

    • Mix the desired molar percentages of V2O5 with ZnO nanopowder.

    • Grind the mixture for 30 minutes.

    • Compact the mixed powders into pellets.

    • Place the pellets in alumina (B75360) crucibles and heat in a furnace at 500°C for 6 hours.

    • Allow the samples to cool to room temperature and then grind them manually for 30 minutes.

Characterization of Nanoparticles

To understand the properties of the synthesized V-doped ZnO nanoparticles, several characterization techniques are employed.

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size.[1][2][4]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle shape.[4]

  • Transmission Electron Microscopy (TEM): To visualize the particle size, shape, and lattice structure at a higher resolution.[1][2]

  • UV-Visible Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the nanoparticles.[2][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the surface of the nanoparticles.[4]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements.[9]

Photocatalytic Activity Evaluation

The photocatalytic performance of V-doped ZnO nanoparticles is typically evaluated by monitoring the degradation of a model organic pollutant.

  • Materials: V-doped ZnO nanoparticles (catalyst), Methylene Blue (MB) or other organic dye, deionized water, a light source (e.g., halogen lamp, UV lamp, or solar simulator).

  • Procedure:

    • Prepare a stock solution of the organic pollutant (e.g., 10 mg/L of Methylene Blue in water).

    • Disperse a specific amount of the V-doped ZnO nanoparticle catalyst (e.g., 50 mg) in a known volume of the pollutant solution (e.g., 100 mL).

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst and the pollutant.

    • Irradiate the suspension with the chosen light source.

    • At regular time intervals, withdraw a small aliquot of the suspension.

    • Centrifuge or filter the aliquot to remove the catalyst particles.

    • Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pollutant (e.g., ~664 nm for Methylene Blue).

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizations

Experimental Workflow for Photocatalysis

experimental_workflow synthesis Synthesis of V-doped ZnO Nanoparticles characterization Characterization (XRD, SEM, TEM, etc.) synthesis->characterization Characterize Properties photocatalysis Photocatalytic Degradation Experiment synthesis->photocatalysis Use as Catalyst characterization->photocatalysis Inform Experiment analysis Analysis of Results (Degradation Efficiency, Kinetics) photocatalysis->analysis Collect Data

Caption: Experimental workflow for evaluating the photocatalytic performance of V-doped ZnO nanoparticles.

Logical Relationship in Photocatalytic Mechanism

photocatalysis_mechanism light Light Irradiation (hν ≥ Eg) v_zno V-doped ZnO light->v_zno eh_pair Electron-Hole Pair (e⁻ + h⁺) v_zno->eh_pair o2 O₂ eh_pair->o2 e⁻ h2o H₂O eh_pair->h2o h⁺ ros Reactive Oxygen Species (•O₂⁻, •OH) o2->ros h2o->ros pollutant Organic Pollutant ros->pollutant Oxidation degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation

Caption: Simplified mechanism of photocatalytic degradation of organic pollutants by V-doped ZnO nanoparticles.

References

Application Notes and Protocols for Spray Pyrolysis Deposition of Vanadium-Doped Zinc Oxide Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of vanadium-doped zinc oxide (V-doped ZnO) thin films using the spray pyrolysis technique. Vanadium doping is a key method for tuning the structural, morphological, optical, and electrical properties of ZnO thin films, making them suitable for a wide range of applications, including transparent conducting oxides (TCOs), gas sensors, and optoelectronic devices.[1][2]

Core Concepts and Principles

Spray pyrolysis is a versatile and cost-effective thin film deposition technique. The process involves spraying a precursor solution onto a heated substrate. The droplets undergo aerosolization, solvent evaporation, and pyrolytic decomposition, resulting in the formation of a thin film on the substrate surface. The properties of the deposited film are highly dependent on various experimental parameters, including the precursor solution composition, substrate temperature, spray rate, and carrier gas pressure.

Vanadium doping in ZnO introduces V ions into the ZnO crystal lattice, which can substitute Zn²⁺ ions or occupy interstitial sites. This doping process can alter the material's charge carrier concentration, bandgap energy, and crystal structure, thereby enhancing its electrical conductivity and optical properties.[3] The ionic radius difference between V (0.74 Å) and Zn (0.79 Å) can lead to the creation of defects, which play a crucial role in applications like gas sensing.[2]

Experimental Protocols

This section details the methodology for the preparation and deposition of V-doped ZnO thin films via spray pyrolysis.

Precursor Solution Preparation

A common precursor for ZnO is zinc acetate (B1210297) dihydrate [Zn(CH₃COO)₂·2H₂O]. Vanadium doping is typically achieved by adding a vanadium source, such as vanadium (III) chloride (VCl₃) or ammonium (B1175870) metavanadate (NH₄VO₃), to the zinc acetate solution.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Vanadium (III) chloride (VCl₃) or Ammonium metavanadate (NH₄VO₃)

  • Solvent: Deionized water, ethanol, or a mixture of both.

  • Stabilizer (optional): Acetic acid to prevent the precipitation of zinc hydroxide.[4]

Procedure:

  • Prepare a 0.1 M solution of zinc acetate dihydrate by dissolving the appropriate amount in the chosen solvent.

  • To achieve the desired vanadium doping concentration (e.g., 1-8 at.%), calculate the required amount of the vanadium precursor and add it to the zinc acetate solution.

  • Stir the solution vigorously for at least 2 hours at room temperature to ensure a homogeneous mixture.

  • If precipitation occurs, a few drops of acetic acid can be added to the solution.[4]

Substrate Cleaning

Proper substrate cleaning is critical for achieving good film adhesion and uniformity. Common substrates include glass, fluorine-doped tin oxide (FTO) coated glass, and silicon.

Procedure:

  • Clean the substrates sequentially in an ultrasonic bath with isopropanol (B130326) and deionized water.

  • Dry the substrates using a stream of nitrogen gas.

Spray Pyrolysis Deposition

The deposition process is carried out using a spray pyrolysis system.

Apparatus:

  • Spray pyrolysis setup with a spray nozzle, substrate heater, and temperature controller.

  • Carrier gas (e.g., compressed air or argon) with a pressure regulator.

Deposition Parameters:

  • Substrate Temperature: Typically maintained between 350°C and 550°C.[2][3]

  • Spray Rate: Controlled to ensure consistent droplet deposition.

  • Carrier Gas Pressure: Usually in the range of 1-1.5 bar.[4]

  • Nozzle-to-Substrate Distance: Optimized to allow for complete solvent evaporation before the droplets reach the substrate.

  • Deposition Time: Varies depending on the desired film thickness.

Procedure:

  • Preheat the substrate to the desired deposition temperature.

  • Mount the cleaned substrate on the substrate holder.

  • Fill the spray gun reservoir with the prepared precursor solution.

  • Set the carrier gas pressure and spray rate to the desired values.

  • Initiate the spraying process, ensuring a uniform coating of the substrate.

  • After the desired deposition time, stop the spray and allow the film to cool down to room temperature.

Data Presentation

The following tables summarize the quantitative data from various studies on V-doped ZnO thin films prepared by spray pyrolysis.

Table 1: Deposition Parameters for V-doped ZnO Thin Films

Vanadium Doping (at.%)Precursor(s)SubstrateSubstrate Temperature (°C)Carrier GasReference
0 - 4Zinc Acetate, Vanadium sourceGlassNot SpecifiedNot Specified[1]
4Zinc Acetate, Vanadium sourceGlassNot SpecifiedNot Specified[2]
2, 4, 6, 8Zinc Acetate, Vanadium sourceFTO550Not Specified[3]
3, 5, 8 (Indium Doping)Zinc Acetate Dihydrate, InCl₃Glass, SiliconNot SpecifiedArgon[4]

Table 2: Structural and Morphological Properties of V-doped ZnO Thin Films

Vanadium Doping (at.%)Crystal StructurePreferred OrientationGrain Size (nm)Surface Roughness (RMS)Reference
0 - 4Polycrystalline Hexagonal Wurtzite(101)Increases with V-dopingDecreases with V-doping[1]
4--< 9-[2]
4 (optimum)-Enhanced Crystallinity--[3]

Table 3: Optical and Electrical Properties of V-doped ZnO Thin Films

Vanadium Doping (at.%)Average Transmittance (%)Bandgap Energy (eV)Resistivity (Ω·cm)Carrier Mobility (cm²/V·s)Reference
0 - 460 - 803.18 - 3.26--[1]
4~803.17 (decreases from 3.26 for undoped)0.9 x 10⁻² (decreases from 2.8 x 10⁻²)38.5[3]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the deposition process.

experimental_workflow cluster_prep Precursor Preparation cluster_sub Substrate Cleaning cluster_dep Spray Pyrolysis Deposition p1 Weigh Zinc Acetate & Vanadium Precursor p2 Dissolve in Solvent p1->p2 p3 Stir for Homogeneous Solution p2->p3 d3 Spray Precursor Solution p3->d3 Solution s1 Ultrasonic Bath (Isopropanol) s2 Ultrasonic Bath (DI Water) s1->s2 s3 Dry with Nitrogen s2->s3 d2 Mount Substrate s3->d2 Cleaned Substrate d1 Preheat Substrate d1->d2 d2->d3 d4 Cool Down d3->d4 c1 Characterization d4->c1 V-doped ZnO Thin Film

Caption: Experimental workflow for the synthesis of V-doped ZnO thin films.

logical_relationship dp1 Vanadium Concentration fp1 Structural dp1->fp1 fp3 Optical dp1->fp3 fp4 Electrical dp1->fp4 dp2 Substrate Temperature dp2->fp1 fp2 Morphological dp2->fp2 dp3 Spray Rate dp3->fp2

Caption: Influence of deposition parameters on film properties.

References

Application Notes and Protocols for Electrospray Fabrication of Vanadium-Doped Zinc Oxide Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of vanadium-doped zinc oxide (VZnO) thin films using the electrospray deposition technique. This document is intended for researchers in materials science, as well as professionals in drug development who may be interested in the potential applications of such films in biocompatible coatings, biosensing, and drug delivery systems.

Introduction

Zinc oxide (ZnO) is a wide-bandgap semiconductor with a diverse range of applications in electronics, optoelectronics, and sensing.[1] Doping ZnO with transition metals like vanadium can significantly alter its structural, optical, and electrical properties, opening up new avenues for its application.[2] The electrospray deposition technique is a versatile and cost-effective method for producing thin films of various materials, including metal oxides.[1] It offers excellent control over film morphology and thickness by manipulating various experimental parameters.[1]

This document details the electrospray fabrication of VZnO thin films, providing a comparative analysis of their properties against undoped ZnO films and outlining potential, albeit speculative, applications in the biomedical field.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the properties of undoped and vanadium-doped ZnO thin films fabricated by electrospray and other methods. It is important to note that the data is compiled from various sources and direct side-by-side comparisons under identical deposition conditions are limited.

PropertyUndoped ZnOVanadium-Doped ZnO (V-ZnO)Reference(s)
Deposition Method ElectrosprayElectrospray[2]
Optical Transmittance (Visible Region) ~75% - 85%>80%[2][3]
Optical Band Gap (eV) 3.22 - 3.29Increases with doping[2][4]
Sheet Resistance (Ω/sq) HigherDecreases to 59.5 x 10² for 4 at% V[2]
Carrier Concentration (cm⁻³) LowerRemarkable improvement[2]
Mobility (cm²/Vs) LowerRemarkable improvement[2]

Experimental Protocols

This section provides a detailed methodology for the fabrication of both undoped and vanadium-doped ZnO thin films using the electrospray deposition technique.

Materials and Reagents
  • Zinc Precursor: Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Vanadium Precursor: Vanadium(III) 2,4-pentanedionate (V(C₅H₇O₂)₃)

  • Solvent: 2-methoxyethanol (B45455), ethanol, or a mixture of deionized water and ethanol

  • Stabilizer (optional): Monoethanolamine (MEA)

  • Substrate: Indium tin oxide (ITO) coated glass, silicon wafers, or other suitable substrates

  • Cleaning Agents: Acetone, isopropanol, deionized water

Precursor Solution Preparation

3.2.1. Undoped ZnO Precursor Solution (0.5 M)

  • Dissolve zinc acetate dihydrate in 2-methoxyethanol (or another suitable solvent) to achieve a concentration of 0.5 M.

  • If using, add monoethanolamine (MEA) in a 1:1 molar ratio to the zinc acetate. MEA acts as a stabilizer and improves the solution's homogeneity.

  • Stir the solution vigorously at 60°C for 30 minutes until the zinc acetate is completely dissolved and the solution is clear and homogeneous.

  • Age the solution for 24 hours at room temperature before use.

3.2.2. Vanadium-Doped ZnO Precursor Solution (e.g., 2 at% V)

  • Prepare the undoped ZnO precursor solution as described in section 3.2.1.

  • In a separate container, dissolve the required amount of Vanadium(III) 2,4-pentanedionate in a small amount of the same solvent to create a stock solution. The amount of vanadium precursor should be calculated to achieve the desired atomic percentage of doping in the final film. For 2 at% doping, the molar ratio of V to Zn should be 2:98.

  • Add the vanadium precursor stock solution dropwise to the zinc precursor solution while stirring continuously.

  • Continue stirring the mixed solution at 60°C for another 30 minutes to ensure complete mixing and a homogeneous final solution.

  • Age the doped solution for 24 hours at room temperature before use.

Substrate Cleaning
  • Sequentially clean the substrates in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates using a stream of nitrogen gas.

  • Immediately before deposition, the substrates can be further cleaned using a plasma cleaner to ensure an atomically clean and hydrophilic surface.

Electrospray Deposition Process
  • Mount the cleaned substrate on the collector (ground electrode) of the electrospray setup. The substrate can be heated to a desired temperature, typically between 200°C and 400°C, to facilitate solvent evaporation and precursor decomposition.

  • Load the prepared precursor solution into a syringe fitted with a stainless-steel capillary needle (emitter).

  • Set the desired flow rate of the precursor solution using a syringe pump. Typical flow rates range from 0.1 to 1.0 mL/h.

  • Apply a high DC voltage (typically 5-10 kV) between the capillary needle and the grounded substrate. The distance between the needle tip and the substrate is a critical parameter and is usually maintained between 2 and 5 cm.

  • Initiate the electrospray process. A stable Taylor cone should form at the tip of the needle, from which a fine spray of charged droplets is emitted towards the substrate.

  • Continue the deposition for the desired duration to achieve the target film thickness.

Post-Deposition Annealing
  • After deposition, anneal the films in a furnace in an air or controlled atmosphere.

  • A typical annealing process involves heating the films to a temperature between 400°C and 600°C for 1 to 2 hours. This step helps to improve the crystallinity and remove any residual organic compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the fabrication of vanadium-doped ZnO thin films using the electrospray technique.

G cluster_0 Precursor Preparation cluster_1 Substrate Preparation cluster_2 Electrospray Deposition cluster_3 Post-Processing p1 Dissolve Zinc Acetate p3 Mix Solutions & Stir p1->p3 p2 Dissolve Vanadium Precursor p2->p3 p4 Age Solution p3->p4 e2 Load Precursor in Syringe p4->e2 s1 Ultrasonic Cleaning s2 Nitrogen Drying s1->s2 e1 Mount Substrate & Heat s2->e1 e4 Initiate Deposition e1->e4 e2->e4 e3 Set Flow Rate & Voltage e3->e4 a1 Anneal Film e4->a1 a2 Characterization a1->a2

Workflow for VZnO Thin Film Fabrication.
Logical Relationship of Deposition Parameters

The following diagram illustrates the logical relationship and influence of key electrospray deposition parameters on the final thin film properties.

G cluster_params Deposition Parameters cluster_props Film Properties param1 Applied Voltage prop2 Morphology & Grain Size param1->prop2 affects droplet size param2 Flow Rate prop1 Film Thickness param2->prop1 controls material flux param2->prop2 param3 Substrate Temperature param3->prop2 prop3 Crystallinity param3->prop3 influences decomposition param4 Nozzle-to-Substrate Distance param4->prop1 affects deposition area param4->prop2 param5 Precursor Concentration param5->prop1 param5->prop2 prop4 Electrical Conductivity prop2->prop4 prop5 Optical Properties prop2->prop5 prop3->prop4 prop3->prop5

Influence of Parameters on Film Properties.

Potential Applications in Drug Development and Biomedical Fields

While the primary applications of VZnO thin films are in electronics and sensors, their unique properties suggest potential for use in the biomedical field. It is important to note that research in this area is still in its early stages.

  • Biocompatible Coatings: ZnO is known for its biocompatibility, and thin films of VZnO could be used to coat medical implants.[5] The altered surface properties due to vanadium doping might influence cell adhesion and proliferation, potentially improving the integration of implants with surrounding tissues.

  • Biosensors: The changes in electrical conductivity and surface chemistry upon doping could be exploited for the development of sensitive biosensors. VZnO thin films could serve as a platform for immobilizing enzymes or antibodies to detect specific biological molecules.

  • Drug Delivery: Porous ZnO nanostructures have been investigated for drug delivery applications.[6] Electrospray can be used to create porous thin films, and the doping with vanadium could modulate the drug loading and release kinetics. The inherent antibacterial properties of ZnO could also be beneficial in this context.[7]

  • Photodynamic Therapy: Doped ZnO nanoparticles have been shown to generate reactive oxygen species (ROS) under light irradiation, which can be utilized to kill cancer cells.[8] While this has been demonstrated with nanoparticles, VZnO thin films could potentially be explored as localized, light-activated therapeutic surfaces.

Further research is required to fully explore and validate these potential biomedical applications of electrosprayed vanadium-doped zinc oxide thin films. The protocols and data presented in this document provide a foundational basis for such investigations.

References

Application Notes and Protocols for Co-Sputtering Deposition of Vanadium-Doped Zinc Oxide (ZnO:V) Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of Vanadium-doped Zinc Oxide (ZnO:V) thin films using the radio frequency (RF) magnetron co-sputtering technique. This method allows for precise control over the vanadium doping concentration, enabling the tailoring of the film's structural, optical, and electrical properties for various applications, including transparent conducting oxides, spintronics, and sensing.

Introduction to ZnO:V Thin Films

Zinc oxide (ZnO) is a wide-bandgap semiconductor with a direct bandgap of approximately 3.37 eV and a large exciton (B1674681) binding energy of 60 meV. These properties make it a promising material for a wide range of applications. Doping ZnO with transition metals like vanadium can significantly alter its physical properties. Vanadium doping, in particular, has been shown to influence the material's electrical conductivity, optical transmittance, and magnetic properties. The co-sputtering method offers a versatile and reproducible approach to incorporate vanadium into the ZnO matrix with a high degree of control over the doping concentration.

The Co-Sputtering Process

RF magnetron co-sputtering is a physical vapor deposition (PVD) technique where two or more target materials are sputtered simultaneously onto a substrate. In the case of ZnO:V thin film deposition, a ZnO target and a Vanadium (V) target are used. By independently controlling the RF power applied to each target, the relative deposition rates of ZnO and V can be adjusted, thereby controlling the vanadium concentration in the resulting thin film.

Experimental Protocols

This section provides a detailed protocol for the deposition of ZnO:V thin films using RF magnetron co-sputtering.

Substrate Preparation
  • Substrate Selection: Glass slides, silicon wafers, or quartz substrates are commonly used.

  • Cleaning Procedure:

    • Ultrasonically clean the substrates in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrates with a high-purity nitrogen gun.

    • Immediately load the cleaned substrates into the sputtering chamber to minimize surface contamination.

Co-Sputtering Deposition Protocol
  • System Preparation:

    • Mount the high-purity ZnO (99.99%) and V (99.9%) targets on their respective magnetron guns within the sputtering chamber.

    • Load the cleaned substrates onto the substrate holder.

  • Chamber Evacuation:

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr using a turbomolecular pump backed by a rotary pump.

  • Deposition Parameters:

    • Introduce high-purity Argon (Ar) gas into the chamber.

    • Set the working pressure to a desired value, typically in the range of 1-10 mTorr.

    • Set the substrate temperature. The temperature can be varied to study its effect on film properties, with studies showing depositions at temperatures ranging from room temperature to 500°C.[1][2]

    • Set the RF power to the ZnO target to a constant value (e.g., 150 W).

    • Vary the RF power applied to the V target to control the vanadium doping concentration.

    • Pre-sputter the targets for approximately 10 minutes with the shutter closed to remove any surface contaminants.

  • Deposition:

    • Open the shutter to begin the deposition of the ZnO:V thin film onto the substrates.

    • The deposition time will determine the final film thickness.

  • Post-Deposition:

    • After the desired deposition time, close the shutter and turn off the RF power to both targets.

    • Allow the substrates to cool down to room temperature in a vacuum before venting the chamber.

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of ZnO:V thin films deposited by sputtering methods.

Table 1: Sputtering Parameters and Resulting Vanadium Concentration
RF Power on V Target (W)Substrate Temperature (°C)Resulting V Atomic Conc. (%)Reference
Varied Area on Zn Target1500.41 - 2.46[3]
Not specified150 - 5000.86 - 0.89[1]
Varied Area on Zn TargetNot specified1.8 - 13[4]

Note: The vanadium concentration is often controlled by placing small pieces of vanadium on the ZnO target or by varying the power to a separate vanadium target.

Table 2: Structural Properties of Sputtered ZnO:V Thin Films
V Atomic Conc. (%)Substrate Temperature (°C)Crystal StructurePreferred OrientationGrain Size (nm)Reference
0.41 - 2.46150Wurtzite(002)19 - 28[3]
0.86 - 0.89150 - 500Wurtzite(002)21 - 29[1]
< 10Not specifiedWurtzite(002)Not specified[4]
10Not specifiedWurtzite(100)Not specified[4]
13Not specifiedAmorphous-Not specified[4]
Table 3: Optical and Electrical Properties of Sputtered ZnO:V Thin Films
V Atomic Conc. (%)Substrate Temperature (°C)Optical Transmittance (%) (Visible Range)Band Gap (eV)Resistivity (Ω·cm)Reference
0.41 - 2.46150> 85Not specified1.6 x 10⁻³ - 7.4 x 10⁻²[3]
0.86 - 0.89150 - 500> 803.44 - 3.472 x 10⁻³ - 8 x 10⁻³[1]
1.8 - 13Not specifiedVaries with concentrationVaries with concentrationNot specified[4]

Mandatory Visualizations

Diagram 1: Co-Sputtering Experimental Workflow

CoSputteringWorkflow cluster_prep Substrate Preparation cluster_deposition Deposition Process cluster_characterization Film Characterization sub_selection Substrate Selection sub_cleaning Substrate Cleaning sub_selection->sub_cleaning sub_loading Loading into Chamber sub_cleaning->sub_loading chamber_evac Chamber Evacuation sub_loading->chamber_evac param_setting Set Deposition Parameters chamber_evac->param_setting pre_sputter Pre-sputtering param_setting->pre_sputter deposition Deposition pre_sputter->deposition cooling Cooling deposition->cooling structural Structural Analysis (XRD) cooling->structural optical Optical Analysis (UV-Vis) cooling->optical electrical Electrical Analysis (Hall Effect) cooling->electrical

Co-sputtering experimental workflow.
Diagram 2: Logical Relationship of Co-Sputtering Parameters and Film Properties

ParameterPropertyRelationship cluster_params Sputtering Parameters cluster_props Film Properties rf_power_v RF Power on V Target v_conc Vanadium Concentration rf_power_v->v_conc rf_power_zno RF Power on ZnO Target rf_power_zno->v_conc sub_temp Substrate Temperature crystal_structure Crystallinity sub_temp->crystal_structure work_pressure Working Pressure work_pressure->crystal_structure v_conc->crystal_structure optical_trans Optical Transmittance v_conc->optical_trans electrical_res Electrical Resistivity v_conc->electrical_res

Influence of sputtering parameters.

Characterization Techniques

A suite of characterization techniques is essential to analyze the properties of the deposited ZnO:V thin films.

  • Structural Properties: X-ray Diffraction (XRD) is used to determine the crystal structure, preferred orientation, and grain size of the films.

  • Surface Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to visualize the surface topography and roughness.

  • Compositional Analysis: Energy Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and confirm the presence and concentration of vanadium.

  • Optical Properties: UV-Vis Spectroscopy is utilized to measure the optical transmittance and absorbance, from which the band gap of the material can be calculated.

  • Electrical Properties: The Hall Effect measurement system is used to determine the resistivity, carrier concentration, and mobility of the films.

By carefully controlling the co-sputtering parameters and thoroughly characterizing the resulting films, researchers can optimize the properties of ZnO:V thin films for their specific application needs.

References

Application Notes and Protocols for Vanadium Coordination Supramolecular Networks in Aqueous Zinc Metal Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous zinc metal batteries (AZMBs) are emerging as a highly promising energy storage technology due to their intrinsic safety, low cost, and the abundance of zinc.[1] At the heart of advancing AZMB performance lies the development of novel cathode materials. Vanadium-based coordination supramolecular networks have garnered significant attention in this regard. These materials, formed through the self-assembly of vanadium ions and organic ligands, offer a unique combination of high theoretical capacity, tunable structures, and enhanced electrochemical stability compared to traditional vanadium oxides. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of vanadium coordination supramolecular networks as cathode materials for AZMBs.

Data Presentation: Performance of Vanadium-Based Cathode Materials

The following table summarizes the electrochemical performance of various vanadium-based materials in aqueous zinc-ion batteries. This data is intended to provide a comparative overview for material selection and performance benchmarking.

Cathode MaterialSpecific Capacity (mAh g⁻¹)Current Density (A g⁻¹)Cycling Stability (% capacity retention @ cycles)Reference
V-CSN (Vanadium Coordination Supramolecular Network)177.10.2~100% @ 20,000[1]
Amorphous V₂O₅-PANI3560.196.3% @ 1000[2]
V₂O₅@PPy186.40.5Not specified[2]
VO@PEDOT3900.3Excellent stability @ 1000[3][4]
Cu-intercalated Hydrated Vanadate (CuVOH)3790.5Not specified[5][6]
Phosphate-intercalated Amorphous V₂O₅High initial capacity0.20.13% decay per cycle @ 280 hours[7]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Vanadium Coordination Supramolecular Network (V-CSN)

This protocol describes a facile one-step hydrothermal method for synthesizing a vanadium coordination supramolecular network for use as a cathode material in aqueous zinc metal batteries.[1]

Materials:

  • Vanadium precursor (e.g., Ammonium metavanadate, NH₄VO₃)

  • Organic ligand (e.g., a sulfur-containing carboxylic acid)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) or other pH-adjusting agent (if necessary)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation: Dissolve a specific molar ratio of the vanadium precursor and the organic ligand in DI water in a beaker with vigorous stirring. The optimal ratio should be determined based on the desired stoichiometry of the final product.

  • pH Adjustment (Optional): If required, adjust the pH of the solution using a suitable acid or base to facilitate the coordination reaction.

  • Hydrothermal Reaction: Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated duration (e.g., 12-24 hours). The precise temperature and time will depend on the specific precursors and desired morphology.

  • Product Collection and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration. Wash the product multiple times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) overnight to obtain the V-CSN powder.

Protocol 2: Cathode Slurry Preparation and Electrode Fabrication

Materials:

  • Synthesized Vanadium Coordination Supramolecular Network (active material)

  • Conductive carbon (e.g., Super P or acetylene (B1199291) black)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Titanium foil or carbon cloth (current collector)

  • Mortar and pestle or planetary ball mill

  • Doctor blade or film applicator

Procedure:

  • Mixing: In a mortar or a ball-milling jar, thoroughly mix the active material, conductive carbon, and PVDF binder in a specific weight ratio (e.g., 70:20:10).

  • Slurry Formation: Gradually add NMP solvent to the mixture while continuously grinding or milling until a homogeneous and viscous slurry is formed.

  • Coating: Cast the prepared slurry onto a clean current collector (titanium foil or carbon cloth) using a doctor blade or film applicator to a desired thickness.

  • Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120 °C) for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly.

Protocol 3: Aqueous Zinc-Ion Coin Cell (CR2032) Assembly

Materials:

  • Prepared cathode disc

  • Zinc foil disc (anode)

  • Glass fiber separator

  • Aqueous electrolyte (e.g., 2 M ZnSO₄ or 3 M Zn(CF₃SO₃)₂)

  • CR2032 coin cell components (casings, spacers, springs)

  • Crimping machine

  • Glovebox with an inert atmosphere (optional, but recommended for consistency)

Procedure:

  • Preparation: Place the coin cell components, cathode, anode, and separator in a clean and dry environment.

  • Assembly:

    • Place the cathode disc into the bottom casing of the CR2032 coin cell.

    • Add a few drops of the aqueous electrolyte to wet the cathode surface.

    • Place the glass fiber separator on top of the cathode.

    • Add a few more drops of electrolyte to saturate the separator.

    • Place the zinc foil anode on top of the separator.

    • Add a spacer and a spring on top of the anode.

    • Carefully place the top casing onto the assembly.

  • Crimping: Transfer the assembled cell to a crimping machine and apply pressure to seal the coin cell.

  • Resting: Allow the assembled coin cell to rest for several hours (e.g., 12 hours) before electrochemical testing to ensure proper wetting of the electrodes and separator by the electrolyte.

Protocol 4: Electrochemical Characterization

Instrumentation:

  • Battery testing system (e.g., LAND, Neware, or Bio-Logic)

  • Electrochemical workstation with frequency response analysis capability

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV s⁻¹) within a specific voltage window (e.g., 0.2-1.6 V vs. Zn/Zn²⁺) to investigate the redox reactions and electrochemical reversibility.

  • Galvanostatic Charge-Discharge (GCD):

    • Cycle the cell at different current densities (e.g., from 0.1 A g⁻¹ to 5 A g⁻¹) within the determined voltage window to evaluate the specific capacity, rate capability, and cycling stability.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements in a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV) at different states of charge/discharge to analyze the charge transfer resistance and ion diffusion kinetics.

  • Long-Term Cycling:

    • Perform extended cycling tests at a high current density (e.g., 1 or 5 A g⁻¹) for hundreds or thousands of cycles to assess the long-term stability and capacity retention of the material.

Mandatory Visualizations

Logical Workflow for Material Synthesis and Battery Assembly

Synthesis_and_Assembly_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly s1 Precursor Solution (Vanadium Salt + Organic Ligand) s2 Hydrothermal Reaction s1->s2 s3 Washing and Centrifugation s2->s3 s4 Vacuum Drying s3->s4 e1 Mixing (Active Material, Carbon, Binder) s4->e1 V-CSN Powder e2 Slurry Casting e1->e2 e3 Drying and Punching e2->e3 c1 Stacking (Cathode, Separator, Anode) e3->c1 Cathode Disc c2 Electrolyte Addition c1->c2 c3 Crimping c2->c3 Electrochemical Testing Electrochemical Testing c3->Electrochemical Testing

Caption: Workflow for synthesizing V-CSN and assembling a zinc-ion battery.

Signaling Pathway: Electrochemical Mechanism of a Vanadium Coordination Supramolecular Network

The electrochemical energy storage in vanadium coordination supramolecular networks within an aqueous zinc-ion battery is a complex process involving multiple active sites and a dual energy storage mechanism.[1] This involves the redox reactions of the vanadium centers and the participation of the organic ligands in charge storage.

Electrochemical_Mechanism cluster_discharge Discharge Process (Zn²⁺ Insertion) cluster_charge Charge Process (Zn²⁺ Extraction) d1 Zn Anode (Zn -> Zn²⁺ + 2e⁻) d2 V-CSN Cathode d1->d2 releases e⁻ d3 Zn²⁺ and H⁺ in Electrolyte d1->d3 releases Zn²⁺ d4 Redox of Vanadium Center (V⁵⁺ -> V⁴⁺/V³⁺) d2->d4 accommodates e⁻ d5 Redox of Organic Ligand (e.g., Carboxyl/Thiol Groups) d2->d5 accommodates e⁻ d6 Zn²⁺/H⁺ Co-insertion into Supramolecular Framework d3->d6 d4->d6 d5->d6 c1 Zn Deposition on Anode (Zn²⁺ + 2e⁻ -> Zn) c2 V-CSN Cathode c2->c1 releases e⁻ c3 Zn²⁺ and H⁺ in Electrolyte c3->c1 c4 Oxidation of Vanadium Center (V⁴⁺/V³⁺ -> V⁵⁺) c4->c2 releases e⁻ c5 Oxidation of Organic Ligand c5->c2 releases e⁻ c6 Zn²⁺/H⁺ De-insertion from Supramolecular Framework c6->c3 c6->c4 c6->c5

Caption: Dual-mode Zn²⁺/H⁺ storage mechanism in a V-CSN cathode.

References

Application Notes and Protocols: Therapeutic Properties of Vanadium Complexes in Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the therapeutic applications of vanadium complexes, focusing on their antidiabetic, anticancer, and antimicrobial properties. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction to Therapeutic Vanadium Complexes

Vanadium is a transition metal that has garnered significant interest in medicine due to the diverse biological activities of its coordination complexes.[1][2][3][4] The therapeutic potential of vanadium compounds stems from their ability to interact with various biological molecules and modulate cellular signaling pathways, partly due to the similarity between vanadate (B1173111) and phosphate.[1][5] This allows them to act as enzyme inhibitors or activators, particularly for phosphatases and kinases, making them promising candidates for treating a range of diseases including diabetes, cancer, and microbial infections.[1][5][6] The biological effect of a vanadium complex is highly dependent on its oxidation state, with V(V) generally being the most toxic and V(III) the least.[7][8] The coordination of vanadium with organic ligands can enhance its therapeutic efficacy, improve bioavailability, and reduce toxicity compared to simple inorganic vanadium salts.[9][10]

Therapeutic Applications and Mechanisms

Antidiabetic Properties

Vanadium complexes have been extensively studied for their insulin-mimetic and insulin-enhancing effects, making them potential therapeutics for diabetes mellitus.[9][11][12] They can improve glucose homeostasis by stimulating glucose uptake and metabolism in peripheral tissues and inhibiting hepatic glucose production.[13][14][15][16]

Mechanism of Action: The primary antidiabetic mechanism involves the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, a key negative regulator of the insulin (B600854) signaling pathway.[11] By inhibiting PTP1B, vanadium complexes promote the phosphorylation of the insulin receptor (IR) and its downstream substrates (like IRS-1), mimicking or enhancing the effects of insulin.[13][17] This leads to the activation of downstream signaling cascades, including the PI3K/Akt pathway, which ultimately promotes the translocation of GLUT4 glucose transporters to the cell membrane, increasing glucose uptake.[13]

Signaling Pathway: Insulin Mimetic Action of Vanadium Complexes

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect IR Insulin Receptor (IR) IRS1 IRS-1 (phosphorylated) IR->IRS1 phosphorylates PTP1B PTP1B PTP1B->IRS1 dephosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt (phosphorylated) PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake Vanadium Vanadium Complex Vanadium->PTP1B inhibits Insulin Insulin Insulin->IR activates

Caption: Vanadium complexes inhibit PTP1B, enhancing insulin signaling.

Table 1: Efficacy of Selected Antidiabetic Vanadium Complexes

Vanadium Complex Model Dosage Key Effects Reference
Vanadyl Sulfate Type 2 Diabetic Patients 33-50 mg/day Decreased fasting glucose, improved insulin sensitivity. [13]
Vanadyl Sulfate Type 2 Diabetic Rats 25 mg/kg Significant reduction in blood glucose and insulin secretion. [5]
Bis(maltolato)oxovanadium(IV) (BMOV) Streptozotocin (STZ)-induced Diabetic Rats Lower dose than inorganic salts Effective glucose-lowering effects with reduced toxicity. [9]

| Sodium Metavanadate | Alloxan-induced Diabetic Dogs | 0.1-0.2 mg/ml in drinking water | Decreased fasting glucose, fructosamine, and cholesterol. |[14] |

Anticancer Properties

Vanadium complexes have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, in some cases with greater efficacy than cisplatin.[5] Their mechanisms of action are multifaceted and include the generation of reactive oxygen species (ROS), cell cycle arrest, induction of apoptosis, and inhibition of metastasis.[5][18][19]

Mechanism of Action: Vanadium compounds can induce cancer cell death through several signaling pathways.[5] They can generate ROS, which leads to oxidative stress, DNA damage, and loss of mitochondrial membrane potential, ultimately triggering apoptosis.[20] Additionally, they can modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[5][21] By inhibiting phosphatases and activating kinases, they can disrupt the delicate balance of cellular signaling, leading to cell cycle arrest (commonly at the G2/M phase) and programmed cell death.[19][22]

Signaling Pathway: Anticancer Mechanisms of Vanadium Complexes

Anticancer_Signaling cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes Vanadium Vanadium Complex ROS ROS Generation Vanadium->ROS Signaling Modulation of MAPK/ERK & PI3K/Akt Pathways Vanadium->Signaling DNA_Damage DNA Damage Vanadium->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Signaling->CellCycleArrest DNA_Damage->CellCycleArrest Proliferation Inhibition of Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Vanadium complexes induce anticancer effects via multiple pathways.

Table 2: In Vitro Anticancer Activity of Selected Vanadium Complexes

Vanadium Complex Cancer Cell Line IC₅₀ Value (µM) Comparison Drug (IC₅₀ µM) Reference
Vanadocene Dichloride Various cell lines Lower than cisplatin Cisplatin [5]
[VO(SO₄)(MNZ)₂]H₂O HepG-2 (Liver) 7.9 - [5]
[VO(SO₄)(MNZ)₂]H₂O MCF-7 (Breast) 10.4 - [5]
Mono-oxovanadium(V) complex MCF-7 (Breast) 6.0 Cisplatin (22.8) [5]
[VO(CTZ)₂]·2H₂O HCT116 (Colon) 2.11 Cisplatin (2.13) [18]
V-Bisphosphonate (V₃(Zol)₃) MCF-7 (Breast) 1.8 - [18]
V-Bisphosphonate (V₃(Zol)₃) NCI-H460 (Lung) 2.3 - [18]

| V-Bisphosphonate (V₃(Zol)₃) | SF-268 (Glioblastoma) | 2.5 | - |[18] |

Antimicrobial Properties

Vanadium complexes have demonstrated broad-spectrum activity against various pathogens, including bacteria, fungi, and parasites.[5][7] Chelation of the vanadium ion with ligands often enhances its antimicrobial potency compared to the free ligand, a phenomenon attributed to increased lipophilicity, which facilitates passage across microbial cell membranes.[6][8]

Mechanism of Action: The antimicrobial action is believed to involve the disruption of microbial DNA and cell membranes.[7] Vanadium ions can bind to DNA, interfering with replication and transcription. They can also generate oxidative stress within the microbial cell, leading to damage of essential biomolecules and eventual cell death.

Table 3: Antimicrobial Activity of Selected Vanadium Complexes

Vanadium Complex Microorganism MIC (Minimum Inhibitory Concentration) Reference
Oxovanadium(IV) with Schiff base Listeria monocytogenes 0.62 mg/mL [6]
Oxovanadium(IV) with Schiff base Enterococcus faecalis 1.25 mg/mL [6]
Oxovanadium(IV) with Schiff base Candida albicans 2.5 mg/mL [6]
VO(IV)-bis(abietate) Staphylococcus aureus 62.5 µmol/L [7]
VO(IV)-bis(abietate) Listeria monocytogenes 125 µmol/L [7]
VO(IV)-bis(abietate) Candida albicans 15.62 µmol/L [7]

| Dioxovanadium(V) with thiosemicarbazone | Mycobacterium tuberculosis | 1.56 - 62.5 µg/mL |[5] |

Application Notes & Experimental Protocols

The evaluation of vanadium complexes requires a systematic approach, from initial screening for biological activity to detailed mechanistic studies.

Experimental_Workflow A Synthesis & Characterization of Vanadium Complex B Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Determination of IC₅₀ Values B->C D Secondary Mechanistic Assays (on selected cell lines) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Signaling Pathway Analysis (Western Blot) D->G H ROS Measurement D->H I Data Analysis & Mechanism Elucidation E->I F->I G->I H->I

References

Application Notes and Protocols for Redox-Catalysis of Vanadium Oxides in Zn-S Batteries

Author: BenchChem Technical Support Team. Date: November 2025

Reference: The protocols and data herein are based on established methodologies for the synthesis and analysis of vanadium oxide-based cathodes for zinc-sulfur (Zn-S) batteries, with a central focus on the catalytic mechanism involving in-situ phase reconstruction of vanadium oxides to mediate reversible sulfur conversion. A key reference for the catalytic concept is the work by Luo et al. on the transformation of a V₂O₃@C/S precursor.[1][2][3]

Introduction

Aqueous zinc-sulfur (Zn-S) batteries are a promising energy storage technology due to their high theoretical energy density, cost-effectiveness, and inherent safety. However, they suffer from challenges related to the insulating nature of sulfur and its discharge product (ZnS), as well as the sluggish kinetics of sulfur conversion reactions. Vanadium oxides have emerged as potent redox mediators to catalyze the reversible conversion of sulfur, thereby enhancing the electrochemical performance of Zn-S batteries. This document provides detailed protocols for the synthesis of a vanadium oxide-carbon composite catalyst, its integration with sulfur into a cathode, battery assembly, and electrochemical characterization. The underlying catalytic mechanism involves the in-situ electrochemical transformation of a V₂O₃ precursor into a hydrated zinc vanadium oxide (ZnₓV₂O₅·nH₂O) phase, which acts as a redox shuttle to facilitate the efficient conversion between sulfur and zinc sulfide.[1][2][3]

Quantitative Data Summary

The following tables summarize the typical electrochemical performance data for Zn-S batteries utilizing vanadium oxide-based catalysts.

Table 1: Cycling Performance and Coulombic Efficiency

Catalyst SystemCurrent Density (A g⁻¹)Cycle NumberCapacity Retention (%)Average Coulombic Efficiency (%)Reference
V₂O₃@C/S4150Stable>98%[1][3]
V₂O₃@C1400090%~100%[4]
V₂O₅·nH₂O1020,00088%~100%[5]

Table 2: Specific Capacity and Rate Capability

Catalyst SystemCurrent Density (A g⁻¹)Specific Capacity (mAh g⁻¹)Reference
V₂O₃@C/S0.21630.7[1][3]
V₂O₃@C0.1350[4]
V₂O₃@C20200[6]
V₂O₅·nH₂O0.2~440[5]

Experimental Protocols

Synthesis of V₂O₃@C Precursor from a Vanadium-Based Metal-Organic Framework (V-MOF)

This protocol describes a representative synthesis of a V₂O₃@C composite derived from a V-MOF, such as MIL-47.

Materials:

  • Vanadium(IV) chloride (VCl₃)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized (DI) water

  • Ethanol (B145695)

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Tube furnace with argon (Ar) gas supply

  • Centrifuge

  • Schlenk line

Procedure:

  • V-MOF Synthesis:

    • In a typical synthesis, dissolve VCl₃ and terephthalic acid in a molar ratio of 1:1 in DMF.

    • Transfer the solution to a Teflon-lined autoclave and heat at 150 °C for 24 hours.

    • After cooling to room temperature, collect the product by centrifugation.

    • Wash the product with DMF and then ethanol multiple times to remove unreacted precursors.

    • Dry the synthesized V-MOF powder in a vacuum oven at 80 °C overnight.

  • Pyrolysis to V₂O₃@C:

    • Place the dried V-MOF powder in a tube furnace.

    • Heat the sample to 600-800 °C under an argon (Ar) atmosphere at a heating rate of 5 °C min⁻¹.

    • Hold the temperature for 2-4 hours to ensure complete carbonization and reduction of the vanadium source to V₂O₃.

    • Cool the furnace naturally to room temperature under Ar flow.

    • The resulting black powder is the V₂O₃@C composite.

Preparation of the V₂O₃@C/S Cathode

This protocol utilizes a solvent-free melt-diffusion method to load sulfur into the V₂O₃@C composite.

Materials:

  • V₂O₃@C composite powder

  • Sublimed sulfur powder

  • Super P carbon black

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Stainless steel mesh or carbon paper (current collector)

Equipment:

  • Mortar and pestle

  • Sealed vial

  • Tube furnace with Ar gas supply

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

Procedure:

  • Sulfur Loading:

    • Mix the V₂O₃@C powder and sulfur powder in a desired weight ratio (e.g., 1:3) using a mortar and pestle.

    • Transfer the mixture to a sealed vial and place it in a tube furnace.

    • Heat the mixture to 155 °C under an Ar atmosphere and hold for 12 hours to allow the molten sulfur to infiltrate the porous V₂O₃@C structure.

    • Cool down to room temperature to obtain the V₂O₃@C/S composite.

  • Cathode Slurry Preparation:

    • Mix the V₂O₃@C/S composite, Super P carbon black (conductive additive), and PVDF binder in a weight ratio of 8:1:1.

    • Add a few drops of NMP solvent and grind the mixture into a homogeneous slurry.

  • Cathode Fabrication:

    • Coat the slurry uniformly onto a stainless steel mesh or carbon paper current collector using a doctor blade.

    • Dry the coated electrode in a vacuum oven at 60 °C for 12 hours.

    • Cut the dried electrode into circular discs of a suitable diameter (e.g., 12 mm for CR2032 coin cells).

Assembly of Zn-S Coin Cells (CR2032)

Materials:

  • V₂O₃@C/S cathode disc

  • Zinc foil (anode), polished and cleaned

  • Glass fiber separator

  • 2 M Zinc sulfate (B86663) (ZnSO₄) aqueous electrolyte

  • CR2032 coin cell components (casings, spacers, spring)

Equipment:

  • Coin cell crimper

  • Micropipette

  • Tweezers

  • Glovebox (optional, for controlled atmosphere)

Procedure:

  • Place the V₂O₃@C/S cathode disc into the bottom cap of the CR2032 coin cell.

  • Add a few drops (typically 40-60 µL) of the 2 M ZnSO₄ electrolyte onto the cathode.

  • Place a glass fiber separator on top of the wetted cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the zinc foil anode on top of the separator.

  • Add a stainless-steel spacer and a spring on top of the anode.

  • Carefully place the top cap onto the assembly.

  • Crimp the coin cell using a coin cell crimper to ensure proper sealing.

Electrochemical Measurements

Equipment:

  • Battery testing system (e.g., LAND, Neware)

  • Electrochemical workstation with frequency response analyzer (for EIS)

Protocols:

  • Cyclic Voltammetry (CV):

    • Voltage Window: 0.1 V to 1.8 V vs. Zn/Zn²⁺

    • Scan Rates: 0.1, 0.2, 0.5, 1.0 mV s⁻¹

    • Purpose: To investigate the redox reactions and the catalytic activity of the vanadium oxide.

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Voltage Window: 0.2 V to 1.7 V vs. Zn/Zn²⁺

    • Current Densities: Range from 0.1 A g⁻¹ to 5 A g⁻¹ to evaluate rate capability and cycling stability.

    • Procedure: Cycle the cells at various current densities for a specified number of cycles (e.g., 100-500 cycles) to assess capacity retention and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency Range: 100 kHz to 0.01 Hz

    • AC Amplitude: 5 mV

    • Procedure: Perform EIS on the cell in its fresh state and after a certain number of cycles to analyze changes in charge transfer resistance and ion diffusion.

Visualizations

Redox-Catalysis Signaling Pathway

Redox_Catalysis_Pathway cluster_discharge Discharge Process cluster_charge Charge Process S8 Sulfur (S₈) ZnS Zinc Sulfide (ZnS) S8->ZnS Reduction ZnxV2O5_charged ZnₓV₂O₅·nH₂O Znx1V2O5_discharged Znₓ₊₁V₂O₅·nH₂O ZnxV2O5_charged->Znx1V2O5_discharged Zn²⁺ Insertion ZnS_charge Zinc Sulfide (ZnS) Znx1V2O5_discharged->S8 Spontaneous Catalysis (Znₓ₊₁V₂O₅ + S → ZnₓV₂O₅ + ZnS) Znx1V2O5_charged_rev Znₓ₊₁V₂O₅·nH₂O S8_charge Sulfur (S₈) ZnS_charge->S8_charge Oxidation ZnxV2O5_discharged_rev ZnₓV₂O₅·nH₂O Znx1V2O5_charged_rev->ZnxV2O5_discharged_rev Zn²⁺ Extraction ZnxV2O5_discharged_rev->ZnS_charge Catalytic Reoxidation (ZnₓV₂O₅ + ZnS → Znₓ₊₁V₂O₅ + S)

Caption: Redox-catalysis pathway of vanadium oxide in a Zn-S battery.

Experimental Workflow

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode and Cell Assembly cluster_testing Electrochemical Characterization V_MOF 1. V-MOF Synthesis Pyrolysis 2. Pyrolysis to V₂O₃@C V_MOF->Pyrolysis Sulfur_Loading 3. Sulfur Loading (Melt-Diffusion) Pyrolysis->Sulfur_Loading Slurry 4. Cathode Slurry Preparation Sulfur_Loading->Slurry Coating 5. Electrode Coating & Drying Slurry->Coating Assembly 6. CR2032 Coin Cell Assembly Coating->Assembly CV 7a. Cyclic Voltammetry (CV) Assembly->CV GCD 7b. Galvanostatic Cycling (GCD) Assembly->GCD EIS 7c. Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS

Caption: Experimental workflow for Zn-S battery fabrication and testing.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Photocatalytic Activity of Vanadium-Doped Zinc Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadium-doped zinc oxide (V-doped ZnO) photocatalysts. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, characterization, and application.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments with V-doped ZnO.

Issue 1: Low or No Improvement in Photocatalytic Activity Compared to Undoped ZnO

Potential Cause Troubleshooting Step
Unsuccessful Vanadium Doping Verify the successful incorporation of vanadium into the ZnO lattice using characterization techniques. A shift in the X-ray Diffraction (XRD) peaks of ZnO to a lower or higher 2-theta angle after doping indicates a change in the lattice parameters due to the substitution of Zn²⁺ ions with V ions.[1][2][3][4] Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS) can confirm the presence and oxidation state of vanadium.[1][5]
Inappropriate Vanadium Concentration The concentration of the vanadium dopant is crucial.[6][7] Too low a concentration may not create enough active sites or defects to enhance photocatalytic activity, while too high a concentration can lead to the formation of secondary phases (e.g., Zn₃(VO₄)₂) or act as recombination centers for photogenerated electron-hole pairs, thus reducing efficiency.[8][9] Optimize the vanadium doping concentration by synthesizing and testing a range of concentrations (e.g., 1 at%, 3 at%, 5 at%).
Poor Crystallinity or Presence of Impurities Ensure the formation of a well-crystalline wurtzite ZnO structure. The synthesis method and calcination temperature play a significant role.[8][10] XRD analysis should show sharp and well-defined peaks corresponding to the hexagonal wurtzite phase of ZnO.[3][4] The presence of broad peaks may indicate poor crystallinity, and extra peaks could signify impurities.[11]
Particle Agglomeration Nanoparticle agglomeration can reduce the active surface area available for photocatalysis.[12][13] Employ synthesis methods that promote the formation of well-dispersed nanoparticles, such as using capping agents or optimizing the sol-gel process.[14] Characterize the morphology and particle size using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Suboptimal Experimental Conditions The photocatalytic degradation process is highly sensitive to experimental parameters. Optimize the pH of the solution, the catalyst dosage, and the concentration of the pollutant.[6][15][16][17][18]

Issue 2: Difficulty in Characterizing the Synthesized V-doped ZnO

Potential Cause Troubleshooting Step
Ambiguous XRD Results A very small shift in XRD peaks can be difficult to detect. Ensure high-quality XRD data acquisition with a slow scan rate. Compare the XRD patterns of undoped ZnO and V-doped ZnO synthesized under identical conditions. The presence of secondary phases like ZnV₂O₆ or Zn₃(VO₄)₂ should be carefully checked against standard JCPDS data.[11][19]
Inconclusive UV-Vis Spectra A redshift in the absorption edge of V-doped ZnO compared to pure ZnO is expected, indicating a decrease in the band gap.[20] Ensure that the baseline of the UV-Vis diffuse reflectance spectrum (DRS) is properly corrected. Calculate the band gap energy using a Tauc plot to quantify the change.[20]
Conflicting Reports in Literature Be aware that the literature sometimes presents conflicting results regarding the effect of vanadium doping on the structural and optical properties of ZnO.[8] This can be due to differences in synthesis methods and experimental conditions. Carefully document your synthesis parameters to ensure reproducibility.

Frequently Asked Questions (FAQs)

Synthesis and Characterization

  • Q1: What is the most common method for synthesizing V-doped ZnO nanoparticles? A1: The sol-gel method is a widely used, low-cost, and relatively simple technique for synthesizing V-doped ZnO nanoparticles.[2][14][21] Other methods include co-precipitation, hydrothermal, and flame spray pyrolysis.[22]

  • Q2: How can I confirm that vanadium has been successfully incorporated into the ZnO lattice and is not just a separate oxide phase? A2: Successful incorporation of vanadium into the ZnO lattice can be confirmed by observing a systematic shift in the XRD peaks, indicating a change in the lattice parameters.[1][2][3][4] The absence of peaks corresponding to vanadium oxides (e.g., V₂O₅) or zinc vanadate (B1173111) (e.g., Zn₃(VO₄)₂) suggests successful doping.[8][11] XPS can further confirm the presence and chemical state of vanadium within the ZnO matrix.[5]

  • Q3: How does vanadium doping affect the band gap of ZnO? A3: Vanadium doping typically leads to a decrease in the band gap of ZnO.[7][20] This is observed as a redshift in the UV-Vis absorption spectrum. The narrowing of the band gap allows the material to absorb a broader range of light, including visible light, which can enhance its photocatalytic activity under solar irradiation.[23][24]

Photocatalytic Activity

  • Q4: What is the optimal pH for the photocatalytic degradation of organic pollutants using V-doped ZnO? A4: The optimal pH is dependent on the target pollutant and the surface charge of the catalyst. For the degradation of cationic dyes like methylene (B1212753) blue, a higher pH (alkaline conditions) is often favorable.[6][15][16][18] This is because the surface of ZnO becomes negatively charged at a pH above its point of zero charge (around pH 9), promoting the adsorption of positively charged dye molecules.[9]

  • Q5: How does the catalyst dosage affect the photocatalytic efficiency? A5: The photocatalytic degradation rate generally increases with an increase in the catalyst dosage up to an optimal point.[6][17][25][26] This is due to the increased number of active sites. However, beyond the optimal dosage, the efficiency may decrease due to increased turbidity of the solution, which scatters light and reduces its penetration.[27]

  • Q6: What are the primary reactive species responsible for the degradation of pollutants? A6: The primary reactive oxygen species (ROS) responsible for the degradation of organic pollutants are hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻).[28] These highly reactive species are generated from the interaction of photogenerated electrons and holes with water and oxygen.[28][29][30] Scavenger experiments can be performed to identify the dominant reactive species in your system.[31]

  • Q7: Can V-doped ZnO be reused for multiple photocatalytic cycles? A7: Yes, one of the advantages of heterogeneous photocatalysts like V-doped ZnO is their potential for reusability. After each cycle, the catalyst can be recovered by centrifugation or filtration, washed, and dried before being used in the next cycle. Stability tests over multiple cycles are important to assess the long-term performance and potential deactivation of the catalyst.

Data Presentation

Table 1: Effect of Vanadium Doping on the Band Gap of ZnO

Dopant Concentration (at%) Synthesis Method Band Gap (eV) Reference
0Sol-gel3.12[7]
5Sol-gel2.90[7]
0Co-precipitation2.98[9]
1 (V), 3 (Y)Co-precipitation2.38[9]
Not SpecifiedWet ChemicalVaries with doping[20]

Table 2: Influence of Experimental Parameters on Photocatalytic Degradation Efficiency

Parameter Condition Pollutant Degradation Efficiency (%) Reference
pH 9Methylene Blue~90[6]
pH 11Methylene Blue94[16]
Catalyst Dosage 300 mg/LMethylene BlueOptimal[6]
Doping Undoped ZnOMethylene Blue96.6 (after 180 min)[22]
Doping V-doped ZnO (0.1 V/Zn)Methylene Blue99.4 (after 180 min)[22]

Experimental Protocols

1. Synthesis of V-doped ZnO Nanoparticles via Sol-Gel Method

This protocol is a generalized procedure based on common practices reported in the literature.[2][12]

  • Precursor Solution Preparation:

  • Doping:

    • Add the vanadium precursor solution dropwise to the zinc acetate solution under continuous stirring. The atomic percentage of vanadium can be varied by adjusting the amount of the vanadium precursor.

  • Gel Formation:

    • Slowly add a stabilizing agent or a base, such as triethanolamine (B1662121) (TEA) or sodium hydroxide (B78521) (NaOH), to the mixed solution to induce gel formation.

    • Continue stirring for a few hours until a stable and homogeneous gel is formed.

  • Aging and Drying:

    • Age the gel at room temperature for 24-48 hours.

    • Dry the gel in an oven at a temperature around 100 °C to remove the solvent.

  • Calcination:

    • Grind the dried gel into a fine powder.

    • Calcine the powder in a muffle furnace at a temperature typically ranging from 400 °C to 600 °C for several hours. This step is crucial for the formation of the crystalline V-doped ZnO.

2. Photocatalytic Activity Evaluation

  • Preparation of Pollutant Solution:

    • Prepare an aqueous solution of the target organic pollutant (e.g., methylene blue, rhodamine B, malachite green) of a known initial concentration (C₀).

  • Photocatalytic Reaction:

    • Disperse a specific amount of the synthesized V-doped ZnO photocatalyst in the pollutant solution.

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

    • Irradiate the suspension with a suitable light source (e.g., UV lamp, visible lamp, or natural sunlight).

  • Monitoring the Degradation:

    • At regular time intervals, withdraw a small aliquot of the suspension.

    • Separate the photocatalyst from the solution by centrifugation or filtration.

    • Measure the concentration of the pollutant in the clear solution using a UV-Vis spectrophotometer by monitoring the absorbance at its maximum absorption wavelength (λ_max).

  • Calculation of Degradation Efficiency:

    • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of V-doped ZnO cluster_photocatalysis Photocatalytic Degradation zinc_precursor Zinc Precursor (e.g., Zinc Acetate) mixing Mixing and Stirring zinc_precursor->mixing vanadium_precursor Vanadium Precursor (e.g., NH4VO3) vanadium_precursor->mixing solvent Solvent (e.g., Ethanol) solvent->mixing gelation Gel Formation (add base) mixing->gelation drying Drying (e.g., 100°C) gelation->drying calcination Calcination (e.g., 500°C) drying->calcination vdoped_zno V-doped ZnO Nanoparticles calcination->vdoped_zno catalyst_dispersion Catalyst Dispersion vdoped_zno->catalyst_dispersion pollutant Pollutant Solution pollutant->catalyst_dispersion dark_adsorption Dark Adsorption catalyst_dispersion->dark_adsorption irradiation Light Irradiation (UV/Visible) dark_adsorption->irradiation sampling Sampling at Time Intervals irradiation->sampling analysis UV-Vis Analysis sampling->analysis results Degradation Efficiency analysis->results

Caption: Experimental workflow for the synthesis and photocatalytic testing of V-doped ZnO.

Photocatalysis_Mechanism cluster_catalyst V-doped ZnO Photocatalyst cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) hole h⁺ vb->hole electron e⁻ cb->electron dopant_level Vanadium Dopant Level light Light (hν) light->vb Excitation o2 O₂ electron->o2 Reduction h2o H₂O hole->h2o Oxidation superoxide •O₂⁻ o2->superoxide pollutant Organic Pollutant superoxide->pollutant Degradation hydroxyl •OH h2o->hydroxyl hydroxyl->pollutant Degradation degradation Degradation Products (CO₂, H₂O) pollutant->degradation

Caption: Proposed mechanism of photocatalytic degradation by V-doped ZnO.

References

effect of vanadium doping on amorphization of ZnO thin films

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vanadium Doping of ZnO Thin Films

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the effect of vanadium doping on the amorphization of Zinc Oxide (ZnO) thin films.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of vanadium doping on the crystal structure of ZnO thin films?

A1: Vanadium (V) doping significantly influences the crystal structure of ZnO thin films. At low concentrations, vanadium ions can substitute zinc ions (Zn²⁺) in the hexagonal wurtzite lattice, leading to lattice distortion and a decrease in crystallite size.[1] As the vanadium concentration increases, this distortion becomes more pronounced, which can suppress the crystalline growth and eventually lead to a pseudo-amorphous or fully amorphous film.

Q2: At what vanadium concentration does amorphization typically occur in ZnO films?

A2: The transition from a crystalline to an amorphous state is not abrupt and depends heavily on the deposition technique and parameters. However, studies using RF magnetron sputtering at room temperature have shown that significant deterioration of the c-axis orientation occurs at V concentrations above 2.4 at.%. For a 3.8 at.% V-doped ZnO film, the crystalline structure was only observed at the initial stage of growth (up to ~35 nm), after which the film became amorphous as thickness increased.

Q3: How do different deposition techniques affect the amorphization process?

A3: Various techniques can be used to deposit V-doped ZnO films, including RF magnetron sputtering, sol-gel, and spray pyrolysis.[1][2]

  • RF Magnetron Sputtering at room temperature is effective for achieving amorphization because the low temperature limits the mobility of adatoms, preventing them from arranging into a crystalline lattice.

  • Sol-Gel Spin Coating offers excellent control over stoichiometry but often involves a post-deposition annealing step to remove solvents and organic residuals.[2][3] This heating process can promote crystallization, making amorphization more challenging unless the vanadium concentration is sufficiently high to inhibit crystal growth.

  • Spray Pyrolysis is a cost-effective method that has been used for doping ZnO films.[1] The substrate temperature during this process is a critical parameter that will influence the final crystal structure.

Q4: What are the key characterization techniques to confirm the amorphization of V-doped ZnO films?

A4: The primary technique is X-ray Diffraction (XRD) .

  • Crystalline ZnO shows sharp, well-defined diffraction peaks, particularly the (002) peak for films with a preferred c-axis orientation.[2][4]

  • Amorphous or Pseudo-Amorphous ZnO is characterized by the absence of sharp peaks. Instead, the XRD pattern will show a broad hump, indicating a lack of long-range atomic order.[5] Other useful techniques include:

  • Scanning Electron Microscopy (SEM): To observe changes in surface morphology. Increased V-doping can lead to a finer, more complex grain structure.[1]

  • Transmission Electron Microscopy (TEM): To directly visualize the atomic structure and confirm the absence of a crystal lattice in amorphous regions.

Troubleshooting Guide

Problem 1: My XRD pattern still shows sharp peaks despite a high target vanadium doping concentration.

  • Possible Cause 1: Inefficient Vanadium Incorporation. The actual concentration of vanadium incorporated into the film may be lower than the target concentration in the precursor material.

    • Solution: Use a characterization technique like Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS) to quantify the elemental composition of your deposited film.[6] This will confirm the actual vanadium concentration.

  • Possible Cause 2: High Deposition Temperature. The substrate temperature during deposition may be too high, providing enough thermal energy for atoms to arrange into a stable crystalline structure, counteracting the disordering effect of the vanadium dopant.

    • Solution: If your deposition method allows, reduce the substrate temperature. For instance, depositions at room temperature are more likely to produce amorphous films.

  • Possible Cause 3: Post-Deposition Annealing. If your process involves an annealing step, it may be inducing recrystallization of the film.

    • Solution: Evaluate if the annealing step is necessary. If it is, try reducing the annealing temperature or duration. Alternatively, increase the vanadium concentration further to raise the energy barrier for crystallization.

Problem 2: The surface of my V-doped ZnO film is not uniform.

  • Possible Cause: Inhomogeneous Dopant Distribution. The vanadium precursor may not be mixing homogeneously in the solution (for sol-gel) or the sputtering target may have an uneven composition. This can lead to localized areas with varying vanadium content and, consequently, different structural properties.[6]

    • Solution (Sol-Gel): Ensure vigorous and prolonged stirring of the precursor solution to achieve a clear, homogeneous mixture before deposition.[2]

    • Solution (Sputtering): Verify the quality and homogeneity of the sputtering target.

Problem 3: My film peels off the substrate after deposition.

  • Possible Cause: High Internal Stress. High concentrations of dopants can introduce significant stress into the film due to the mismatch in ionic radii between the dopant (V³⁺, V⁴⁺, V⁵⁺) and the host (Zn²⁺).[1] This stress can degrade adhesion to the substrate.

    • Solution: Optimize the doping concentration. If high concentrations are necessary, consider using a buffer layer between the substrate and the V-doped ZnO film to improve adhesion. Also, optimizing deposition parameters like pressure and power can help manage film stress.

Experimental Protocols & Data

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the fabrication and characterization of V-doped ZnO thin films.

G Experimental Workflow for V-Doped ZnO Thin Film Analysis cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_post 3. Post-Processing cluster_char 4. Characterization Substrate Substrate Cleaning (e.g., Acetone, Ethanol, DI Water) Precursor Precursor Synthesis (e.g., Sol-Gel or Sputter Target) Deposition Thin Film Deposition (e.g., Sputtering, Spin-Coating) Precursor->Deposition Annealing Annealing (Optional) Deposition->Annealing XRD Structural (XRD) Annealing->XRD SEM Morphological (SEM) Optical Optical (UV-Vis) Electrical Electrical (Four-Point Probe)

Caption: A typical experimental workflow for V-doped ZnO film synthesis and analysis.

Key Parameter Summary

The table below summarizes the relationship between vanadium concentration and the structural properties of ZnO thin films deposited by RF magnetron sputtering.

Vanadium Conc. (at.%)Film Thickness (nm)XRD (0002) Peak CharacteristicResulting StructureReference
1.7-Faint diffractionsPolycrystalline
2.1-Relatively strong normal domainPolycrystalline
2.4-Weak normal domainsHighly disordered
3.8< 35Broad peakCrystalline (initial layers)
3.8> 35No diffraction signalPseudo-amorphous
Example Protocol: Sol-Gel Spin Coating

This protocol is a generalized procedure for depositing V-doped ZnO thin films. Researchers should optimize parameters for their specific equipment and application.

  • Precursor Solution Preparation:

    • Dissolve zinc acetate (B1210297) dihydrate in a solvent mixture of 2-methoxyethanol (B45455) and monoethanolamine (MEA).

    • Separately, dissolve the vanadium precursor (e.g., vanadium(III) acetylacetonate) in the same solvent.

    • Add the vanadium solution dropwise to the zinc solution under vigorous stirring to achieve the desired atomic percentage (at.%) of vanadium.

    • Stir the final solution at ~60°C for 2 hours to yield a clear, homogeneous solution.[2] Age the solution for 24 hours before use.

  • Substrate Cleaning:

    • Ultrasonically clean the substrates (e.g., glass or sapphire) sequentially in nitric acid, deionized water, ethanol, and acetone, for 10 minutes each.[2]

    • Dry the substrates with high-purity nitrogen gas.

  • Deposition:

    • Preheat the substrate to ~250°C for 5 minutes.[2]

    • Deposit the solution onto the substrate using a spin coater, typically at 3000 rpm for 60 seconds.[2]

    • After coating, heat the film on a hot plate at ~250°C for 5 minutes to evaporate the solvent.[2]

    • Repeat the coating and heating cycle to achieve the desired film thickness.

  • Final Annealing:

    • Anneal the final film in a furnace at a specified temperature (e.g., 400-600°C) in an air or controlled atmosphere to promote the formation of the oxide and improve crystallinity (or test for its suppression).

Mechanism of Amorphization

The transition from a crystalline to an amorphous state in ZnO with vanadium doping can be visualized as a logical progression.

G A Increase Vanadium Doping Concentration B Substitution of Zn²⁺ with Vⁿ⁺ ions A->B C Lattice Distortion & Strain (due to different ionic radii/valence) B->C Vⁿ⁺ has multiple valence states D Inhibition of Crystalline Growth C->D Increases energy barrier for crystallization E Formation of Disordered or Amorphous Structure D->E

Caption: The causal relationship between V-doping and ZnO amorphization.

References

Technical Support Center: Strategies to Inhibit Zinc Dendrites in Aqueous Zinc-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and scientists working on aqueous zinc-ion batteries (AZIBs). This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to zinc dendrite formation.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and high-level questions about the challenges associated with zinc anodes in AZIBs.

Q1: What are zinc dendrites and why are they a problem?

A1: Zinc dendrites are sharp, needle-like or mossy structures that form on the zinc anode during the battery charging process (electrodeposition). Their growth is a major issue for several reasons:

  • Short Circuits: Dendrites can grow long enough to pierce the battery's separator, creating a direct connection between the anode and cathode. This causes an internal short circuit, leading to rapid battery failure and potential safety hazards.[1][2]

  • Reduced Coulombic Efficiency: As dendrites grow and break off from the anode, they form electrically isolated "dead zinc."[3] This dead zinc is no longer active in the battery's electrochemical process, resulting in a loss of capacity and a decrease in the Coulombic efficiency (the ratio of charge output to charge input).[3]

  • Electrolyte Consumption: The high surface area of dendritic and mossy zinc accelerates parasitic side reactions with the aqueous electrolyte, such as hydrogen evolution and corrosion.[4] These reactions consume the electrolyte and the active zinc material, further degrading battery performance.[5]

Q2: What are the primary causes of zinc dendrite formation?

A2: Dendrite growth is initiated by non-uniform zinc deposition. The key contributing factors include:

  • Uneven Electric Field: Microscopic irregularities on the surface of the zinc foil create "hot spots" where the electric field is concentrated. Zinc ions preferentially deposit at these points, initiating dendrite growth in a phenomenon known as the "tip effect."[4]

  • Ion Concentration Gradients: During high-rate charging, the zinc ion concentration near the anode surface can become depleted. This concentration polarization promotes uneven deposition and exacerbates dendrite formation.[6]

  • Side Reactions: The hydrogen evolution reaction (HER) and corrosion on the zinc anode surface can alter the local pH and create passivating byproducts (like zinc oxide).[3][4] This changes the deposition environment and contributes to irregular growth.

Q3: What are the main strategies to suppress zinc dendrites?

A3: Research efforts to control zinc dendrites can be broadly categorized into four main approaches:[1]

  • Anode Engineering: Modifying the structure or surface of the zinc anode to guide uniform deposition. This includes creating 3D porous structures, applying protective coatings (e.g., tin, titanium nitride), or using alloys.[1][7]

  • Electrolyte Modification: Altering the electrolyte composition to change the zinc deposition process. Common methods include using high-concentration "water-in-salt" electrolytes (WISE), or introducing additives (organic molecules, metal ions) that can adsorb onto the anode surface and promote smooth deposition.[3]

  • Separator Design: Engineering the separator to physically block dendrite growth or to homogenize the zinc ion flux towards the anode.

  • Electric Field Regulation: Incorporating conductive materials into the anode structure to create a more uniform electric field distribution, thereby preventing localized deposition.[1]

Troubleshooting Guide

This guide provides solutions to specific experimental problems you might encounter.

Problem 1: My symmetric cell shows a sudden voltage drop and becomes short-circuited.

Possible Cause Diagnostic Test Recommended Solution
Internal Short Circuit The voltage profile will abruptly drop to near zero and remain there.This indicates that a large dendrite has pierced the separator.[1][2] The cell is likely unrecoverable. For future experiments, consider: • Implementing a dendrite suppression strategy (e.g., electrolyte additive, anode coating). • Using a more robust separator material. • Decreasing the current density or cycling capacity to reduce stress on the anode.[6]
Improper Cell Assembly The short circuit occurs immediately or very early in cycling.Disassemble the cell and inspect for any direct contact between the electrodes at the edges. Ensure the separator fully covers the electrode area. Use precision cutting tools for electrodes and separators to ensure clean edges.

Problem 2: The cycling performance of my battery is stable for a while, but then the voltage polarization (hysteresis) increases rapidly.

Possible Cause Diagnostic Test Recommended Solution
Anode Passivation Perform Electrochemical Impedance Spectroscopy (EIS). An increase in the semicircle diameter in the Nyquist plot indicates a rising charge transfer resistance, often due to the formation of an insulating byproduct layer (e.g., ZnO, Zn(OH)₂).[3]This passivation layer is caused by side reactions.[4] Strategies to mitigate this include: • Using electrolyte additives that suppress corrosion and hydrogen evolution. • Operating within a stable electrochemical window. • Applying a protective coating to the anode to limit its contact with the electrolyte.
Electrolyte Depletion Visually inspect the cell after disassembly. A lack of free electrolyte or salt crystal formation suggests depletion. This is more common in lean-electrolyte conditions.Increase the electrolyte volume-to-capacity ratio (E/C ratio).[8] While lean electrolyte is a goal for practical cells, it can exacerbate failure modes in lab-scale tests.[8] Ensure your cell design (e.g., coin cell) is properly sealed to prevent evaporation.
"Dead Zinc" Accumulation Post-cycling Scanning Electron Microscopy (SEM) analysis of the anode will reveal porous, mossy, and disconnected zinc structures.The formation of dead zinc reduces the active surface area and increases local current density on the remaining active sites, worsening polarization. Improve zinc deposition reversibility by: • Enhancing the zincophilicity of the anode substrate. • Using electrolyte additives that promote dense, non-dendritic deposition.

Problem 3: My battery shows low or rapidly fading Coulombic Efficiency (CE).

Possible Cause Diagnostic Test Recommended Solution
Parasitic Side Reactions Measure gas evolution from the cell (if using a suitable setup) to confirm hydrogen evolution. Post-cycling analysis of the electrolyte for pH changes can also be indicative.Side reactions consume active zinc and charge, directly lowering CE.[5] To address this: • Use high-purity zinc foil and salts to avoid catalytic impurities. • Introduce electrolyte additives that increase the hydrogen evolution overpotential. • Employ "water-in-salt" electrolytes to reduce free water activity at the anode surface.[3]
Formation of "Dead Zinc" Low CE is a primary indicator of dead zinc formation. This can be confirmed with post-cycling SEM of the anode.This issue is directly tied to non-uniform stripping and plating. Focus on strategies that promote uniform deposition and dissolution: • Anode surface texturing or 3D hosts. • Electrolyte additives that modify the solvation shell of Zn²⁺ ions.

Data Presentation: Performance of Dendrite Inhibition Strategies

The following table summarizes quantitative data from various studies, showcasing the effectiveness of different strategies on the performance of Zn-Zn symmetric cells.

Strategy TypeSpecific MethodCurrent Density (mA cm⁻²)Areal Capacity (mAh cm⁻²)Cycling Lifespan (hours)Reference
Anode Modification Ammonium Persulfate Treatment (AS-20)21> 2200[9]
Electrolyte Additive 0.1 M Tetraethylammonium Bromide (TEAB)11> 87 (vs. pure ZnSO₄)[10]
Electrolyte Additive 7.5% vol Oleylamine (OL)11> 3200[11]
Electrolyte Additive Ce(NO₃)₃3N/A> 4000[12]
Gel Electrolyte Carrageenan-Chitin (CarraChi) Gel10120Stable (vs. short circuit with glass fiber)[13]

Experimental Protocols & Workflows

Diagram: General Experimental Workflow

This diagram outlines the typical workflow for evaluating a new strategy to inhibit zinc dendrites.

G cluster_prep Preparation Stage cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Strategy Design (e.g., new additive, anode coating) B Material Synthesis & Characterization A->B C Electrode & Electrolyte Preparation B->C D Assemble Symmetric Cell (Zn || Zn) C->D Assemble E Assemble Full Cell (Zn || Cathode) C->E Assemble F Galvanostatic Cycling (Voltage vs. Time) D->F Test Stability E->F Test Performance G Electrochemical Impedance Spectroscopy (EIS) E->G Test Performance H Cyclic Voltammetry (CV) & Nucleation Overpotential E->H Test Performance F->G Analyze Impedance I Disassemble Cell in a Controlled State F->I After Cycling G->I After Cycling H->I After Cycling J Ex-situ Characterization (SEM, XRD, XPS) I->J Characterize Anode G Start Symmetric Cell Fails (e.g., short circuit, high polarization) Q_Time When did failure occur? Start->Q_Time Early Early in Cycling (< 10 cycles) Q_Time->Early Early Late After Many Cycles Q_Time->Late Late Check_Assembly Check for Assembly Errors (e.g., misaligned electrodes, burrs on edges) Early->Check_Assembly Q_Polarization Is voltage polarization (hysteresis) high and increasing? Late->Q_Polarization Check_Dendrites Probable Dendrite Growth (pierced separator) SEM_Test Perform Post-Mortem SEM Check_Dendrites->SEM_Test High_Pol Yes Q_Polarization->High_Pol Yes Low_Pol No (Sudden Short) Q_Polarization->Low_Pol No EIS_Test Perform EIS Analysis High_Pol->EIS_Test Low_Pol->Check_Dendrites Result_EIS High Charge Transfer Resistance? -> Anode Passivation EIS_Test->Result_EIS Result_SEM_Dendrite Needle-like Dendrites Found? -> Uncontrolled Growth SEM_Test->Result_SEM_Dendrite Result_SEM_Mossy Mossy/Porous Surface? -> Dead Zinc & Side Reactions SEM_Test->Result_SEM_Mossy

References

Technical Support Center: Addressing Capacity Fading in Vanadate-Based Zinc-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address capacity fading in vanadium-based zinc-ion batteries (ZIBs).

FAQs: Understanding Capacity Fading

Q1: What are the primary causes of capacity fading in vanadium-based ZIBs?

A1: Capacity fading in vanadium-based ZIBs is a multifaceted issue primarily stemming from three interconnected phenomena:

  • Vanadium Dissolution: The vanadium oxide cathode material can slowly dissolve into the aqueous electrolyte. This process is often exacerbated by the slightly acidic nature of commonly used zinc salt electrolytes (e.g., ZnSO₄). The dissolved vanadium species are often electrochemically inactive, leading to a direct loss of active material.[1]

  • Formation of Inactive Byproducts: The dissolved vanadium ions can react with components of the electrolyte and the zinc anode to form electrochemically inactive precipitates. A common byproduct is zinc pyrovanadate (Zn₃(OH)₂V₂O₇·2H₂O), which coats the electrode surfaces and hinders ion transport.[2] Basic zinc salts, such as Zn₄SO₄(OH)₆·nH₂O, can also form due to local pH changes at the electrode-electrolyte interface during cycling.[2]

  • Structural Degradation: The repeated insertion and extraction of large, hydrated zinc ions (Zn²⁺) and protons (H⁺) can induce stress and strain on the crystal structure of the vanadium-based cathode. This can lead to irreversible phase transformations, layer exfoliation, and eventual structural collapse, which reduces the number of active sites available for zinc ion storage.

Q2: What is the role of water in the electrolyte, and how does it contribute to capacity fading?

A2: Water in the aqueous electrolyte of ZIBs is often described as a "double-edged sword." On one hand, it facilitates high ionic conductivity and co-intercalation of protons (H⁺) into the cathode, which can contribute to the overall capacity. On the other hand, water is a key player in the degradation mechanisms. It acts as a solvent for vanadium dissolution and participates in the formation of inactive hydrated byproducts. The presence of water also enables parasitic reactions at the zinc anode, such as hydrogen evolution, which can alter the electrolyte pH and further accelerate cathode degradation.

Q3: Are there any visual indicators of battery degradation that I can look for during my experiments?

A3: Yes, there are several visual cues that can indicate the degradation of your vanadium-based ZIB:

  • Color Change of the Electrolyte: A pristine electrolyte is typically colorless. A pale yellow or greenish tint in the electrolyte after cycling is a strong indicator of vanadium dissolution from the cathode.[1]

  • Precipitate Formation: The formation of a cloudy precipitate in the electrolyte or a visible coating on the separator or electrodes can be a sign of inactive byproduct formation, such as zinc pyrovanadate or basic zinc salts.

  • Changes in Electrode Appearance: After cycling, a degraded cathode may appear swollen, cracked, or have a powdery surface, indicating structural damage. The zinc anode may exhibit dendritic growth or a dark, passivated surface.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and addressing common issues related to capacity fading in your vanadium-based ZIB experiments.

Problem 1: Rapid Capacity Drop within the First Few Cycles

Possible Causes:

  • High rate of vanadium dissolution.

  • Formation of a passivating layer on the cathode or anode.

  • Poor electrode formulation or slurry casting.

Troubleshooting Steps:

  • Visual Inspection:

    • Carefully disassemble the cell in a glovebox or an inert atmosphere.

    • Observe the color of the electrolyte and separator. A yellowish electrolyte suggests significant vanadium dissolution.

    • Examine the surface of the cathode and anode for any visible changes, such as discoloration or precipitate formation.

  • Electrochemical Analysis:

    • Cyclic Voltammetry (CV): Compare the CV curves of the fresh and cycled cells. A significant decrease in the peak currents and an increase in the peak separation indicate increased polarization, possibly due to a passivating layer or structural degradation.

    • Electrochemical Impedance Spectroscopy (EIS): An increase in the semicircle diameter in the Nyquist plot after cycling suggests an increase in the charge transfer resistance, which could be caused by the formation of a resistive surface layer.

  • Ex-situ Characterization:

    • Scanning Electron Microscopy (SEM): Analyze the morphology of the cycled cathode. Look for signs of cracking, pulverization, or the formation of new, flake-like structures on the surface, which could be inactive byproducts.

    • X-ray Diffraction (XRD): Compare the XRD patterns of the pristine and cycled cathodes. The appearance of new peaks can confirm the formation of crystalline byproducts like Zn₃(OH)₂V₂O₇·2H₂O. A broadening or shifting of the original peaks can indicate structural disorder or amorphization.

Problem 2: Gradual but Continuous Capacity Fading Over Long-Term Cycling

Possible Causes:

  • Slow but steady vanadium dissolution.

  • Accumulation of inactive byproducts over time.

  • Progressive structural degradation of the cathode material.

Troubleshooting Steps:

  • Long-Term Cycling Analysis:

    • Monitor the coulombic efficiency along with the capacity retention. A consistently low coulombic efficiency (<99%) suggests ongoing side reactions, such as vanadium dissolution and byproduct formation.

  • Electrolyte Analysis:

    • After a significant number of cycles, analyze the electrolyte using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the amount of dissolved vanadium.

  • Post-mortem Analysis of Electrodes:

    • Conduct a thorough ex-situ analysis of the electrodes after long-term cycling using SEM, EDX, and XRD to identify the extent of morphological changes, elemental composition of surface layers, and any crystalline byproducts.

Mitigation Strategies and Performance Data

Several strategies can be employed to mitigate capacity fading in vanadium-based ZIBs. The following tables summarize the performance of various modified cathode materials.

Table 1: Performance of Vanadium-Based Cathodes with Modified Electrolytes

Cathode MaterialElectrolyte CompositionCapacity RetentionCoulombic EfficiencyCycling ConditionsReference
(NH₄)₀.₅V₂O₅·0.5H₂O1 M Zn(OTf)₂ in 8% H₂O/Acetonitrile92% after 100 cycles~100%0.5 A/g[2]
(NH₄)₀.₅V₂O₅·0.5H₂O1 M Zn(OTf)₂ in Acetonitrile (0% H₂O)High stability, lower capacity-0.5 A/g[2]
(NH₄)₀.₅V₂O₅·0.5H₂O1 M Zn(OTf)₂ in Water (100% H₂O)Lower stability, higher initial capacity-0.5 A/g[2]

Table 2: Performance of Vanadium-Based Cathodes with Surface Coatings

Cathode MaterialCoating MaterialCapacity RetentionCoulombic EfficiencyCycling ConditionsReference
V₂O₅Polyaniline (PANI)87.5% after 100 cycles100%0.2 A/g[3]
V₂O₅Polypyrrole (PPy)---[3]
V-doped MnO₂PEDOTExcellent stability over 5000 cycles-3 A/g[4]

Table 3: Performance of Doped/Pre-intercalated Vanadium-Based Cathodes

Cathode MaterialDopant/Pillar IonCapacity RetentionCoulombic EfficiencyCycling ConditionsReference
K-doped Na₅V₁₂O₃₂ (KNVO)K⁺, Na⁺--5 A/g for 1000 cycles[3]
CaNiVOCa²⁺, Ni²⁺--2 A/g[3]
NiVO/CNTsNi²⁺68.1 mAh/g after 5000 cycles-5 A/g[5]

Experimental Protocols

Protocol 1: Disassembly of a Coin Cell for Post-Mortem Analysis

Materials:

  • Cycled CR2032 coin cell

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Coin cell disassembler

  • Tweezers

  • Dimethyl carbonate (DMC) or diethyl carbonate (DEC) for rinsing

  • Vials for storing components

Procedure:

  • Discharge the Cell: Before disassembly, ensure the coin cell is fully discharged to 0.1 V to minimize safety risks.

  • Transfer to Glovebox: Move the discharged cell into a glovebox with a controlled inert atmosphere to prevent reactions with air and moisture.

  • Disassemble the Cell: Use the coin cell disassembler to carefully open the cell. Identify and separate the components in the following order: casing, spring, spacer disk, zinc anode, separator, and vanadium-based cathode.

  • Rinse the Components: Gently rinse the cathode, anode, and separator with a small amount of DMC or DEC to remove residual electrolyte salts. Be careful not to disturb the surface layers of the electrodes.

  • Store the Components: Place each component in a labeled vial and seal it tightly. The samples are now ready for ex-situ analysis.

Protocol 2: Ex-situ SEM and XRD Analysis of Cycled Cathodes

Sample Preparation:

  • Cathode Retrieval: Following Protocol 1, retrieve the cycled cathode.

  • Drying: Dry the rinsed cathode in the antechamber of the glovebox under vacuum for at least 2 hours to remove any residual solvent.

  • Mounting for SEM: Mount the dried cathode onto an SEM stub using conductive carbon tape. Ensure the surface of interest is facing up.

  • Mounting for XRD: Place the dried cathode on a zero-background sample holder for XRD analysis.

SEM Analysis:

  • Instrument Setup: Load the sample into the SEM chamber. Use a low accelerating voltage (e.g., 5-10 kV) to minimize beam damage to the electrode material.

  • Imaging: Acquire secondary electron (SE) images to observe the surface morphology. Look for changes such as particle cracking, agglomeration, and the formation of new phases.

  • EDX Analysis: Use Energy-Dispersive X-ray Spectroscopy (EDX) to map the elemental distribution on the electrode surface. This can help identify the composition of any surface layers or byproducts.

XRD Analysis:

  • Instrument Setup: Mount the sample holder in the XRD instrument. Use a Cu Kα radiation source.

  • Data Acquisition: Scan the sample over a 2θ range relevant for vanadium oxides and expected byproducts (e.g., 5-60°). Use a slow scan speed to obtain good signal-to-noise ratio.

  • Data Analysis: Compare the obtained XRD pattern with the pattern of the pristine cathode and standard diffraction patterns of known byproducts (e.g., Zn₃(OH)₂V₂O₇·2H₂O, JCPDS No. 01-087-0417).[6]

Visualizing Degradation Pathways and Troubleshooting

Degradation Pathway of Vanadium-Based Cathodes

A Vanadium-Based Cathode (e.g., V₂O₅) B Vanadium Dissolution (V⁵⁺ → V⁴⁺/V³⁺ in electrolyte) A->B Aqueous Electrolyte C Structural Degradation (Layer exfoliation, phase change) A->C Zn²⁺/H⁺ Intercalation Stress D Formation of Inactive Byproducts B->D E Capacity Fading C->E D->E F Zn₃(OH)₂V₂O₇·2H₂O (Zinc Pyrovanadate) D->F G Basic Zinc Salts (e.g., Zn₄SO₄(OH)₆·nH₂O) D->G

Caption: Degradation mechanisms leading to capacity fading.

Troubleshooting Workflow for Capacity Fading

start Observe Capacity Fading q1 Is the capacity drop rapid (within first 10 cycles)? start->q1 a1_yes Check for high V dissolution (Yellow electrolyte) and/or poor electrode integrity. q1->a1_yes Yes a1_no Gradual Fading q1->a1_no No action1 Post-mortem Analysis: SEM, XRD, ICP-OES a1_yes->action1 q2 Is Coulombic Efficiency < 99%? a1_no->q2 a2_yes Indicates ongoing side reactions. (V dissolution, byproduct formation) a2_yes->action1 a2_no Likely structural degradation. a2_no->action1 solution Implement Mitigation Strategies: - Electrolyte Modification - Surface Coating - Doping/Pre-intercalation action1->solution

Caption: A logical workflow for troubleshooting capacity fading.

References

influence of synthesis temperature on ZnO thin film morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc oxide (ZnO) thin films. The following information addresses common issues related to the influence of synthesis temperature on film morphology.

Frequently Asked Questions (FAQs)

Q1: How does the synthesis temperature generally affect the grain size of ZnO thin films?

A1: In many common deposition techniques, such as spray pyrolysis and chemical bath deposition (CBD), increasing the synthesis or annealing temperature generally leads to an increase in the grain size of ZnO thin films.[1][2][3][4][5] This is attributed to the higher thermal energy available for atomic diffusion and coalescence of smaller grains into larger ones. However, in some techniques like sol-gel spin-coating with rapid thermal annealing, an inverse relationship has been observed, where increasing the annealing temperature from 400°C to 700°C resulted in a decrease in grain size from 80 nm to 10 nm.[6]

Q2: What is the typical effect of synthesis temperature on the crystal structure and orientation of ZnO thin films?

A2: The synthesis temperature significantly influences the crystallinity and preferred orientation of ZnO thin films. Generally, higher temperatures promote better crystallinity, transitioning the films from an amorphous or poorly crystallized state to a polycrystalline hexagonal wurtzite structure.[2][7] For instance, in spray pyrolysis, increasing the substrate temperature often enhances the preferential orientation along the (002) plane.[2][4] Similarly, in chemical bath deposition, as-deposited films at room temperature may show mixed phases of ZnO and Zn(OH)₂, which convert to a pure ZnO wurtzite structure upon annealing at higher temperatures.[7]

Q3: Can the synthesis temperature influence the surface morphology and roughness of ZnO thin films?

A3: Yes, the synthesis temperature is a critical parameter for controlling the surface morphology and roughness. At lower temperatures, films may be composed of small, spherical grains, leading to a relatively smooth surface.[1] As the temperature increases, these grains can grow and coalesce, sometimes forming more complex structures like flakes or nanorods, which can alter the surface roughness.[1][7] In RF magnetron sputtering, for example, increasing the growth temperature from 400°C to 450°C has been shown to decrease the root-mean-square (RMS) roughness from 6.1 nm to 4.8 nm.[8]

Q4: How does the synthesis temperature impact the optical properties, such as the band gap of ZnO thin films?

A4: The synthesis temperature can modify the optical band gap of ZnO thin films. The trend, however, can vary depending on the synthesis method and the temperature range. For spray-deposited films, the band gap has been observed to decrease with an increase in substrate temperature up to 350°C.[1] In contrast, for films produced by chemical bath deposition and subsequently annealed, the optical band gap was found to decrease with increasing annealing temperature.[9] This change is often attributed to factors like improved crystallinity, reduction in defects, and changes in carrier concentration.[1][10]

Q5: What is the relationship between synthesis temperature and the electrical resistivity of ZnO thin films?

A5: The electrical resistivity of ZnO thin films generally decreases as the synthesis temperature increases.[1] This is because higher temperatures can lead to better crystallinity and larger grain sizes, which in turn reduces the scattering of charge carriers at grain boundaries and crystal defects, thereby increasing carrier mobility.[1] Furthermore, higher temperatures can increase the concentration of native defects like oxygen vacancies and zinc interstitials, which act as n-type dopants and increase the carrier concentration.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Poor film adhesion to the substrate. The substrate temperature is too low, leading to insufficient kinetic energy for the adatoms to form a strong bond with the substrate.Increase the substrate temperature in increments to promote better adhesion. Ensure the substrate is thoroughly cleaned before deposition.
Amorphous or poorly crystalline films. The synthesis or annealing temperature is below the crystallization temperature of ZnO.Increase the deposition or post-deposition annealing temperature to provide sufficient energy for crystallization. For sol-gel methods, ensure complete evaporation of organic elements by preheating each layer.[11]
Inconsistent or non-uniform film morphology. Fluctuations in the substrate temperature during deposition.Ensure precise and stable temperature control of the substrate heater. Use a thermocouple to monitor the substrate temperature accurately.[1]
High density of surface defects (e.g., cracks, pinholes). Thermal stress due to a large mismatch in the thermal expansion coefficients between the ZnO film and the substrate, especially at high deposition or annealing temperatures.Optimize the heating and cooling rates during the deposition and annealing processes to minimize thermal shock. Consider using a substrate with a closer thermal expansion coefficient to ZnO.
Unexpected changes in optical or electrical properties. The synthesis temperature is affecting the stoichiometry (e.g., creating oxygen vacancies or zinc interstitials) and defect density of the film.[1]Carefully control the synthesis temperature and the atmosphere (e.g., oxygen partial pressure) to tailor the defect concentration and, consequently, the film's properties.

Data Presentation

Table 1: Influence of Synthesis Temperature on ZnO Thin Film Properties (Various Deposition Methods)

Deposition MethodTemperature Range (°C)Effect on Grain SizeEffect on MorphologyEffect on Optical Band Gap (eV)Reference
Spray Pyrolysis 150 - 350Increases (70 to 98 nm)Spherical grains grow and can form flakesDecreases (3.31 to 3.23)[1]
Spray Pyrolysis 400 - 500Increases (up to 200 nm at 500°C)Amorphous at 400°C, hexagonal grains at higher temperatures~3.28 at 450°C[2]
Chemical Bath Deposition (CBD) 25 (Room Temp) vs. 75Larger at 75°CFibrous flakes at 25°C, nanorods at 75°C3.81 (as-deposited at 25°C), 3.4 (as-deposited at 75°C)[7]
Sol-Gel (Annealing) 400 - 700Decreases (80 to 10 nm)Not specifiedNot specified[6]
RF Magnetron Sputtering 400 - 450Platelet-like arrays become more densely packedRMS roughness decreases (6.1 to 4.8 nm)Not specified[8]
Sol-Gel (Annealing) 300 - 600Increases with temperaturePorous network transforms to a denser, grained structureGenerally decreases with increasing temperature[10]
Thermal Evaporation (Annealing) 200 - 400Columnar nanostructure growth becomes more regularFormation of nanorodsVaries from 3.41 to 3.31 for 150 nm thick films

Experimental Protocols

1. Spray Pyrolysis of ZnO Thin Films

  • Precursor Solution: A 0.1 M solution of zinc acetate (B1210297) dihydrate ((CH₃COO)₂Zn·2H₂O) is prepared in distilled water.[1]

  • Substrate: Glass substrates are typically used after being thoroughly cleaned.[1]

  • Deposition Process:

    • The precursor solution is sprayed onto the heated substrate using a spray nozzle with compressed air as the carrier gas.[1]

    • The substrate temperature is varied (e.g., from 150°C to 400°C) and monitored using a thermocouple.[1]

    • Other parameters such as spray rate, nozzle-to-substrate distance, and carrier gas pressure are kept constant to isolate the effect of temperature.

  • Post-Deposition: The films are allowed to cool down to room temperature.

2. Sol-Gel Synthesis of ZnO Thin Films

  • Precursor Sol: A common precursor is zinc acetate dihydrate dissolved in a solvent like ethanol, with a stabilizer such as monoethanolamine (MEA).

  • Substrate: Silicon wafers or quartz glass are often used.[12]

  • Deposition Process (Spin Coating):

    • The sol is dropped onto the substrate, which is then spun at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to create a uniform layer.[11]

    • For multilayer films, each layer is preheated (e.g., at 300°C for 15 minutes) to evaporate organic components before the next layer is deposited.[11]

  • Post-Deposition Annealing: The coated substrates are annealed in a furnace in air at different temperatures (e.g., 300°C to 600°C) for a specified time (e.g., 1 hour) to crystallize the ZnO film.[10][12]

Visualizations

ZnO_Morphology_Influence cluster_energy Thermal Energy cluster_properties Film Properties Temp Synthesis Temperature KineticEnergy Increased Atomic Kinetic Energy Temp->KineticEnergy Increases Defects Defect Density Temp->Defects Can Increase or Decrease GrainSize Grain Size KineticEnergy->GrainSize Promotes Growth Crystallinity Crystallinity KineticEnergy->Crystallinity Improves Morphology Surface Morphology GrainSize->Morphology Affects Crystallinity->Morphology Influences

Caption: Logical relationship between synthesis temperature and ZnO thin film morphology.

Experimental_Workflow start Start prep Precursor Preparation start->prep sub_clean Substrate Cleaning start->sub_clean deposition Deposition prep->deposition sub_clean->deposition spray Spray Pyrolysis deposition->spray Method cbd Chemical Bath Deposition deposition->cbd Method solgel Sol-Gel deposition->solgel Method sputtering Sputtering deposition->sputtering Method temp_control Temperature Control spray->temp_control cbd->temp_control solgel->temp_control sputtering->temp_control annealing Post-deposition Annealing (Optional) temp_control->annealing characterization Characterization (XRD, SEM, etc.) annealing->characterization end End characterization->end

Caption: General experimental workflow for ZnO thin film synthesis.

References

Validation & Comparative

Vanadium vs. Zinc: A Comparative Analysis of Their Roles in Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current experimental data reveals a contrasting relationship between vanadium and zinc in the realm of genotoxicity. While certain vanadium compounds are recognized for their DNA-damaging potential, zinc has demonstrated a significant capacity to counteract these harmful effects. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Executive Summary

Vanadium, a transition metal used in various industrial applications, has been shown to induce genotoxicity through mechanisms primarily linked to oxidative stress. Conversely, the essential trace element zinc plays a crucial protective role by bolstering antioxidant defense systems and potentially interfering with vanadium's toxic actions. This guide synthesizes findings from in vitro and in vivo studies, presenting quantitative data from key genotoxicity assays—the Comet assay and the micronucleus test—to illustrate the opposing effects of these two elements. Detailed experimental protocols for these assays are provided, alongside visualizations of the key signaling pathways governing their genotoxic and anti-genotoxic activities.

Data Presentation: Vanadium's Genotoxicity and Zinc's Protective Effects

The following tables summarize quantitative data from representative studies, highlighting the genotoxic effects of vanadium and the protective influence of zinc.

Table 1: Genotoxicity of Vanadium Compounds as Measured by the Micronucleus Assay

Vanadium CompoundCell/Tissue TypeConcentration/Dose% Micronucleated Cells (Mean ± SD) or Fold IncreaseReference
Vanadium Pentoxide (V₂O₅)Human Lymphocytes (in vivo, occupational exposure)7-fold higher plasma V levels vs. controls2.5-fold higher MN frequency[1]
Vanadium Pentoxide (V₂O₅)B-mel melanoblasts (in vitro)2 µMIncreased frequency of MN (specific value not provided in abstract)[2]
Vanadyl Sulfate (VOSO₄)Chinese Hamster Ovary (CHO) cellsNot specifiedPositive for sister chromatid exchange[3]
Ammonium Metavanadate (NH₄VO₃)Chinese Hamster Ovary (CHO) cellsNot specifiedPositive for sister chromatid exchange[3]

Table 2: Protective Effect of Zinc Against Vanadium-Induced Genotoxicity

Vanadium CompoundZinc CompoundCell/Tissue TypeAssayProtective EffectReference
Vanadium (+5)Zinc (Zn)B-mel melanoblastsMicronucleus AssaySignificantly reduced V-induced MN formation[2]
Vanadium (+5)Zinc (Zn)B-mel melanoblastsComet AssaySignificantly reduced V-induced comet formation[2]
Sodium MetavanadateZinc SulfateRat TestisLipid Peroxidation & Antioxidant EnzymesPrevented lipid peroxidation and normalized antioxidant enzyme activities[4]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are crucial for the replication and validation of experimental findings.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline Comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis at a high pH. Damaged DNA, containing breaks and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Step-by-Step Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest. Cell viability should be determined to ensure that the observed DNA damage is not a result of cytotoxicity.

  • Slide Preparation: Microscope slides are pre-coated with a layer of 1% normal melting point agarose and allowed to dry.

  • Embedding Cells: The cell suspension is mixed with 0.5% low melting point agarose at 37°C and pipetted onto the pre-coated slide. A coverslip is placed on top, and the slide is solidified on a cold plate.

  • Lysis: The coverslips are removed, and the slides are immersed in a cold, freshly prepared lysis solution (typically containing high salt concentrations and detergents like Triton X-100) for at least one hour at 4°C. This step removes cell membranes and histones, leaving behind the nuclear DNA as a "nucleoid."

  • Alkaline Unwinding: The slides are placed in a horizontal electrophoresis tank filled with a high pH electrophoresis buffer (e.g., pH > 13) for a specific duration (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Electrophoresis is carried out in the same alkaline buffer at a specific voltage and amperage for a set time (e.g., 20-30 minutes).

  • Neutralization: The slides are gently washed with a neutralization buffer (e.g., Tris-HCl, pH 7.5).

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.[5][6][7][8][9][10][11]

Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a widely used method to assess chromosomal damage, specifically the presence of micronuclei in cultured cells.

Principle: Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. To ensure that only cells that have undergone one round of division are scored, cytokinesis (the division of the cytoplasm) is blocked using an inhibitor like cytochalasin B. This results in binucleated cells, and the frequency of micronuclei in these cells is a measure of genotoxicity.

Step-by-Step Protocol:

  • Cell Culture Initiation: Cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are cultured in appropriate media. For lymphocytes, a mitogen such as phytohaemagglutinin (PHA) is added to stimulate cell division.

  • Exposure to Test Substance: The cells are treated with various concentrations of the test substance (e.g., a vanadium compound) with or without a protective agent (e.g., a zinc compound).

  • Addition of Cytochalasin B: At a specific time point after mitogen stimulation (e.g., 44 hours for human lymphocytes), cytochalasin B is added to the cultures to a final concentration that effectively blocks cytokinesis without being overly toxic.

  • Cell Harvesting: After a total incubation time that allows for one cell division (e.g., 72 hours for human lymphocytes), the cells are harvested by centrifugation.

  • Hypotonic Treatment: The cell pellet is gently resuspended in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and facilitate the spreading of chromosomes.

  • Fixation: The cells are fixed using a freshly prepared fixative, typically a mixture of methanol (B129727) and glacial acetic acid. This step is usually repeated several times.

  • Slide Preparation: The fixed cell suspension is dropped onto clean microscope slides and allowed to air dry.

  • Staining: The slides are stained with a DNA-specific stain such as Giemsa or acridine (B1665455) orange.

  • Scoring: The slides are examined under a microscope, and the number of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) is counted. The frequency of micronucleated binucleated cells is then calculated.[12][13][14][15][16][17]

Mandatory Visualizations

Signaling Pathways

Vanadium_Genotoxicity Vanadium Vanadium Compounds ROS Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂) Vanadium->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Vanadium->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks, Oxidized Bases) Oxidative_Stress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Genotoxicity Genotoxicity (Micronuclei, Comet Tails) DNA_Damage->Genotoxicity Mitochondrial_Dysfunction->ROS

Caption: Vanadium-induced genotoxicity signaling pathway.

Zinc_Anti_Genotoxicity Zinc Zinc Nrf2 Nrf2 Zinc->Nrf2 Activates Keap1 Keap1 Zinc->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Metallothionein Metallothionein (MT) ARE->Metallothionein Upregulates ROS_Scavenging ROS Scavenging Antioxidant_Enzymes->ROS_Scavenging Metallothionein->ROS_Scavenging Vanadium_Detox Vanadium Detoxification Metallothionein->Vanadium_Detox Sequesters Reduced_Genotoxicity Reduced Genotoxicity ROS_Scavenging->Reduced_Genotoxicity Vanadium_Detox->Reduced_Genotoxicity ROS ROS

Caption: Zinc's anti-genotoxic signaling pathway.

Experimental Workflows

Comet_Assay_Workflow start Start: Single-cell suspension embed Embed cells in low melting point agarose on a pre-coated slide start->embed lyse Cell Lysis (High salt, detergent) embed->lyse unwind Alkaline Unwinding (pH > 13) lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis neutralize Neutralization electrophoresis->neutralize stain Stain DNA with fluorescent dye neutralize->stain visualize Visualize under fluorescence microscope stain->visualize analyze Image Analysis: Measure comet tail visualize->analyze end End: Quantify DNA damage analyze->end

Caption: Alkaline Comet Assay Workflow.

CBMN_Assay_Workflow start Start: Cell Culture mitogen Add Mitogen (for lymphocytes) start->mitogen treat Treat with Test Substance cytoB Add Cytochalasin B to block cytokinesis treat->cytoB mitogen->treat harvest Harvest Cells cytoB->harvest hypo Hypotonic Treatment harvest->hypo fix Fixation hypo->fix slide Prepare Slides fix->slide stain Stain Slides slide->stain score Microscopic Scoring of Micronuclei in Binucleated Cells stain->score end End: Determine Micronucleus Frequency score->end

Caption: Cytokinesis-Block Micronucleus Assay Workflow.

Conclusion

The experimental evidence strongly indicates that while vanadium compounds can pose a genotoxic threat, primarily through the induction of oxidative stress, zinc acts as a formidable antagonist to this damage. Zinc's protective mechanisms are multifaceted, involving the upregulation of antioxidant defenses through the Nrf2 signaling pathway and the induction of metallothionein, which can sequester toxic metals. The data presented in this guide, derived from established genotoxicity assays, provide a clear, quantitative basis for understanding the opposing roles of vanadium and zinc in maintaining genomic integrity. For researchers and professionals in drug development, this comparative study underscores the potential of zinc as a protective agent against environmental or occupational exposure to genotoxic vanadium compounds. Further research is warranted to fully elucidate the quantitative dose-response relationships and to explore the therapeutic potential of zinc in mitigating vanadium-induced toxicity.

References

Vanadium-Doped Zinc Oxide: A Superior Photocatalyst to its Pure Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis reveals that vanadium-doped zinc oxide (V-doped ZnO) exhibits enhanced photocatalytic activity over pure zinc oxide (ZnO), particularly under visible light irradiation. This improvement is attributed to a reduction in the band gap energy and a more efficient separation of photogenerated electron-hole pairs, making V-doped ZnO a more effective catalyst for the degradation of organic pollutants.

Pure zinc oxide is a well-established photocatalyst, but its wide band gap of approximately 3.37 eV limits its activation to the ultraviolet (UV) portion of the electromagnetic spectrum, which accounts for only a small fraction of solar light. Doping ZnO with transition metals like vanadium has emerged as a key strategy to overcome this limitation. The introduction of vanadium into the ZnO crystal lattice creates new energy levels within the band gap, effectively lowering the energy required for photoactivation and extending its absorption into the visible light range.

Quantitative Comparison of Photocatalytic Performance

The enhanced photocatalytic efficiency of V-doped ZnO has been demonstrated in numerous studies, with a common model pollutant being the organic dye methylene (B1212753) blue (MB). The degradation of MB is monitored over time in the presence of the photocatalyst and a light source.

PhotocatalystLight SourcePollutantDegradation Efficiency (%)Rate Constant (k) (min⁻¹)Reference
Pure ZnOUVMethylene Blue96.6Not Reported[1]
V-doped ZnOUVMethylene Blue99.4Not Reported[1]
Pure ZnOUVMethylene Blue~43Not Reported
V-doped ZnOUVMethylene Blue~72Not Reported

As the data indicates, V-doped ZnO consistently outperforms pure ZnO in the degradation of methylene blue under both UV and visible light conditions. The higher degradation efficiency and faster reaction rates highlight the significant positive impact of vanadium doping on the photocatalytic capabilities of zinc oxide.

The Mechanism Behind Enhanced Photocatalysis

The fundamental mechanism of photocatalysis in both pure and V-doped ZnO involves the generation of electron-hole pairs upon light absorption. These charge carriers then migrate to the catalyst surface and initiate redox reactions that produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water.

The superiority of V-doped ZnO lies in two key areas:

  • Reduced Band Gap: Vanadium doping introduces intermediate energy levels within the ZnO band gap. This allows the material to absorb lower-energy photons from the visible light spectrum, thereby generating more electron-hole pairs from a broader range of light.

  • Improved Charge Separation: The vanadium ions can act as electron traps, effectively separating the photogenerated electrons and holes and preventing their rapid recombination. This increased lifetime of the charge carriers allows more of them to participate in the surface redox reactions, leading to a higher quantum yield of ROS and, consequently, more efficient pollutant degradation.

Photocatalysis_Mechanism cluster_pure_zno Pure ZnO Photocatalysis cluster_vdoped_zno V-doped ZnO Photocatalysis UV_Light UV Light (hν ≥ E_bg) Pure_ZnO Pure ZnO UV_Light->Pure_ZnO Excitation e-_h+_pair_pure Electron-Hole Pair (e⁻ + h⁺) Pure_ZnO->e-_h+_pair_pure Recombination_pure Recombination e-_h+_pair_pure->Recombination_pure High Probability ROS_pure Reactive Oxygen Species (ROS) e-_h+_pair_pure->ROS_pure Surface Reactions Degradation_pure Pollutant Degradation ROS_pure->Degradation_pure Visible_Light Visible Light (hν ≥ E_bg') V_doped_ZnO V-doped ZnO Visible_Light->V_doped_ZnO Excitation e-_h+_pair_vdoped Electron-Hole Pair (e⁻ + h⁺) V_doped_ZnO->e-_h+_pair_vdoped V_trap Vanadium Ion (Vⁿ⁺) Electron Trap e-_h+_pair_vdoped->V_trap Electron Trapping ROS_vdoped Reactive Oxygen Species (ROS) e-_h+_pair_vdoped->ROS_vdoped Surface Reactions V_trap->ROS_vdoped Enhanced Charge Separation Degradation_vdoped Pollutant Degradation ROS_vdoped->Degradation_vdoped

Caption: Mechanism of photocatalysis in pure vs. V-doped ZnO.

Experimental Protocols

Synthesis of V-doped ZnO Nanoparticles via Sol-Gel Method

This protocol describes a common method for synthesizing vanadium-doped zinc oxide nanoparticles.

Sol_Gel_Synthesis Precursors 1. Prepare Precursor Solutions - Zinc Acetate (B1210297) Dihydrate in Ethanol (B145695) - Ammonium (B1175870) Metavanadate in Ethanol Mixing 2. Mix Solutions - Add Vanadate (B1173111) solution to Zinc solution dropwise under vigorous stirring. Precursors->Mixing Hydrolysis 3. Sol Formation & Hydrolysis - Add deionized water slowly to initiate hydrolysis and formation of a sol. Mixing->Hydrolysis Gelation 4. Gelation - Continue stirring at a controlled temperature (e.g., 60°C) until a stable gel is formed. Hydrolysis->Gelation Drying 5. Drying - Dry the gel in an oven (e.g., at 100°C for 12 hours) to remove the solvent. Gelation->Drying Calcination 6. Calcination - Calcine the dried powder in a furnace (e.g., at 500°C for 2 hours) to obtain crystalline V-doped ZnO nanoparticles. Drying->Calcination

Caption: Workflow for sol-gel synthesis of V-doped ZnO.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Ammonium metavanadate (NH₄VO₃)

  • Ethanol (C₂H₅OH)

  • Deionized water

Procedure:

  • Precursor Solution A: Dissolve a specific molar concentration of zinc acetate dihydrate in ethanol with constant stirring.

  • Precursor Solution B: Dissolve the desired molar percentage of ammonium metavanadate in a separate container of ethanol, also with stirring. The amount of vanadate will determine the doping concentration.

  • Mixing: Slowly add the ammonium metavanadate solution dropwise to the zinc acetate solution under vigorous magnetic stirring.

  • Hydrolysis: Add deionized water dropwise to the mixed solution to initiate the hydrolysis process, leading to the formation of a sol.

  • Gelation: Continue stirring the solution at a constant temperature (e.g., 60-80°C) until a viscous gel is formed.

  • Drying: Transfer the gel to a ceramic crucible and dry it in an oven at a temperature around 100-120°C for several hours to remove residual solvent.

  • Calcination: Calcine the dried powder in a muffle furnace at a high temperature (e.g., 400-600°C) for a few hours to promote the crystallization of the V-doped ZnO nanoparticles. The resulting powder is then cooled to room temperature.

Photocatalytic Activity Assessment

This protocol outlines the procedure for evaluating the photocatalytic performance of the synthesized nanoparticles using methylene blue as a model pollutant.

Photocatalysis_Experiment Preparation 1. Prepare Suspension - Disperse a known mass of photocatalyst in an aqueous solution of methylene blue. Equilibration 2. Adsorption-Desorption Equilibrium - Stir the suspension in the dark for 30-60 minutes. Preparation->Equilibration Irradiation 3. Photoirradiation - Expose the suspension to a light source (UV or visible) while stirring. Equilibration->Irradiation Sampling 4. Sample Collection - Withdraw aliquots of the suspension at regular time intervals. Irradiation->Sampling Analysis 5. Analysis - Centrifuge the samples to remove the catalyst. - Measure the absorbance of the supernatant using a UV-Vis spectrophotometer. Sampling->Analysis Calculation 6. Degradation Calculation - Calculate the degradation percentage using the change in absorbance. Analysis->Calculation

Caption: Experimental workflow for photocatalytic degradation.

Materials and Equipment:

  • Synthesized pure ZnO and V-doped ZnO nanoparticles

  • Methylene blue (MB)

  • Deionized water

  • Beaker or photoreactor

  • Magnetic stirrer

  • Light source (e.g., UV lamp or solar simulator)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Suspension Preparation: Prepare a stock solution of methylene blue in deionized water of a known concentration (e.g., 10 mg/L). Disperse a specific amount of the photocatalyst (e.g., 50 mg) into a defined volume of the MB solution (e.g., 100 mL).

  • Adsorption-Desorption Equilibrium: Before illumination, stir the suspension in complete darkness for a period of 30 to 60 minutes to ensure that an adsorption-desorption equilibrium is reached between the MB molecules and the surface of the photocatalyst.

  • Photoirradiation: Place the suspension under a light source (e.g., a UV lamp or a visible light lamp) and continue to stir.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Sample Analysis: Centrifuge the collected samples to separate the photocatalyst nanoparticles from the solution. Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (around 664 nm) using a UV-Vis spectrophotometer.

  • Degradation Calculation: The degradation efficiency is calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration (or absorbance) of MB and Cₜ is the concentration (or absorbance) at time 't'. The reaction kinetics can be modeled, often following a pseudo-first-order rate law, to determine the rate constant (k).

References

Vanadium vs. Other Transition Metals as Dopants in Zinc Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of dopant in zinc oxide (ZnO) nanomaterials is critical for tailoring their physicochemical properties for specific applications. This guide provides a comprehensive comparison of the effects of vanadium (V) versus other common transition metals (TM) such as cobalt (Co), manganese (Mn), nickel (Ni), and copper (Cu) on the structural, optical, and magnetic properties of ZnO.

The introduction of transition metal ions into the ZnO crystal lattice is a widely employed strategy to modify its intrinsic characteristics. These alterations are pivotal for applications ranging from spintronics and optoelectronics to photocatalysis and gas sensing. Vanadium, with its multiple oxidation states and distinct ionic radius, imparts unique properties to the ZnO host, which are systematically compared against those induced by other first-row transition metals in this guide.

Comparative Analysis of Physicochemical Properties

The doping of ZnO with various transition metals leads to significant changes in its lattice structure, electronic bandgap, and magnetic behavior. The following tables summarize the experimentally observed effects of different dopants on these key properties.

Structural Properties

The incorporation of dopant ions into the ZnO wurtzite lattice induces strain, which is reflected in the changes in lattice parameters ('a' and 'c') and crystallite size. These structural modifications are highly dependent on the ionic radius of the dopant and the synthesis method employed.

Dopant (at%)Synthesis MethodLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Crystallite Size (nm)Reference
V (8%) Heating metal acetates3.1945.21625-30[1]
Co (5%) Co-precipitation3.2495.204~30
Mn (5%) Co-precipitation---
Ni (15%) Co-precipitation3.2455.201-
Cu (10%) Hydrothermal--11.00

Note: The presented values are representative examples from the literature and can vary based on the precise synthesis conditions and doping concentrations.

Optical Properties

The optical band gap of ZnO, a crucial parameter for optoelectronic and photocatalytic applications, is significantly influenced by doping. The introduction of transition metals can create new electronic states within the band gap, leading to either a redshift (decrease in band gap) or a blueshift (increase in band gap).

Dopant (at%)Synthesis MethodBand Gap (eV)EffectReference
V (8%) Heating metal acetatesIncreases with dopingBlueshift[1]
Co (5%) Spray Pyrolysis2.39Redshift[2]
Mn (4%) Co-precipitation2.1Redshift[3]
Ni (doping) --Redshift[4]
Cu (10%) -3.07Redshift[5]
Magnetic Properties

Undoped ZnO is typically diamagnetic. However, doping with transition metals can induce room temperature ferromagnetism (RTFM), a property highly sought after for spintronic devices. The origin of this ferromagnetism is a complex topic of ongoing research, with theories pointing towards the role of charge carriers and defects.

Dopant (at%)Synthesis MethodSaturation Magnetization (Ms)Magnetic BehaviorReference
V (8%) Heating metal acetates~0.013 emu/gFerromagnetic[1]
Co (5%) Co-precipitation~0.025 emu/gFerromagnetic
Mn (2%) Co-precipitation-Ferromagnetic[6]
Ni (doping) MOCVDHysteresis observedFerromagnetic[7]
Cu (co-doping) Co-precipitation-Ferromagnetic

Experimental Protocols

The properties of doped ZnO are highly sensitive to the synthesis route. Here, we provide detailed methodologies for three common synthesis techniques.

Sol-Gel Method for V-doped ZnO

The sol-gel method is a versatile technique for preparing high-purity and homogenous nanoparticles.[8][9][10][11]

Protocol:

  • Precursor Solution: Dissolve zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and a vanadium source (e.g., vanadium acetylacetonate) in a solvent mixture of 2-methoxyethanol (B45455) and monoethanolamine (MEA) with a 1:1 volume ratio. The molar ratio of MEA to metal acetates is maintained at 1.0.

  • Sol Formation: Stir the solution at 60°C for 2 hours to yield a clear and homogeneous sol.

  • Gelation: Age the sol at room temperature for 24 hours to form a gel.

  • Drying: Dry the gel in an oven at 100°C for several hours to evaporate the solvent.

  • Calcination: Calcine the resulting powder in a furnace at a specified temperature (e.g., 500°C) for a set duration to obtain the crystalline V-doped ZnO nanoparticles.

Hydrothermal Method for Co-doped ZnO

The hydrothermal method allows for the synthesis of well-crystallized nanoparticles at relatively low temperatures.[12][13][14][15]

Protocol:

  • Precursor Solution: Prepare an aqueous solution of zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water.

  • Precipitation: Add an aqueous solution of a precipitating agent, such as sodium hydroxide (B78521) (NaOH) or hexamethylenetetramine (HMT), dropwise to the precursor solution under vigorous stirring until a desired pH is reached.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 150°C) for a set duration (e.g., 12 hours).

  • Washing: After the autoclave cools down to room temperature, collect the precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 80°C) overnight.

Co-precipitation Method for Mn-doped ZnO

Co-precipitation is a simple, rapid, and cost-effective method for synthesizing doped nanoparticles.[6][16][17][18]

Protocol:

  • Precursor Solution: Dissolve zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and manganese acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) in deionized water or ethanol.[16]

  • Precipitation: Add a precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise to the precursor solution under constant stirring.[16] This will lead to the formation of a precipitate.

  • Aging: Allow the precipitate to age in the solution for a certain period (e.g., 2 hours) to ensure complete precipitation and homogenization.

  • Washing: Separate the precipitate from the solution by centrifugation or filtration and wash it repeatedly with deionized water and ethanol to remove impurities.[18]

  • Drying and Calcination: Dry the washed precipitate in an oven at a moderate temperature (e.g., 100°C) and then calcine it at a higher temperature (e.g., 400-600°C) to obtain the crystalline Mn-doped ZnO nanoparticles.

Characterization Techniques

A suite of characterization techniques is employed to analyze the properties of the synthesized materials.

  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, lattice parameters, and crystallite size of the nanoparticles.

  • Scanning Electron Microscopy (SEM): Provides information on the morphology, size, and surface features of the synthesized powders.

  • Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the nanoparticles, allowing for the determination of their size, shape, and lattice fringes.

  • UV-Visible Spectroscopy (UV-Vis): Employed to determine the optical properties, particularly the band gap energy, of the doped ZnO.

  • Vibrating Sample Magnetometer (VSM): Used to measure the magnetic properties of the materials, including the saturation magnetization, coercivity, and remanence, to confirm the presence of ferromagnetism.

Experimental Workflow and Logical Relationships

The synthesis and characterization of transition metal-doped ZnO follows a systematic workflow, as illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation precursors Precursor Selection (e.g., Zinc Acetate, Vanadium Acetylacetonate) synthesis_method Synthesis Method (Sol-Gel, Hydrothermal, Co-precipitation) precursors->synthesis_method Dissolution washing_drying Washing & Drying synthesis_method->washing_drying Precipitation/Gelation calcination Calcination washing_drying->calcination Purification structural Structural Analysis (XRD, SEM, TEM) calcination->structural Characterize optical Optical Analysis (UV-Vis, PL) calcination->optical Characterize magnetic Magnetic Analysis (VSM) calcination->magnetic Characterize data_analysis Data Analysis (Lattice Parameters, Band Gap, M-H Loop) structural->data_analysis optical->data_analysis magnetic->data_analysis interpretation Interpretation of Dopant Effects data_analysis->interpretation

Caption: General workflow for synthesis and characterization of doped ZnO.

This guide provides a foundational understanding of the comparative effects of vanadium and other transition metal dopants on the properties of ZnO. The choice of dopant and synthesis method allows for the fine-tuning of material properties to meet the demands of advanced technological applications.

References

A Comparative Analysis of Vanadium and Zinc Complexes in Antidiabetic Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, efficacy, and therapeutic potential of vanadium and zinc complexes as insulin-mimetic agents.

The global prevalence of diabetes mellitus has spurred intensive research into novel therapeutic agents. Among these, metal complexes, particularly those of vanadium and zinc, have emerged as promising candidates due to their insulin-mimetic properties.[1][2] This guide provides a comprehensive comparison of vanadium and zinc complexes in antidiabetic studies, presenting key experimental data, detailed methodologies, and a visual representation of their molecular pathways.

Mechanism of Action: A Tale of Two Metals

Both vanadium and zinc complexes exert their antidiabetic effects primarily by interacting with key components of the insulin (B600854) signaling pathway. However, their primary molecular targets and mechanisms of action exhibit notable differences.

Vanadium Complexes: The antidiabetic action of vanadium is multifaceted, with a significant body of evidence pointing towards the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[3][4] PTP-1B is a negative regulator of the insulin signaling cascade. By inhibiting this enzyme, vanadium complexes effectively enhance and prolong the insulin signal, leading to increased glucose uptake and utilization.[5] Vanadate (B1173111), the +5 oxidation state of vanadium, is believed to be the active form that inhibits phosphatases due to its structural similarity to phosphate.[6][7] Once inside the cell, vanadate is often reduced to the vanadyl cation (V(IV)).[3] Vanadium compounds have been shown to stimulate tyrosine phosphorylation of the insulin receptor substrate-1 (IRS-1), activate the phosphatidylinositol 3-kinase (PI3-K)/Akt pathway, and subsequently promote the translocation of GLUT4 glucose transporters to the cell membrane.[5][8]

Zinc Complexes: Zinc is an essential trace element involved in the synthesis, storage, and secretion of insulin.[1][9] Its insulin-mimetic effects are attributed to its ability to activate key signaling molecules in the insulin pathway, including the PI3-K/Akt pathway.[10] Zinc complexes have been shown to enhance glucose transport, promote glycogen (B147801) and lipid synthesis, and inhibit gluconeogenesis and lipolysis.[10] Unlike vanadium, the direct inhibition of PTP-1B by zinc complexes is significantly weaker.[11] Instead, zinc may indirectly influence phosphatase activity and has been reported to induce the degradation of another phosphatase, PTEN, which also negatively regulates the insulin pathway.[12]

Quantitative Comparison of Antidiabetic Efficacy

The following tables summarize key quantitative data from various in vivo and in vitro studies, providing a direct comparison of the antidiabetic performance of representative vanadium and zinc complexes.

Table 1: In Vivo Antidiabetic Effects of Vanadium and Zinc Complexes in Animal Models

ComplexAnimal ModelDose & RouteDurationKey FindingsReference
Vanadyl Sulfate (B86663) STZ-induced diabetic rats150 mg/day (oral)6 weeksFPG decreased from 194 to 155 mg/dL; HbA1c decreased from 8.1% to 7.6%.[13]
Bis(maltolato)oxovanadium(IV) (BMOV) STZ-induced diabetic ratsOral gavageAcute2-3 times more potent than vanadyl sulfate in lowering plasma glucose.[14]
Bis(pyrrolidine-N-carbodithioato)oxovanadium(IV) STZ-induced diabetic ratsNot specifiedNot specifiedOrally active insulin-mimetic vanadyl complex.[3]
Bis(allixinato)zinc(II) [Zn(alx)2] KK-A y miceDaily i.p. injections14 daysNormalized hyperglycemia.[15]
Bis(maltolato)zinc(II) [Zn(ma)2] KK-A y miceDaily i.p. injections14 daysNormalized hyperglycemia.[15]
Vanadium-Zinc Complex Type 2 diabetic rats10 mg/kg (oral gavage)60 daysLowered blood glucose and improved oxidative stress.[16]

Table 2: In Vitro Mechanistic Data - PTP-1B Inhibition

ComplexIC50 Value (µM)Key FindingsReference
Vanadium Complexes (general) 0.06 - 0.8Significantly more potent inhibitors of PTP1B compared to zinc complexes.[11]
[VO(dipic)(dmbipy)]·2H2O 0.185Effective PTP1B inhibitor.[17]
--INVALID-LINK--·H2O 0.167Possessed the greatest inhibitory effect among the tested vanadium complexes.[17]
Zinc Complexes (general) > 10Weak inhibitors of PTP1B.[11]

Experimental Protocols

A generalized experimental protocol for evaluating the antidiabetic potential of these complexes in a streptozotocin (B1681764) (STZ)-induced diabetic rat model is outlined below.

1. Induction of Diabetes:

  • Adult male Wistar or Sprague-Dawley rats are fasted overnight.

  • A single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered at a dose of 50-60 mg/kg body weight.

  • Control animals receive an injection of the citrate buffer alone.

  • Diabetes is confirmed 72 hours post-injection by measuring fasting blood glucose levels. Rats with glucose levels above 250 mg/dL are considered diabetic and included in the study.

2. Animal Grouping and Treatment:

  • Diabetic animals are randomly divided into several groups:

    • Diabetic control (receiving vehicle).

    • Vanadium complex-treated group (at various doses).

    • Zinc complex-treated group (at various doses).

    • Positive control (e.g., metformin (B114582) or insulin).

  • A non-diabetic control group is also maintained.

  • The complexes are typically administered orally via gavage or through drinking water for a specified duration (e.g., 4-8 weeks).

3. Monitoring and Sample Collection:

  • Body weight and food/water intake are monitored regularly.

  • Fasting blood glucose levels are measured weekly from the tail vein using a glucometer.

  • At the end of the treatment period, animals are fasted overnight, and blood samples are collected for the analysis of plasma insulin, HbA1c, and lipid profiles.

  • Tissues such as the liver, pancreas, and skeletal muscle are collected for histological examination and biochemical assays.

4. Biochemical Assays:

  • Oral Glucose Tolerance Test (OGTT): To assess glucose tolerance.

  • Plasma Insulin: Measured using ELISA kits.

  • Lipid Profile: Total cholesterol, triglycerides, LDL-C, and HDL-C are measured.

  • Enzyme Assays: PTP-1B activity can be measured in liver tissue homogenates.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing vanadium and zinc complexes.

Vanadium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_mem GLUT4 Vanadium Vanadium Complex PTP1B PTP-1B Vanadium->PTP1B Inhibits PTP1B->IR Dephosphorylates PI3K PI3-K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_mem Glucose_ext Glucose (extracellular) Glucose_int Glucose (intracellular) Glucose_ext->Glucose_int Transport GLUT4_mem

Caption: Vanadium complex signaling pathway.

Zinc_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_mem GLUT4 Zinc Zinc Complex PI3K PI3-K Zinc->PI3K Activates Akt Akt Zinc->Akt Activates PTEN PTEN Zinc->PTEN Inhibits/Degrades IRS1->PI3K PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_mem PTEN->PI3K Inhibits Glucose_ext Glucose (extracellular) Glucose_int Glucose (intracellular) Glucose_ext->Glucose_int Transport GLUT4_mem

Caption: Zinc complex signaling pathway.

Experimental_Workflow start Start: Select Animal Model (e.g., STZ-induced diabetic rats) induction Induce Diabetes (STZ injection) start->induction grouping Animal Grouping - Diabetic Control - Vanadium Complex - Zinc Complex - Positive Control induction->grouping treatment Chronic Treatment (e.g., 4-8 weeks oral gavage) grouping->treatment monitoring Weekly Monitoring - Blood Glucose - Body Weight treatment->monitoring end_point End-of-Study Measurements treatment->end_point monitoring->treatment ogtt OGTT end_point->ogtt biochem Biochemical Analysis (Plasma insulin, lipids, HbA1c) end_point->biochem histo Histopathology (Pancreas, Liver) end_point->histo data Data Analysis & Comparison ogtt->data biochem->data histo->data conclusion Conclusion data->conclusion

Caption: Comparative experimental workflow.

Conclusion

Both vanadium and zinc complexes demonstrate significant potential as antidiabetic agents. Vanadium complexes appear to be more potent, largely due to their direct inhibitory effect on PTP-1B.[11] However, concerns about vanadium toxicity have historically hindered its clinical development.[5] Zinc complexes, while generally less potent in direct enzyme inhibition, offer a potentially safer alternative due to zinc's established role as an essential nutrient.[1] The development of new ligands to chelate these metals aims to improve their bioavailability and reduce toxicity, paving the way for future clinical applications.[3] Further research, particularly focusing on long-term efficacy and safety in human trials, is crucial to fully realize the therapeutic potential of these metallopharmaceuticals in the management of diabetes.

References

A Comparative Analysis of Vanadium-Copper-Zinc Catalysts for Enhanced Catalytic Performance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synergistic effects of vanadium, copper, and zinc in heterogeneous catalysis, this guide offers a comparative analysis of V-Cu-Zn catalysts against their bimetallic and single-metal counterparts. Supported by experimental data, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, synthesis, and characterization.

The strategic combination of vanadium, copper, and zinc in a single catalytic system has demonstrated significant potential in various chemical transformations, including oxidation, reduction, and dehydrogenation reactions. The unique interplay between the redox properties of vanadium and copper, coupled with the structural and electronic promoting effects of zinc, leads to catalysts with enhanced activity, selectivity, and stability. This guide presents a comparative assessment of these ternary catalysts, drawing upon key findings from multiple research studies.

Performance Comparison of V-Cu-Zn Catalysts

The following table summarizes the catalytic performance of vanadium-copper-zinc catalysts in comparison to related catalytic systems in the dehydrogenation of ethanol (B145695). The data highlights the impact of catalyst composition on conversion and selectivity.

Catalyst CompositionReaction Temperature (°C)Ethanol Conversion (%)Acetaldehyde Selectivity (%)Reference
V-Cu-Zn 190Not Specified100[1]
Cu-Zn Not SpecifiedNot SpecifiedNot Specified[2]
V-Cu Not SpecifiedNot SpecifiedNot Specified[1]
Physical Mixture of V, Cu, Zn Oxides Not SpecifiedLower than V-Cu-ZnNot Specified[1]

Note: Quantitative conversion data for direct comparison under identical conditions is not available in the provided search results. The table reflects the reported selectivity and qualitative comparisons.

Experimental Protocols

A general workflow for the synthesis and characterization of these catalysts is outlined below.

Catalyst Synthesis: Co-precipitation Method

A widely employed method for synthesizing mixed oxide catalysts is co-precipitation, which allows for homogeneous mixing of the constituent metals.

  • Precursor Solution Preparation: Aqueous solutions of the metal nitrates (e.g., ammonium (B1175870) vanadate, copper (II) nitrate (B79036), and zinc (II) nitrate) are prepared in the desired molar ratios.

  • Co-precipitation: A precipitating agent, such as a solution of sodium carbonate or ammonium hydroxide, is added dropwise to the mixed metal nitrate solution under vigorous stirring to precipitate the metal hydroxides or carbonates. The pH is carefully controlled and maintained at a specific value (e.g., 7.0)[2].

  • Aging: The resulting slurry is aged for a specified period (e.g., 24 hours at room temperature) to ensure complete precipitation and crystallization of the precursor[2].

  • Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove any residual ions.

  • Drying and Calcination: The filtered solid is dried in an oven (e.g., at 100°C overnight) and subsequently calcined in a furnace at a specific temperature (e.g., 350°C for 12 hours) to decompose the precursor into the mixed metal oxide catalyst[2].

G cluster_synthesis Catalyst Synthesis Workflow start Prepare Metal Nitrate Solutions coprecipitation Co-precipitation (pH control) start->coprecipitation precipitant Prepare Precipitating Agent Solution precipitant->coprecipitation aging Aging coprecipitation->aging filtration Filtration & Washing aging->filtration drying Drying filtration->drying calcination Calcination drying->calcination catalyst V-Cu-Zn Catalyst calcination->catalyst

Catalyst Synthesis Workflow Diagram
Catalyst Characterization Techniques

To understand the physicochemical properties of the synthesized catalysts, a suite of characterization techniques is employed.

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and determine crystallite size.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution of the catalyst.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the catalyst particles.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of the metals.

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal oxides in the catalyst.

Comparative Performance Insights

Studies have shown that the addition of vanadium to copper-zinc catalysts can influence the catalytic activity. For instance, in the dehydrogenation of ethanol, new vanadium-copper-zinc complex compounds were prepared, and the resulting catalysts exhibited 100% selectivity to ethanol at 190°C[1]. However, the presence of vanadium was found to lower the turnover frequency (TOF) compared to pure copper, suggesting a modification of the active sites[1].

In contrast, the promotional effect of zinc in copper-based catalysts is well-documented. For the reduction of NO with CO, the addition of a Zn promoter to a Cu/γ-Al2O3 catalyst led to a decrease in Cu particle size and an increase in the concentration of reduced Cu species, thereby enhancing the NO conversion[3]. Similarly, in methanol (B129727) synthesis from CO2, the intimate contact between copper and zinc oxide is crucial, with a copper-zinc alloy being an active phase that undergoes surface oxidation under reaction conditions to form zinc formate, a key intermediate[4].

The role of vanadium in oxide catalysts is often linked to its ability to exist in multiple oxidation states, which facilitates redox cycles in catalytic reactions[5][6]. For example, vanadium(V) oxide is a well-known catalyst for the oxidation of sulfur dioxide in the production of sulfuric acid[7].

Logical Relationship in Catalyst Design

The design of an effective multi-component catalyst like V-Cu-Zn involves a logical progression from understanding the roles of individual components to optimizing their synergistic interactions.

G cluster_design Catalyst Design Logic A Define Catalytic Application (e.g., Oxidation, Dehydrogenation) B Select Primary Active Component (e.g., Copper for dehydrogenation) A->B C Introduce Promoter for Selectivity/Stability (e.g., Zinc to modify Cu sites) B->C D Incorporate Redox Promoter (e.g., Vanadium for enhanced redox cycles) C->D E Optimize Composition & Synthesis (Molar ratios, calcination temp.) D->E F Characterize Physicochemical Properties (XRD, BET, TEM, etc.) E->F G Evaluate Catalytic Performance (Activity, Selectivity, Stability) F->G H Establish Structure-Activity Relationship G->H H->E Feedback for Optimization

Logical Flow for Catalyst Development

Conclusion

The integration of vanadium, copper, and zinc into a single catalyst system offers a promising avenue for developing highly efficient and selective catalysts. The synergistic interactions between the components can lead to enhanced performance that is not achievable with the individual or bimetallic counterparts. Further research focusing on the precise nature of the active sites and the reaction mechanisms under various conditions will be crucial for the rational design of next-generation V-Cu-Zn catalysts for a wide range of industrial applications.

References

Unraveling the Influence of Electrolyte Salts on Calcium Vanadate Hydrate Cathodes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The performance of calcium vanadate (B1173111) hydrate (B1144303) cathodes in aqueous rechargeable batteries is intrinsically linked to the composition of the electrolyte. The choice of electrolyte salt not only dictates the ionic conductivity and electrochemical stability window but also profoundly influences the intercalation chemistry, cycling stability, and rate capability of the cathode material. This guide provides a comparative analysis of the effects of different electrolyte salts on the electrochemical performance of calcium vanadate hydrate cathodes, supported by experimental data from recent studies.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of calcium vanadate hydrate cathodes in the presence of various electrolyte salts.

Table 1: Electrochemical Performance of CaV₆O₁₆·7H₂O Cathode in Aqueous Ca(NO₃)₂ Electrolyte with Different pH

Electrolyte CompositionSpecific Capacity (mAh g⁻¹)Capacity RetentionRate CapabilityCoulombic Efficiency (%)
4.5 M Ca(NO₃)₂ (pH = 10)205 (at 0.3 C)[1]>97% after 200 cycles (at 3.0 C)[1][2]117 mAh g⁻¹ (at 12 C)[1][2]~100
4.5 M Ca(NO₃)₂ (pH = 2.3)Lower than at pH 10[1][2]Not specifiedLower than at pH 10[1][2]Not specified

Table 2: Electrochemical Performance of Ca₀.₂₃V₂O₅·0.95H₂O Cathode in Different Aqueous Zinc Salt Electrolytes

Electrolyte Salt (3 M)Specific Capacity (mAh g⁻¹)Capacity RetentionRate CapabilityKey Observation
Zn(CF₃SO₃)₂355.2 (at 0.2 A g⁻¹)[3]97.7% over 2,000 cycles[3]240.8 mAh g⁻¹ (at 5 A g⁻¹)[3]Superior performance due to fast kinetics and stable interface[3]
ZnSO₄Inferior to Zn(CF₃SO₃)₂[3]Not specifiedNot specifiedSlower kinetics and inhomogeneous Zn stripping/plating[3]
Zn(ClO₄)₂Inferior to Zn(CF₃SO₃)₂[3]Not specifiedNot specifiedFormation of large dendrites and byproducts[3]

Experimental Protocols

A general experimental protocol for evaluating the electrochemical performance of calcium vanadate hydrate cathodes is outlined below. Specific details may vary between studies.

1. Cathode Material Synthesis: Calcium vanadate hydrate (e.g., CaV₆O₁₆·7H₂O) is synthesized, often through a molten salt method or a one-step hydrothermal approach.[1][3]

2. Electrode Preparation: The active material (calcium vanadate hydrate) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., titanium foil or carbon paper) and dried under vacuum.

3. Cell Assembly: Coin-type (e.g., CR2032) or other suitable electrochemical cells are assembled in an open-air environment or an inert atmosphere glovebox. The cell consists of the prepared calcium vanadate hydrate cathode, a separator (e.g., glass fiber), an anode (e.g., calcium metal foil or zinc metal foil), and the electrolyte solution.

4. Electrochemical Measurements: The assembled cells are subjected to a series of electrochemical tests:

  • Cyclic Voltammetry (CV): To investigate the redox reactions and electrochemical behavior of the cathode material at various scan rates.

  • Galvanostatic Charge-Discharge (GCD): To determine the specific capacity, coulombic efficiency, and cycling stability of the battery at different current densities.

  • Electrochemical Impedance Spectroscopy (EIS): To analyze the charge transfer resistance and ionic diffusion within the cell.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the typical workflow for cathode evaluation and the factors influencing its performance.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis synthesis Calcium Vanadate Hydrate Synthesis (e.g., Molten Salt, Hydrothermal) slurry Slurry Preparation (Active Material, Carbon, Binder) synthesis->slurry coating Electrode Coating & Drying slurry->coating assembly Coin Cell Assembly (Cathode, Anode, Separator, Electrolyte) coating->assembly cv Cyclic Voltammetry (CV) assembly->cv gcd Galvanostatic Charge-Discharge (GCD) assembly->gcd eis Electrochemical Impedance Spectroscopy (EIS) assembly->eis capacity Specific Capacity & Coulombic Efficiency cv->capacity gcd->capacity stability Cycling Stability gcd->stability rate Rate Capability gcd->rate

Fig. 1: Experimental workflow for evaluating calcium vanadate hydrate cathodes.

factors_influencing_performance performance Electrochemical Performance electrolyte_salt Electrolyte Salt (Cation & Anion) electrolyte_salt->performance sub_cation Cation Type (e.g., Ca²⁺, Zn²⁺) electrolyte_salt->sub_cation sub_anion Anion Type (e.g., NO₃⁻, CF₃SO₃⁻) electrolyte_salt->sub_anion salt_concentration Salt Concentration salt_concentration->performance ph Electrolyte pH ph->performance solvent Solvent System (Aqueous, Organic, Hybrid) solvent->performance cathode_structure Cathode Crystal Structure cathode_structure->performance interlayer_spacing Interlayer Spacing interlayer_spacing->performance

Fig. 2: Key factors influencing the performance of vanadate cathodes.

Discussion of Electrolyte Effects

The choice of electrolyte salt significantly impacts the electrochemical behavior of calcium vanadate hydrate cathodes.

  • Effect of pH: In aqueous Ca(NO₃)₂ electrolytes, a higher pH of 10 resulted in slightly higher specific capacity compared to a more acidic pH of 2.3.[2] This suggests that the proton concentration in the electrolyte can influence the intercalation/de-intercalation process of Ca²⁺ ions.

  • Anion Effects in Zinc-based Electrolytes: For aqueous zinc-ion batteries utilizing a calcium vanadate hydrate cathode, the anion of the zinc salt plays a crucial role. The use of Zn(CF₃SO₃)₂ electrolyte led to significantly better performance in terms of specific capacity, rate capability, and cycling stability compared to ZnSO₄ and Zn(ClO₄)₂.[3] This is attributed to faster electrochemical kinetics, a more stable electrode/electrolyte interface, and the suppression of dendrite formation with the triflate anion.[3]

  • Cation Effects: While this guide focuses on electrolyte salt variations, it is important to note that the nature of the intercalating cation (e.g., Ca²⁺ vs. Zn²⁺) fundamentally alters the electrochemical performance due to differences in ionic radius, charge density, and solvation behavior.

References

Vanadium's Ripple Effect: How Administration Alters Other Metal Concentrations in the Body

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the in-vivo interactions between vanadium and essential metals. This guide provides a comparative analysis of experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways.

Vanadium compounds, recognized for their insulin-mimetic properties and potential therapeutic applications, do not act in isolation within a biological system. Administration of vanadium can significantly alter the homeostasis of other essential metals, a critical consideration for drug development and toxicological studies. This guide synthesizes findings from in-vivo animal studies to provide a clear comparison of how vanadium influences the concentrations of key metals such as zinc, copper, iron, and manganese.

Comparative Analysis of Metal Concentration Changes

The administration of vanadium has been shown to induce significant changes in the tissue concentrations of several essential metals. The following tables summarize the quantitative data from key studies, primarily conducted in streptozotocin (B1681764) (STZ)-induced diabetic rat models, a common model for studying the effects of insulin-mimetic compounds.

Table 1: Effect of Vanadium Administration on Zinc (Zn) and Copper (Cu) Concentrations in Kidney Tissue of STZ-Induced Diabetic Rats

Treatment GroupZinc (Zn) Concentration (µg/g dry weight)Copper (Cu) Concentration (µg/g dry weight)Reference
Control120.5 ± 15.218.3 ± 2.1[1]
Diabetic (STZ)165.8 ± 20.725.4 ± 3.5[1]
Diabetic + Vanadium Complex 1115.3 ± 12.819.1 ± 2.3[1]
Diabetic + Vanadium Complex 2118.9 ± 14.118.8 ± 2.0[1]
Diabetic + Vanadium Complex 3112.7 ± 13.518.5 ± 2.2[1]
Diabetic + Vanadium Complex 4121.1 ± 14.919.5 ± 2.4[1]
Diabetic + Vanadium Complex 5125.6 ± 16.320.1 ± 2.6[1]

Vanadium treatment consistently lowered the elevated zinc levels and normalized the increased copper levels observed in the kidneys of diabetic rats.[1]

Table 2: Effect of Vanadium Administration on Manganese (Mn) and Iron (Fe) Concentrations in Kidney Tissue of STZ-Induced Diabetic Rats

Treatment GroupManganese (Mn) Concentration (µg/g dry weight)Iron (Fe) Concentration (µg/g dry weight)Reference
Control2.8 ± 0.4155.7 ± 25.1[1]
Diabetic (STZ)2.5 ± 0.3140.2 ± 20.8[1]
Diabetic + Vanadium Complex 1 (V IV)3.5 ± 0.5160.3 ± 22.4[1]
Diabetic + Vanadium Complex 2 (V IV)3.6 ± 0.4165.1 ± 24.0[1]
Diabetic + Vanadium Complex 3 (V IV)3.4 ± 0.5158.9 ± 21.7[1]
Diabetic + Vanadium Complex 4 (V V)3.7 ± 0.6135.8 ± 18.9[1]
Diabetic + Vanadium Complex 5 (V V)3.8 ± 0.5130.5 ± 17.5[1]

Vanadium administration led to an increase in manganese levels in the kidneys of diabetic rats. The effect on iron appeared to be dependent on the oxidation state of the vanadium complex, with vanadium (IV) complexes showing a tendency to increase iron levels, while vanadium (V) complexes showed a decreasing trend.[1]

Experimental Protocols

The following methodologies are representative of the key experiments cited in this guide.

In-Vivo Vanadium Administration in a Diabetic Rat Model

Objective: To assess the impact of organic vanadium complexes on tissue metal concentrations in STZ-induced diabetic rats.[1]

Animal Model: Male Wistar rats.

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight, dissolved in a citrate (B86180) buffer. Diabetes was confirmed by measuring blood glucose levels.[1]

Vanadium Administration:

  • Compounds: Five different organic vanadium complexes were tested.

  • Dosage: 20 mg/kg/day of the vanadium complex administered orally via gavage for five weeks.[1]

  • Control Groups: Included a non-diabetic control group, a diabetic control group, and a diabetic group receiving insulin.

Tissue Collection and Preparation: At the end of the treatment period, animals were euthanized, and kidney tissues were collected. The tissues were lyophilized (freeze-dried) and homogenized for analysis.[1]

Metal Concentration Analysis:

  • Technique: Proton-Induced X-ray Emission (PIXE).

  • Procedure: The homogenized tissue samples were pressed into pellets. The pellets were then irradiated with a proton beam. The characteristic X-rays emitted from the sample were detected and analyzed to determine the concentrations of various metals simultaneously.[1]

Visualizing the Mechanisms of Interaction

The influence of vanadium on other metal concentrations is mediated by its interaction with metal transport proteins and pathways. The following diagrams illustrate these potential mechanisms.

Vanadium_Metal_Interaction_Workflow cluster_administration Vanadium Administration cluster_absorption Absorption & Distribution cluster_cellular_uptake Cellular Uptake & Interaction cluster_outcome Outcome V_Admin Oral Gavage of Vanadium Complex GI_Tract Gastrointestinal Tract V_Admin->GI_Tract Ingestion Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Transferrin Binding to Transferrin Bloodstream->Transferrin DMT1 Divalent Metal Transporter 1 (DMT1) Bloodstream->DMT1 Potential Transport Cell Target Cell (e.g., Kidney) Transferrin->Cell Receptor-mediated endocytosis DMT1->Cell Transport of divalent metals Metal_Concentration Altered Tissue Metal Concentrations (Zn, Cu, Mn, Fe) Cell->Metal_Concentration Leads to

Caption: Experimental workflow for assessing vanadium's influence on metal concentrations.

Signaling_Pathway cluster_transport Metal Transport Proteins cluster_metals Interacting Metals cluster_effects Cellular Effects Vanadium Vanadium (V4+/V5+) Transferrin Transferrin Vanadium->Transferrin Binds, competing with Iron DMT1 DMT1 Vanadium->DMT1 Potential Substrate Altered_Uptake Altered Cellular Uptake of Essential Metals Transferrin->Altered_Uptake Modulates Iron Transport DMT1->Altered_Uptake Competitive transport of divalent metals Iron Iron (Fe3+) Iron->Transferrin Primary Ligand Zinc Zinc (Zn2+) Zinc->DMT1 Known Substrate Copper Copper (Cu2+) Copper->DMT1 Potential Interaction Manganese Manganese (Mn2+) Manganese->DMT1 Known Substrate

Caption: Vanadium's interaction with key metal transport pathways.

Discussion and Future Directions

The presented data clearly indicates that vanadium administration can disrupt the homeostasis of essential metals. The competitive interaction of vanadium with metal transport proteins like transferrin and potentially DMT1 appears to be a key mechanism underlying these changes. For instance, vanadyl (V⁴⁺) ions are known to bind to transferrin, the primary iron transport protein in the blood, potentially displacing iron and affecting its distribution.[2][3] Furthermore, as a divalent cation, vanadyl may compete with other divalent metals like zinc, manganese, and copper for transport through channels such as DMT1.[4]

These interactions have significant implications for the therapeutic use of vanadium. The alteration of essential metal levels could contribute to both the therapeutic effects and the toxicity of vanadium compounds. For example, the normalization of copper and zinc levels in diabetic animals might be a beneficial side effect, while the impact on iron homeostasis requires careful consideration due to iron's critical role in numerous physiological processes.

Future research should focus on elucidating the precise molecular mechanisms of these interactions. Studies employing techniques like inductively coupled plasma mass spectrometry (ICP-MS) alongside traditional methods can provide more sensitive and detailed quantification of a wider range of trace elements. Furthermore, investigating the expression and activity of metal transporters in response to vanadium administration will be crucial for a complete understanding of its in-vivo effects. A thorough characterization of these metal-metal interactions is paramount for the safe and effective development of vanadium-based therapeutics.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Vanadium and Zinc

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of pharmaceutical research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for working with vanadium and zinc, ensuring the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): A Tabulated Guide

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical hazards. The following table summarizes the recommended PPE for handling vanadium and zinc in various forms.

Hazard ClassificationVanadium CompoundsZinc Compounds
Eye/Face Protection Chemical safety goggles or a face shield where splashing is a risk.[1][2]Chemical safety goggles.[3][4][5] Direct vent goggles are recommended when airborne particles or dust are present.[4]
Skin Protection Nitrile or natural rubber gloves are recommended.[1][6] A fully buttoned lab coat or protective clothing made of materials like Tyvek® is also advised.[4][6]Gloves are recommended to prevent prolonged skin contact.[3] For molten metal, heat-resistant gloves and clothing are necessary.[3] A lab coat is also recommended.[7]
Respiratory Protection For dust or aerosols, a NIOSH-approved respirator with a particulate filter (N, R, or P100) is necessary.[6] For exposures exceeding 0.5 mg/m³, a full facepiece respirator with a high-efficiency particulate filter is recommended.[2] Work within a certified laboratory chemical fume hood is advised.[1][7]For zinc oxide dust or fumes that cannot be controlled, a NIOSH-approved respirator with a 42CFR84 Class N, R, or P-95 particulate filter cartridge should be used.[3]

Health Hazard Summary

Understanding the potential health effects of vanadium and zinc is crucial for risk assessment and the implementation of proper safety protocols.

Health HazardVanadiumZinc
Acute Effects Can cause irritation to the skin, eyes, nose, and throat.[2] High exposure may lead to coughing, wheezing, shortness of breath, nausea, and abdominal pain.[2]Inhalation of zinc oxide fumes can cause metal fume fever, with flu-like symptoms appearing 3-10 hours after exposure.[3] Direct contact with some zinc compounds can cause skin and eye irritation.[8]
Chronic Effects Repeated exposure can lead to bronchitis, asthma-like allergies, and potential damage to the kidneys.[2]Chronic inhalation of zinc fumes may cause bronchitis.[7] Long-term high-dose zinc supplementation can interfere with copper uptake, leading to copper deficiency.

Procedural Guidance for Safe Handling and Disposal

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with powders or volatile compounds.[1][7][9]

  • Handling Vanadium :

    • Avoid generating airborne dust.[1]

    • Use smaller, manageable containers for routine handling to minimize the risk of spills.[1]

    • After handling, thoroughly decontaminate all surfaces and equipment.[1]

  • Handling Zinc :

    • When working with zinc powder, avoid contact with acids, as this can generate flammable hydrogen gas.[9]

    • If handling molten zinc, ensure it is thoroughly dry before adding to a molten bath to prevent explosive spattering.[3]

    • Store zinc in a dry, covered area away from incompatible materials.[3]

Disposal Plan: A Clear Path for Waste Management

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Segregation : At the point of generation, separate vanadium and zinc waste from other laboratory waste streams.

  • Containerization :

    • Vanadium Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.[1]

    • Zinc Waste : Pure zinc and solutions with concentrations greater than 1 ppm should be managed as dangerous waste and collected in a sealable, compatible container.[7] Solid zinc is recyclable.[3]

  • Labeling : Label all waste containers with the contents, associated hazards, and the date of accumulation.

  • Storage : Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal :

    • Vanadium : Dispose of as hazardous waste through your institution's environmental health and safety office.

    • Zinc : Depending on the form and local regulations, disposal options may include recycling for solid metal, or treatment at a hazardous waste facility.[3][10] Some zinc compounds may be neutralized before disposal, but this should only be performed by trained personnel following a written protocol.[11]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling vanadium and zinc.

PPE_Selection_Workflow PPE Selection for Vanadium and Zinc Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls Start Identify Chemical (Vanadium or Zinc) Form Determine Physical Form (Solid, Powder, Liquid, Fume) Start->Form Task Identify Handling Task (Weighing, Mixing, Heating) Form->Task Respiratory Select Respiratory Protection (Fume Hood/Respirator) Task->Respiratory Potential for Aerosol/Fume Generation Ventilation Use Engineering Controls (Fume Hood) Task->Ventilation Eye Select Eye Protection (Goggles/Face Shield) SOP Follow Standard Operating Procedures Eye->SOP Hand Select Hand Protection (Nitrile/Heat-Resistant Gloves) Hand->SOP Body Select Body Protection (Lab Coat/Protective Suit) Body->SOP Respiratory->SOP Ventilation->Eye Ventilation->Hand Ventilation->Body

Caption: Decision workflow for selecting appropriate PPE for handling Vanadium and Zinc.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.